Catestatin
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H164N32O27S/c1-56(2)45-71(130-91(152)66(25-14-15-38-105)125-93(154)70(37-44-164-7)127-97(158)76(54-138)133-86(147)64(106)53-137)94(155)134-77(55-139)98(159)131-74(48-61-23-12-9-13-24-61)96(157)126-68(28-18-41-116-104(112)113)90(151)120-58(5)84(145)123-67(27-17-40-115-103(110)111)89(150)121-59(6)85(146)129-72(49-62-31-33-63(140)34-32-62)88(149)117-50-81(142)122-73(47-60-21-10-8-11-22-60)95(156)124-65(26-16-39-114-102(108)109)87(148)118-51-82(143)135-42-19-29-78(135)99(160)119-52-83(144)136-43-20-30-79(136)100(161)128-69(35-36-80(107)141)92(153)132-75(101(162)163)46-57(3)4/h8-13,21-24,31-34,56-59,64-79,137-140H,14-20,25-30,35-55,105-106H2,1-7H3,(H2,107,141)(H,117,149)(H,118,148)(H,119,160)(H,120,151)(H,121,150)(H,122,142)(H,123,145)(H,124,156)(H,125,154)(H,126,157)(H,127,158)(H,128,161)(H,129,146)(H,130,152)(H,131,159)(H,132,153)(H,133,147)(H,134,155)(H,162,163)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t58-,59-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFWSNGCDNCFNT-HVZFAYPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H164N32O27S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173378 | |
| Record name | Catestatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2326.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197151-46-5 | |
| Record name | Catestatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197151465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catestatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Role of Catestatin: A Technical Overview of its Primary Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a pleiotropic signaling molecule with a wide array of physiological functions.[1][2] Initially identified as a potent endogenous inhibitor of catecholamine release, its roles have expanded to include cardiovascular modulation, immunomodulation, and metabolic regulation.[3][4][5] This technical guide provides an in-depth exploration of the primary functions of this compound, its underlying signaling mechanisms, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this multifaceted peptide.
Core Function: Inhibition of Catecholamine Release
The quintessential function of this compound is its ability to act as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[6][7][8] This interaction forms the basis of its role as a physiological brake on the sympathoadrenal system, effectively inhibiting the release of catecholamines such as norepinephrine and epinephrine from chromaffin cells and adrenergic neurons.[4][6] This inhibitory action is achieved by blocking the influx of calcium ions (Ca2+) through voltage-gated calcium channels, a critical step in neurotransmitter exocytosis.[4][9][10]
The potency of this compound in inhibiting nicotine-evoked catecholamine secretion has been quantified in various studies. For instance, the human ortholog of this compound exhibits an IC50 of approximately 500–800 nM in PC12 cells.[6] Naturally occurring human variants of this compound, such as Gly364Ser and Pro370Leu, display differential potencies, with the Pro370Leu variant being more potent and the Gly364Ser variant being less potent than the wild-type peptide.[7]
Signaling Pathway for Catecholamine Inhibition
The primary mechanism involves the direct interaction of this compound with nAChRs. This binding event prevents acetylcholine-induced depolarization of the cell membrane, thereby inhibiting the opening of voltage-gated calcium channels and subsequent catecholamine release.
Figure 1: this compound's inhibition of catecholamine release via nAChR antagonism.
Cardiovascular Regulation
This compound exerts significant control over the cardiovascular system, primarily through its influence on blood pressure and cardiac function.[6][11]
Blood Pressure Modulation
The hypotensive effects of this compound are a direct consequence of its catecholamine-inhibiting properties.[5][6] By dampening sympathetic outflow, it reduces peripheral vascular resistance and, consequently, blood pressure.[12] This has been demonstrated in chromogranin A knockout mice, which exhibit hypertension that is rescued by the administration of exogenous this compound.[5][6] Furthermore, lower plasma levels of this compound are associated with an increased risk of hypertension in humans.[5][6]
Beyond catecholamine inhibition, this compound also induces vasodilation through the release of histamine from mast cells.[6][13] This action is mediated by G-proteins and is independent of nAChR antagonism.[6]
Cardiac Function
This compound exhibits direct effects on the heart, including negative inotropic (contractility) and lusitropic (relaxation) effects.[1][3] It provides cardioprotection against ischemia-reperfusion injury by activating pro-survival signaling pathways such as the PI3K-Akt pathway.[14] This leads to the preservation of mitochondrial function and a reduction in cardiomyocyte apoptosis.[14] Studies have shown that this compound can increase cardiomyocyte viability by up to 65% following simulated ischemia-reperfusion.[14]
Figure 2: this compound-mediated cardioprotective signaling cascade.
Immunomodulatory and Anti-inflammatory Functions
This compound plays a crucial role in modulating the immune response, primarily by exerting anti-inflammatory effects.[2][15] It can shift macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] This action is critical in mitigating chronic inflammation associated with conditions like atherosclerosis and metabolic syndrome.[2][16] In mouse models of colitis and atherosclerosis, treatment with this compound resulted in reduced infiltration of immune cells into affected tissues.[2]
Metabolic Regulation
This compound is increasingly recognized for its role in metabolic homeostasis.[3][16] It influences lipid and glucose metabolism. In adipose tissue, this compound inhibits lipogenesis and promotes lipolysis by blocking α2-adrenergic receptors and enhancing leptin signaling.[17] In the liver, it stimulates fatty acid uptake and oxidation.[17] These metabolic effects contribute to its potential as a therapeutic agent for metabolic disorders.
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| Catecholamine Release Inhibition | |||
| IC50 (Human CST) | ~500–800 nM | PC12 Cells | [6] |
| IC50 (CST-370L variant) | 1.86 µM | Oocytes expressing human α3β4 nAChR | [7] |
| IC50 (CST-WT) | 3.87 µM | Oocytes expressing human α3β4 nAChR | [7] |
| IC50 (CST-364S variant) | 6.67 µM | Oocytes expressing human α3β4 nAChR | [7] |
| Cardioprotection | |||
| Increased Cell Viability (I/R) | 65% | Rat Cardiomyocytes | [14] |
| Plasma Concentrations | |||
| Healthy Individuals | 1.36 ± 0.97 ng/mL | Human | [1] |
| Patients with Chronic Total Occlusion | 1.97 ± 1.01 ng/mL | Human | [1] |
| Patients with Acute Pulmonary Embolism | 27.3 ± 5.7 ng/mL | Human | [1] |
| Healthy Pregnant Women | 12.4 (9.9–21.2) ng/mL | Human | [18] |
| Non-Pregnant Controls | 7.1 (4.5–10.9) ng/mL | Human | [18] |
| Patients with Atrial Fibrillation | 14.11 (10.21–26.02) ng/mL | Human | [19] |
| Healthy Controls (AF study) | 10.93 (5.70–20.01) ng/mL | Human | [19] |
| Patients with Primary Hypertension | 29.70 (19.33–49.48) ng/mL | Human | [20] |
| Healthy Controls (PH study) | 5.83 (4.21–8.29) ng/mL | Human | [20] |
Experimental Protocols
Cell Culture and Catecholamine Release Assay (PC12 Cells)
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Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are treated with nerve growth factor (NGF) for 5-7 days.
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Catecholamine Release Assay: Differentiated PC12 cells are washed and incubated with a buffer solution. Cells are then pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: Catecholamine release is stimulated by the addition of nicotine or acetylcholine.
-
Quantification: The supernatant is collected, and the amount of released catecholamines (norepinephrine and epinephrine) is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. The inhibitory effect of this compound is calculated relative to the stimulated control.
Figure 3: Experimental workflow for catecholamine release assay.
In Vivo Blood Pressure Measurement in Animal Models
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Animal Model: Chromogranin A knockout (Chga-KO) mice or pharmacologically induced hypertensive rat models (e.g., DOCA-salt) are commonly used.[6][21][22]
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Catheterization: Animals are anesthetized, and catheters are implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for peptide infusion.
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Acclimatization: Animals are allowed to recover from surgery before experimentation.
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Infusion: A baseline blood pressure is recorded, after which this compound or a vehicle control is infused intravenously.
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Data Acquisition: Blood pressure and heart rate are continuously monitored using a pressure transducer connected to a data acquisition system.
Measurement of Plasma this compound
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Sample Collection: Blood samples are collected from subjects into tubes containing EDTA and aprotinin to prevent proteolytic degradation.
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Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification: Plasma this compound concentrations are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[18][19][20] The assay has a reported sensitivity of around 0.05 ng/mL.[19][20]
Conclusion
This compound is a critical endogenous peptide with a primary role in the negative regulation of the sympathoadrenal system. Its functions, however, extend far beyond this initial discovery, encompassing vital roles in cardiovascular homeostasis, immune modulation, and metabolic control. The intricate signaling pathways and diverse physiological effects of this compound underscore its significance as a potential diagnostic biomarker and a promising therapeutic target for a range of pathologies, including hypertension, heart failure, and inflammatory diseases. Further research into its mechanisms of action will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. This compound in Cardiovascular Diseases [mdpi.com]
- 2. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 4. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of cardiovascular actions of the chromogranin A fragment this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as a Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound peptide of chromogranin A as a potential new target for several risk factors management in the course of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Circulating this compound in Early Pregnancy: A Preliminary Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serum this compound Concentrations Are Increased in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum this compound Levels Correlate with Ambulatory Blood Pressure and Indices of Arterial Stiffness in Patients with Primary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. ahajournals.org [ahajournals.org]
A Technical Guide to the Discovery and History of Catestatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catestatin is a 21-amino acid cationic peptide that has emerged as a pleiotropic agent with significant implications for cardiovascular, metabolic, and immune regulation.[1][2] It is endogenously produced by the proteolytic cleavage of its precursor, Chromogranin A (CgA), a major protein co-stored and co-released with catecholamines from the storage vesicles of adrenal chromaffin cells and adrenergic neurons.[3][4] Initially identified as a potent inhibitor of catecholamine release, this compound is now recognized for its diverse physiological roles, making it a subject of intense research and a potential therapeutic target.[4][5] This guide provides an in-depth overview of the discovery, history, and key experimental findings related to this multifaceted peptide.
Discovery and History
The journey to identify this compound began with the observation that proteolytic products of Chromogranin A could inhibit catecholamine secretion from primary cultures of bovine chromaffin cells.[4] However, the specific peptide responsible for this action remained unknown for nearly a decade.[6] In 1997, through a systematic approach, the catecholamine release-inhibitory domain within CgA was pinpointed.[4][7] This was achieved by synthesizing 15 peptides that spanned a significant portion of the bovine CgA sequence and testing their effects on nicotine-evoked catecholamine secretion from PC12 cells.[4][7] Of the peptides tested, only one, corresponding to bovine CgA(344-364), demonstrated inhibitory activity.[4][7] This peptide was subsequently named "this compound" to reflect its function.[4][7]
The human equivalent of this compound is a 21-amino acid peptide corresponding to CgA(352-372).[4][5] Subsequent research has revealed naturally occurring human variants of this compound, such as Gly364Ser, Pro370Leu, and Arg374Gln, which exhibit different potencies in their ability to inhibit catecholamine secretion.[4][5] These genetic variations have been linked to differences in autonomic function and the risk of hypertension in human populations.[3][8]
A significant breakthrough in understanding the physiological relevance of this compound came from studies on CgA knockout mice. These mice, lacking endogenous this compound, develop severe hypertension.[5][9] Crucially, this hypertensive phenotype can be "rescued" by the administration of exogenous this compound, providing direct evidence for its role in blood pressure regulation.[5][9]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[10][11] This interaction blocks the influx of sodium and calcium ions that is triggered by nicotinic stimulation, thereby inhibiting the exocytosis of catecholamine-containing vesicles.[4][5][6] This functions as an autocrine negative feedback loop, where this compound, co-released with catecholamines, limits further secretion.[2][12]
Beyond its effects on catecholamine release, this compound engages in a variety of other signaling pathways:
-
Histamine Release: this compound can stimulate histamine release from mast cells, which contributes to its vasodilatory effects.[3][8] This action appears to be receptor-independent and involves heterotrimeric G-proteins.[3][12]
-
Cardioprotection: In the heart, this compound has direct effects, including inhibiting inotropy and lusitropy.[9] It is also involved in cardioprotective pathways such as the reperfusion injury salvage kinase (RISK) and survivor activating factor enhancement (SAFE) pathways.[9]
-
Metabolic Regulation: this compound plays a role in glucose and lipid metabolism. It has been shown to improve insulin sensitivity and glucose homeostasis in models of diet-induced obesity.[13][14]
-
Anti-inflammatory Effects: this compound can modulate immune responses by influencing macrophage differentiation towards an anti-inflammatory phenotype and regulating the infiltration of immune cells into tissues.[2]
Key Signaling Pathway: Inhibition of Catecholamine Release
The primary signaling pathway initiated by this compound leads to the inhibition of catecholamine release from chromaffin cells. This process begins with the binding of this compound to neuronal nicotinic acetylcholine receptors (nAChRs), which prevents acetylcholine (ACh) from activating the receptor. This blockade inhibits the influx of sodium (Na+) and subsequently calcium (Ca2+), which is essential for the exocytosis of catecholamine-containing vesicles.
This compound's inhibition of catecholamine release.
Quantitative Data
The biological activity of this compound and its variants has been quantified in various experimental systems. The following tables summarize key quantitative data.
| Peptide | IC50 for Nicotine-Evoked Catecholamine Secretion (in PC12 cells) | Reference(s) |
| Bovine this compound | ~200 nM | [4][7] |
| Human this compound (Wild-Type) | ~0.82 µM | [4][7] |
| Human Variant (Pro370Leu) | ~0.37 µM | [4][7] |
| Human Variant (Gly364Ser) | ~3.65 µM | [4][7] |
| Peptide | IC50 for Inhibition of Nicotinic Desensitization | Reference(s) |
| This compound | ~0.28 µM | [4] |
| Condition | Plasma this compound Levels (Human) | Reference(s) |
| Normotensive (with negative family history of hypertension) | ~1.5 ng/mL | [6] |
| Normotensive (offspring of hypertensive patients) | ~1.32 ng/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in this compound research.
Catecholamine Secretion Assay
This assay is fundamental to determining the inhibitory effect of this compound on catecholamine release.
-
Cell Culture: Pheochromocytoma (PC12) cells, a rat adrenal medulla cell line, are commonly used. They are cultured in appropriate media, often containing horse and fetal bovine serum.
-
Radiolabeling: Cells are pre-labeled with a radioactive catecholamine precursor, such as [3H]L-norepinephrine, for a designated period (e.g., 2 hours). This allows for the subsequent tracking of catecholamine release.
-
Stimulation and Inhibition: The cells are washed to remove excess radiolabel and then incubated with a nicotinic agonist (e.g., nicotine) to stimulate catecholamine release. To test the inhibitory effect of this compound, cells are co-incubated with the agonist and varying concentrations of the peptide.
-
Measurement of Release: After the incubation period, the supernatant is collected, and the amount of radioactivity released from the cells is measured using a scintillation counter. The results are typically expressed as a percentage of the release stimulated by the agonist alone.
-
Data Analysis: Dose-response curves are generated to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the agonist-induced catecholamine release.
Experimental Workflow: Catecholamine Secretion Assay
The following diagram illustrates the workflow for a typical catecholamine secretion assay.
Workflow of a catecholamine secretion assay.
In Vivo Blood Pressure Measurement in Animal Models
To assess the effect of this compound on blood pressure in a physiological context, in vivo animal models are employed.
-
Animal Model: Chromogranin A knockout (Chga-KO) mice, which lack endogenous this compound and are hypertensive, are often used. Wild-type mice serve as controls.
-
Peptide Administration: this compound is administered to the animals, typically via intraperitoneal injection.
-
Blood Pressure Monitoring: Systolic and diastolic blood pressure are measured at baseline and at various time points after peptide administration. This can be done using non-invasive tail-cuff methods or through more direct methods involving arterial catheters.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between treated and control groups to determine the effect of this compound.
Conclusion
Since its discovery in 1997, this compound has evolved from being known solely as an inhibitor of catecholamine release to being recognized as a master regulator of cardiovascular, metabolic, and immune functions.[4][7][9] Its role in blood pressure regulation is well-established, and ongoing research continues to unveil its therapeutic potential for a range of conditions, including hypertension, heart failure, and metabolic syndrome.[1][9][13] The detailed understanding of its mechanisms of action and the development of robust experimental protocols have been instrumental in advancing our knowledge of this important peptide. Future research will likely focus on translating these fundamental discoveries into clinical applications for the benefit of human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a multifunctional peptide from chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 7. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Chromogranin A-derived peptides pancreastatin and this compound: emerging therapeutic target for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves glucose homeostasis and insulin sensitivity in diet-induced obese mice - Sushil Mahata [grantome.com]
The Role of Catestatin in the Autonomic Nervous System: A Technical Guide
Executive Summary
Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a critical endogenous modulator of the autonomic nervous system.[1][2] Co-released with catecholamines from adrenal chromaffin cells and adrenergic neurons, this compound functions as a potent physiological brake on sympathetic outflow.[1][3] Its primary mechanism involves the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), the principal gateways for cholinergic signaling in the autonomic ganglia.[1][4][5] This inhibitory action prevents catecholamine release, thereby influencing cardiovascular homeostasis. Furthermore, this compound exerts complex, region-dependent effects within the central nervous system and interacts with other signaling pathways, including those involving histamine and β-adrenergic receptors, to fine-tune autonomic balance.[6][7][8] Genetic variants of human this compound exhibit differential potencies, which have significant implications for individual variations in autonomic tone and predisposition to cardiovascular diseases such as hypertension.[1][2][4] This document provides an in-depth examination of the molecular mechanisms, physiological roles, and quantitative effects of this compound on the autonomic nervous system, supported by detailed experimental protocols and pathway visualizations.
Core Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The most well-documented function of this compound is its role as a potent, non-competitive antagonist of neuronal nAChRs.[1][5] In the autonomic nervous system, acetylcholine released from preganglionic neurons binds to nAChRs on postganglionic neurons and adrenal chromaffin cells, triggering depolarization and subsequent neurotransmitter release.
This compound intervenes at this critical step. It binds to a site on the nAChR distinct from the acetylcholine binding pocket, occluding the receptor's ion channel pore.[8][9] This physically obstructs the influx of sodium (Na+) and calcium (Ca2+) ions that normally follows receptor activation.[3][10] The inhibition of Ca2+ influx is the key event that suppresses the exocytosis of vesicles containing catecholamines (e.g., norepinephrine, epinephrine), ATP, and neuropeptide Y.[6][10] This function establishes this compound as a powerful autocrine and paracrine negative feedback inhibitor of the sympathochromaffin system.[3]
Role in the Sympathetic Nervous System (SNS)
This compound's influence on the SNS is multifaceted, involving both peripheral inhibition and complex central regulation.
Peripheral Sympatho-inhibition
By blocking nAChRs on sympathetic ganglia and the adrenal medulla, this compound directly suppresses the release of catecholamines into the circulation.[3][6] This action serves as a homeostatic "brake" on excessive sympathetic activation, preventing the overstimulation of adrenergic receptors throughout the body and thereby lowering blood pressure.[2]
Central Autonomic Regulation
The effect of this compound within the central nervous system is strikingly region-dependent, particularly within the medulla oblongata, the primary site of cardiovascular control.
-
Rostral Ventrolateral Medulla (RVLM): In this key sympathoexcitatory region, microinjection of this compound increases sympathetic nerve activity, barosensitivity, and blood pressure.[7][8] This suggests that in the RVLM, this compound acts as an excitatory peptide, modulating the activity of neurons that drive sympathetic outflow.[8]
-
Caudal Ventrolateral Medulla (CVLM) & Central Amygdala: Conversely, when injected into the CVLM or central amygdala, which contain inhibitory GABAergic neurons that project to the RVLM, this compound is sympatho-inhibitory.[7][8][9] This action leads to a decrease in basal arterial pressure, heart rate, and sympathetic nerve activity.[9]
Role in the Parasympathetic Nervous System (PNS)
While its effects on the SNS are more direct, this compound also modulates the parasympathetic branch, primarily through central mechanisms. The naturally occurring human variant Gly364Ser, for instance, is associated with increased baroreceptor sensitivity, a higher cardiac parasympathetic index, and a lower cardiac sympathetic index.[2][8][11] The proposed site of action is the nucleus of the tractus solitarius (NTS) in the brainstem, a key integration center for baroreflex afferents.[1][2] By modulating nicotinic-cholinergic synapses within the NTS, this compound can enhance baroreflex activity, leading to increased vagal (parasympathetic) outflow to the heart and a reciprocal decrease in sympathetic activity.[1]
Secondary and Indirect Mechanisms
Beyond nAChR antagonism, this compound influences autonomic function through other pathways:
-
Histamine Release: this compound potently stimulates histamine release from mast cells via a G-protein-dependent mechanism.[1][2] Histamine is a powerful vasodilator, and this action contributes significantly to this compound's hypotensive effects.[2]
-
Adrenergic Receptor Interaction: Evidence suggests this compound can directly modulate adrenergic transmission at the receptor level. It has been shown to blunt the effects of norepinephrine on β1- and β2-adrenergic receptors and may act as a β-adrenergic antagonist.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: Potency of this compound and its Human Variants on Catecholamine Release
| Peptide Variant | IC₅₀ (µM) for Nicotine-Induced Catecholamine Secretion Inhibition | Relative Potency | Reference(s) |
|---|---|---|---|
| Bovine Wild-Type | ~0.2 - 0.4 | - | [1] |
| Human Wild-Type | 0.82 ± 0.02 | 1.00x | [1][12] |
| Pro370Leu (P370L) | 0.37 ± 0.03 | ~2.22x more potent | [1][12] |
| Gly364Ser (G364S) | 3.65 ± 0.11 | ~4.45x less potent | [1][12] |
| Arg374Gln (R374Q) | 22.5 ± 4.05 | ~27.4x less potent | [12] |
Data derived from studies using PC12 pheochromocytoma cells.
Table 2: Potency of this compound on Neuronal nAChR Subtypes
| nAChR Subtype | IC₅₀ (µM) for Receptor Blockade | Reference(s) |
|---|---|---|
| α7 | 0.3 | [1] |
| α3β2 | 0.4 | [1] |
| α3β4 | 0.4 | [1] |
| α4β2 | 1.7 | [1] |
Data derived from voltage-clamped Xenopus oocyte expression system.
Table 3: In Vivo Hemodynamic Effects of this compound | Experimental Model | this compound Administration | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference(s) | | :--- | :--- | :--- | :--- | | Spontaneously Hypertensive Rats (6-month-old) | Central infusion into CeA | ↓ by ~21% (~37 mmHg) | ↓ by ~119 bpm |[9] | | Spontaneously Hypertensive Rats (9-month-old) | Central infusion into CeA | ↓ by ~32% (~65 mmHg) | ↓ by ~85 bpm |[9] | | DOCA-Salt Hypertensive Rats | Intraperitoneal CST-WT | SBP ↓ from ~211 to ~116 mmHg | ↓ from ~356 to ~276 bpm |[5][13] | | DOCA-Salt Hypertensive Rats | Intraperitoneal CST-Ser | SBP ↓ from ~211 to ~176 mmHg | ↓ from ~356 to ~314 bpm (not significant) |[5][13] | | Langendorff Perfused Rat Heart | WT-CST (165 nM) | LVP ↓ by 28.39% | ↑ by 8.82% |[14] | CeA: Central Amygdalar Nucleus; SBP: Systolic Blood Pressure; LVP: Left Ventricular Pressure.
Key Experimental Protocols
Protocol: In Vitro Catecholamine Secretion Assay
This protocol details the measurement of this compound's inhibitory effect on nicotine-stimulated catecholamine release from PC12 cells.
References
- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 8. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANTIHYPERTENSIVE AND NEUROPROTECTIVE EFFECTS OF this compound IN SPONTANEOUSLY HYPERTENSIVE RATS: INTERACTION WITH GABAERGIC TRANSMISSION IN AMYGDALA AND BRAINSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Mouse Heart Rate Variability using Echocardiographic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Antihypertensive Chromogranin A Peptide this compound Acts as a Novel Endocrine/Paracrine Modulator of Cardiac Inotropism and Lusitropism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Catestatin on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a potent endogenous inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It functions as a crucial negative-feedback regulator of catecholamine secretion from chromaffin cells and adrenergic neurons, playing a significant role in cardiovascular homeostasis.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's interaction with nAChRs, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Mechanism of Action: A Non-Competitive Antagonist
This compound acts as a non-competitive antagonist of nAChRs.[1][5] This means that its inhibitory effect cannot be overcome by increasing the concentration of the agonist, such as acetylcholine or nicotine.[1][4] The primary mechanism involves the physical occlusion of the receptor pore, thereby preventing ion influx and subsequent cellular depolarization.[1][6]
Molecular Interactions and Binding Site
Computational docking and molecular dynamics simulations have revealed that this compound binds to the extracellular vestibule of the nAChR, distinct from the agonist-binding sites.[1][7] The interaction primarily involves the N-terminal region of the this compound peptide.[1][2] Covalent cross-linking studies with Torpedo nAChRs have suggested specific contacts with the δ, γ, and β subunits of the receptor.[8] This allosteric binding leads to a conformational change that blocks the ion channel.
Impact on Receptor Kinetics
The interaction of this compound with nAChRs alters the receptor's activation and desensitization kinetics. Studies have shown that in the presence of this compound, the activation rate of the nAChR is decreased, while the desensitization rate is increased.[1] This contributes to the overall inhibitory effect on nicotinic signaling. Furthermore, this compound has been found to inhibit the desensitization of catecholamine release induced by prolonged agonist exposure, with an IC50 of approximately 0.28 µM.[3]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound and its naturally occurring human variants has been quantified across various experimental models. The following tables summarize these key findings.
| Parameter | nAChR Subtype | Cell Type/System | Value | Reference |
| IC₅₀ | α3β4 | PC12 Cells | 3.87 µM | [6] |
| α7 | Xenopus Oocytes | 0.3 µM | [3] | |
| α3β2 | Xenopus Oocytes | 0.4 µM | [3] | |
| α4β2 | Xenopus Oocytes | 1.7 µM | [3] | |
| Inhibition of Catecholamine Secretion (IC₅₀) | Nicotine-stimulated | PC12 Cells | ~0.2-0.4 µM | [3] |
| Inhibition of Desensitization (IC₅₀) | Nicotine-stimulated | PC12 Cells | ~0.28 µM | [3] |
Table 1: Inhibitory Concentrations (IC₅₀) of Wild-Type this compound
| This compound Variant | nAChR Subtype | Cell Type/System | IC₅₀ (µM) | Relative Potency vs. Wild-Type | Reference |
| Wild-Type (CST-WT) | α3β4 | PC12 Cells | 3.87 | - | [6] |
| CST-370L (Pro→Leu) | α3β4 | PC12 Cells | 1.86 | ~2.2-fold more potent | [6] |
| CST-364S (Gly→Ser) | α3β4 | PC12 Cells | 6.67 | ~4.5-fold less potent | [6] |
Table 2: Comparative Inhibitory Potency of Human this compound Variants on Acetylcholine-Evoked Inward Current
| This compound Variant | Percentage of Pore Occlusion | Minimum Pore Radius (Å) | Reference |
| Wild-Type (CST-WT) | 85% | 0.631 | [1][6] |
| CST-370L (Pro→Leu) | 90% | 0.436 | [1][6] |
| CST-364S (Gly→Ser) | 35% | 2.768 | [1][6] |
Table 3: Extent of nAChR Pore Occlusion by Human this compound Variants
Signaling Pathways
The inhibitory action of this compound on nAChRs disrupts the canonical signaling cascade that leads to catecholamine release. The following diagrams illustrate this process.
Caption: Signaling pathway of nAChR activation and its inhibition by this compound.
Experimental Protocols
The following methodologies are central to the investigation of this compound's effects on nAChRs.
Electrophysiological Recordings in Xenopus laevis Oocytes
-
Objective: To measure the effect of this compound on the inward currents generated by the activation of specific nAChR subtypes.
-
Methodology:
-
cDNAs encoding for different nAChR subunits (e.g., α3, β4, α7, α3β2, α4β2) are transcribed in vitro.
-
The resulting cRNAs are injected into Xenopus laevis oocytes.
-
After a period of expression (typically 2-7 days), the oocytes are voltage-clamped (e.g., at -60 mV or -80 mV) using a two-electrode voltage-clamp setup.
-
The oocyte is perfused with a control solution, and baseline inward currents (IACh) are elicited by applying acetylcholine (ACh) for a defined duration (e.g., 20 seconds).
-
This compound is then introduced into the perfusion solution, and the ACh-evoked currents are measured again to determine the extent of inhibition.
-
Dose-response curves are generated by applying varying concentrations of this compound to calculate the IC₅₀.[5]
-
Caption: Workflow for electrophysiological analysis of this compound's effect on nAChRs.
Catecholamine Release Assay in PC12 Cells
-
Objective: To quantify the inhibition of nicotine-stimulated catecholamine release by this compound.
-
Methodology:
-
PC12 cells, a rat pheochromocytoma cell line, are cultured and often differentiated with nerve growth factor (NGF) to develop a neuronal phenotype.
-
The cells are preloaded with a radiolabeled catecholamine, typically [³H]-norepinephrine.
-
After washing to remove excess radiolabel, the cells are incubated with varying concentrations of this compound or a control buffer.
-
Catecholamine release is stimulated by the addition of nicotine.
-
The supernatant is collected, and the amount of released [³H]-norepinephrine is quantified using liquid scintillation counting.
-
The percentage of inhibition is calculated by comparing the release in the presence and absence of this compound.[3]
-
Computational Modeling and Molecular Dynamics
-
Objective: To predict the binding site and interaction dynamics of this compound with the nAChR.
-
Methodology:
-
A homology model of the target nAChR subtype (e.g., human α3β4) is generated based on available crystal structures of related receptors (e.g., Torpedo marmorata nAChR).
-
The three-dimensional structure of this compound and its variants is determined, often using nuclear magnetic resonance (NMR) spectroscopy.
-
Molecular docking simulations are performed to predict the most favorable binding poses of this compound on the nAChR model.
-
Molecular dynamics simulations are then run to analyze the stability of the this compound-nAChR complex and to identify the key interacting amino acid residues.
-
Pore profile analysis is conducted to quantify the extent of pore occlusion by the bound peptide.[1]
-
Conclusion
This compound exerts its inhibitory effect on nicotinic acetylcholine receptors through a non-competitive mechanism involving direct occlusion of the ion channel pore. Its potency is influenced by its specific amino acid sequence, with naturally occurring variants exhibiting differential inhibitory capacities. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research into the physiological roles of this compound and for the development of novel therapeutics targeting the nicotinic cholinergic system.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
The signaling pathway of Catestatin in cardiovascular regulation
An In-depth Technical Guide to the Cardiovascular Signaling Pathways of Catestatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CST), a 21-amino acid cationic peptide, is a crucial bioactive fragment derived from the proteolytic cleavage of the neuroendocrine pro-protein Chromogranin A (CgA).[1][2][3] Initially identified for its potent ability to inhibit catecholamine release from chromaffin cells and adrenergic neurons, CST has emerged as a pleiotropic hormone with a wide spectrum of regulatory roles within the cardiovascular system.[4][5] It functions as a physiological brake on the sympathoadrenal system, and its dysregulation is implicated in the pathogenesis of essential hypertension and heart failure.[1][2][6]
This technical guide provides a comprehensive overview of the core signaling pathways through which this compound exerts its cardiovascular effects. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols used to elucidate these pathways, and provides visual representations of the signaling cascades for enhanced clarity.
Core Signaling Pathways of this compound
This compound's cardiovascular regulatory effects are mediated through several distinct, yet interconnected, signaling pathways. These range from direct receptor antagonism to the modulation of complex intracellular kinase cascades.
Catecholamine Release Inhibition via Nicotinic Receptor Antagonism
The canonical function of CST is the autocrine negative feedback inhibition of catecholamine secretion.[1][2] This mechanism is fundamental to its anti-hypertensive properties.
-
Receptor Interaction: CST acts as a potent, non-competitive antagonist of the neuronal nicotinic acetylcholine receptor (nAChR).[2][7] Molecular docking studies suggest that CST interacts with the nAChR pore, with a high-affinity binding site potentially located on the β subunit near the membrane surface, effectively occluding the channel.[4][8][9]
-
Downstream Cascade: The binding of acetylcholine to nAChRs normally triggers Na+ influx, leading to membrane depolarization.[2][4] This depolarization activates voltage-gated calcium channels, causing a Ca2+ influx that is the critical trigger for the exocytosis of catecholamine-containing vesicles.[4]
-
Physiological Outcome: By blocking the initial Na+ influx, CST prevents membrane depolarization and the subsequent Ca2+ entry, thereby inhibiting the release of catecholamines (norepinephrine and epinephrine) from both adrenal medullary chromaffin cells and sympathetic neurons.[2][4] This leads to a reduction in overall sympathetic tone.
Endothelial-Dependent Anti-Adrenergic Action and Vasodilation
CST exerts potent anti-adrenergic effects and promotes vasodilation through a pathway originating in the endothelium, critically involving nitric oxide (NO) production.[10][11]
-
Receptor Interaction: While a specific receptor has not been definitively identified, the pathway is known to be G-protein dependent. Evidence also points to interactions with β2-adrenergic receptors.[7][12]
-
Downstream Cascade: In endothelial cells, CST activates a Phosphatidylinositol 3-Kinase (PI3K)-dependent pathway.[10][11] PI3K activation leads to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates endothelial nitric oxide synthase (eNOS) at its activating site (Ser1179), stimulating the production of NO.[10][11][13]
-
Physiological Outcome: NO, a potent vasodilator, diffuses from the endothelium to adjacent vascular smooth muscle cells, where it relaxes the vessel wall.[14] This NO release is also the primary mechanism behind CST's "anti-adrenergic" effect, whereby it dose-dependently reduces the positive inotropic (contractile) effect of β-adrenergic agonists like isoproterenol.[10][11]
Direct Cardioprotection in Ischemia/Reperfusion (I/R) Injury
CST has direct protective effects on cardiomyocytes, mitigating the damage caused by ischemia/reperfusion (I/R) events.[13][15]
-
Receptor Interaction: The direct receptor on cardiomyocytes is still under investigation, but the downstream effects are independent of endothelial cells.
-
Downstream Cascade: Similar to its action in endothelial cells, CST activates the pro-survival PI3K-Akt signaling cascade directly within cardiomyocytes.[13][16] A key downstream target of Akt in this context is Glycogen Synthase Kinase 3β (GSK3β). Akt phosphorylates GSK3β at Ser9, which inactivates it. The inactivation of GSK3β is a critical step in preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion. This is a central component of the Reperfusion Injury Salvage Kinase (RISK) pathway.[6][13]
-
Physiological Outcome: By activating this pathway, CST preserves mitochondrial membrane potential, reduces cardiomyocyte apoptosis and contracture, and significantly increases cell viability following simulated I/R injury.[13][15][16]
Histamine-Mediated Vasodilation
An additional indirect mechanism contributing to CST's cardiovascular effects is the stimulation of histamine release.
-
Mechanism: CST acts on peritoneal and pleural mast cells, stimulating the release of histamine.[2][3] This action appears to be mediated via heterotrimeric G-proteins but may occur in a receptor-independent manner.[1][2][3]
-
Physiological Outcome: Histamine is a powerful vasodilator and can also exert a transient positive inotropic effect on the heart.[10][17] The vasodilatory effect contributes to CST's overall hypotensive action.[2][3] This effect can be blocked by H1 histamine receptor antagonists.[10][11]
Quantitative Data Summary
The biological effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Effects of this compound on Cardiovascular Hemodynamics in Animal Models
| Parameter | Animal Model | CST Variant / Dose | Result | Citation |
|---|---|---|---|---|
| Blood Pressure | Deoxycorticosterone-acetate salt-hypertensive rats (DSHR) | Wild-Type (WT) | Profound reduction in Max LV Pressure (from 195.4 to 109.5 mmHg) | [18] |
| DSHR | Gly364Ser (Ser) | Less potent reduction in Max LV Pressure (from 195.4 to 157.9 mmHg) | [18] | |
| Heart Rate | DSHR | Wild-Type (WT) | Significant reduction (from 355.5 to 275.5 bpm) | [18] |
| DSHR | Gly364Ser (Ser) | No significant reduction (from 355.5 to 314.2 bpm) | [18] | |
| Myocardial Contractility | DSHR | Wild-Type (WT) | Significant improvement in contractility index (~84 s⁻¹) | [18] |
| DSHR | Gly364Ser (Ser) | Inefficient improvement in contractility index (~22 s⁻¹) | [18] |
| Anti-Adrenergic Effect | Rat Papillary Muscle | 5-50 nM WT-CST | Dose-dependent reduction of β-adrenergic (Isoproterenol) stimulation |[10][11] |
Table 2: Molecular and Cellular Effects of this compound
| Parameter | Experimental System | CST Concentration | Result | Citation |
|---|---|---|---|---|
| Cell Viability | I/R Rat Cardiomyocytes | 5 nM | ~65% increase in cell viability compared to untreated I/R cells | [15][16] |
| Cell Contracture | I/R Rat Cardiomyocytes | 5 nM | Significantly reduced cell shortening during reperfusion | [16] |
| eNOS Phosphorylation | Bovine Aortic Endothelial Cells (BAE-1) | 5 nM | Wortmannin-sensitive (PI3K-dependent) increase in p-eNOS (Ser1179) | [10][11] |
| Akt Phosphorylation | I/R Rat Cardiomyocytes | 5 nM | Increased p-Akt (Ser473) levels, abolished by Wortmannin | [13][16] |
| GSK3β Phosphorylation | I/R Rat Cardiomyocytes | 5 nM | Increased p-GSK3β (Ser9) levels, abolished by Wortmannin |[13][16] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's signaling pathways.
Protocol 1: Simulated Ischemia/Reperfusion (I/R) in Isolated Cardiomyocytes
This protocol is used to assess the direct cardioprotective effects of CST on heart cells.
-
Cardiomyocyte Isolation: Adult rat ventricular myocytes are isolated by enzymatic digestion using a Langendorff-free method with collagenase and protease.
-
Simulated I/R:
-
Baseline: Isolated cardiomyocytes are superfused with a standard Tyrode solution for a 5-minute stabilization period.
-
Ischemia: The superfusion is switched to an "ischemic buffer" (IB) for 15 minutes. This buffer is typically glucose-free, hypoxic (gassed with N2), and acidic (pH ~6.5) to mimic ischemic conditions.
-
Reperfusion: The superfusion is returned to the standard Tyrode solution for 5-10 minutes.
-
-
CST Treatment: For the treatment group, CST (e.g., 5 nM) is added to the standard Tyrode solution during the initial stabilization period and maintained throughout the I/R protocol.[16]
-
Endpoint Analysis:
-
Cell Viability: At the end of reperfusion, cells are stained with Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes. The percentage of PI-negative (viable) cells is quantified via fluorescence microscopy.[13][16]
-
Mitochondrial Membrane Potential (MMP): Cells are loaded with the fluorescent probe JC-1. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In damaged mitochondria with low MMP, JC-1 remains as monomers that fluoresce green. The ratio of red to green fluorescence is used to quantify MMP.[13][16]
-
Protein Phosphorylation: Cells are lysed at the end of the experiment, and Western blotting is performed to measure the phosphorylation status of key proteins like Akt (Ser473) and GSK3β (Ser9).[16]
-
Protocol 2: Endothelial Cell Nitric Oxide (NO) Production and eNOS Phosphorylation
This protocol determines CST's ability to stimulate the endothelial PI3K-Akt-eNOS pathway.
-
Cell Culture: Bovine aortic endothelial cells (BAE-1) are cultured to confluence in appropriate media.[10][11]
-
Treatment: Cells are serum-starved and then treated with CST (e.g., 5-50 nM) for a specified time course (e.g., 0-30 minutes). For inhibitor studies, cells are pre-treated with a PI3K inhibitor like Wortmannin (100 nM) before CST stimulation.[10][11]
-
Endpoint Analysis:
-
NO Production: NO release into the culture medium can be measured using a fluorescent NO-sensitive dye like DAF-FM diacetate or by quantifying its stable metabolites, nitrite and nitrate, using the Griess assay.
-
eNOS Phosphorylation (Western Blot):
-
Cells are lysed in RIPA buffer with phosphatase and protease inhibitors.
-
Protein concentration is quantified (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA) and then incubated overnight with primary antibodies against total eNOS and phosphorylated eNOS (p-eNOS Ser1179).[16]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of p-eNOS to total eNOS.
-
-
Protocol 3: Isolated Papillary Muscle Contractility Assay
This ex vivo protocol assesses the functional anti-adrenergic effect of CST on myocardial tissue.
-
Tissue Preparation: Papillary muscles are carefully dissected from the left ventricle of a rat heart in oxygenated Krebs-Henseleit solution.
-
Apparatus Setup: The muscle is mounted vertically in an organ bath containing the Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2). The base is fixed, and the tendon is connected to an isometric force transducer. The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz).
-
Experimental Procedure:
-
The muscle is allowed to stabilize until a steady contractile force is achieved.
-
A dose-response curve to a β-adrenergic agonist (e.g., Isoproterenol, 50 nM) is established to determine the maximal contractile response.
-
After washout and restabilization, the muscle is pre-treated with varying concentrations of CST (e.g., 5-50 nM) for a set period.
-
The β-adrenergic agonist is then re-administered in the presence of CST.
-
-
Data Analysis: The contractile force generated in the presence of CST is compared to the maximal response, and the percentage reduction of the β-adrenergic effect is calculated for each CST dose.[10] This demonstrates the anti-adrenergic property of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular dynamics study of this compound docked on nicotinic acetylcholine receptors to identify amino acids potentially involved in the binding of chromogranin A fragments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A novel this compound-induced antiadrenergic mechanism triggered by the endothelial PI3K-eNOS pathway in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardio-vascular Activity of this compound: Interlocking the Puzzle Pieces | Bentham Science [eurekaselect.com]
- 13. This compound exerts direct protective effects on rat cardiomyocytes undergoing ischemia/reperfusion by stimulating PI3K-Akt-GSK3β pathway and preserving mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. iris.unito.it [iris.unito.it]
- 16. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 18. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Catestatin: A Technical Guide on its Genesis, Mechanisms, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of catestatin (CST), a bioactive peptide derived from chromogranin A (CgA). It details its formation, pleiotropic physiological functions with a focus on cardiovascular regulation, and the experimental methodologies used for its study.
Introduction: The Emergence of a Key Autonomic Modulator
This compound is a 21-amino acid cationic and hydrophobic peptide first identified in 1997 as a potent endogenous inhibitor of catecholamine release.[1] It is generated through the proteolytic cleavage of its precursor, chromogranin A (CgA), a major protein co-stored and co-released with catecholamines from the storage vesicles of adrenal chromaffin cells and adrenergic neurons.[2] Functioning as a non-competitive antagonist of the neuronal nicotinic acetylcholine receptor (nAChR), this compound acts as a crucial negative feedback regulator in the sympathoadrenal system.[1][2] Beyond this primary role, it has emerged as a pleiotropic peptide involved in blood pressure regulation, cardiac function, inflammation, and metabolism, making it a subject of intense research for its diagnostic and therapeutic potential.[3][4]
Genesis of this compound: The Proteolytic Processing of Chromogranin A
Chromogranin A is an acidic pro-protein found within the secretory granules of neuroendocrine and endocrine cells.[1][5] The CgA protein contains multiple pairs of basic amino acid residues (dibasic sites) that serve as cleavage points for various proteases.[4][6] The processing of CgA into smaller, biologically active peptides is a critical step in generating molecules like this compound.
The cleavage is performed by a suite of intra-granular and extracellular proteases, including:
-
Prohormone convertases (PC1 and PC2)[6]
-
Furin[6]
-
Cysteine protease cathepsin L[6]
-
Serine proteases like plasmin and kallikrein[6]
This enzymatic cascade liberates several key peptides, including vasostatin-1, pancreastatin, serpinin, and this compound.[3][4] this compound itself corresponds to residues 352-372 in human CgA (hCgA) and 344-364 in the bovine sequence.[1][3] The production of this compound involves cleavage at both paired basic and monobasic residues, a crucial step for its subsequent regulatory activity.[7]
Mechanisms of Action and Physiological Roles
This compound exerts its effects through multiple signaling pathways, leading to a wide range of physiological responses.
Inhibition of Catecholamine Release
The most well-documented function of this compound is its role as an autocrine negative feedback inhibitor of catecholamine secretion.[2] This action is mediated through non-competitive antagonism of neuronal nAChRs.[8]
The signaling cascade proceeds as follows:
-
Binding: this compound binds to the nAChR, with evidence suggesting interactions with the β, δ, and γ subunits near the channel pore, separate from the acetylcholine binding site.[9][10]
-
Channel Blockade: This binding occludes the receptor's ion channel, blocking the influx of sodium (Na+) ions that normally occurs upon acetylcholine stimulation.[3][11]
-
Inhibition of Depolarization: The prevention of Na+ influx inhibits membrane depolarization.
-
Suppression of Calcium Influx: Consequently, voltage-gated calcium channels (VGCCs) are not activated, blocking the influx of extracellular calcium (Ca2+).[3]
-
Inhibition of Exocytosis: The lack of a rise in intracellular Ca2+ prevents the fusion of catecholamine-containing vesicles with the plasma membrane, thereby inhibiting the release of epinephrine and norepinephrine.[3]
Cardiovascular Regulation
This compound plays a crucial role in cardiovascular homeostasis. Its hypotensive actions are multifaceted.[2]
-
Direct Vasodilation: It can act as a vasodilator.[12]
-
Indirect Vasodilation via Histamine: this compound stimulates histamine release from mast cells.[2][12] This occurs through a receptor-independent mechanism involving heterotrimeric G-proteins, similar to the action of mastoparan.[2] The released histamine then acts on H1 receptors to cause vasodilation.[12]
-
Central Nervous System Effects: When acting on the central nervous system, this compound can modulate baroreceptor sensitivity and the balance between sympathetic and parasympathetic activity.[2][13] For instance, in the caudal ventrolateral medulla (CVLM), it is sympathoinhibitory, whereas in the rostral ventrolateral medulla (RVLM), it can be sympathoexcitatory.[13][14]
-
Cardiac Effects: this compound exerts direct negative inotropic (contractility) and lusitropic (relaxation) effects on the heart, contributing to its overall blood pressure-lowering action.[3][5] This is partly achieved by inducing nitric oxide (NO) synthesis in cardiomyocytes, which reduces cellular Ca2+.[5][15]
References
- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 4. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Cardiovascular Diseases [mdpi.com]
- 6. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of cardiovascular actions of the chromogranin A fragment this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Catestatin in the Innate Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of the neuroendocrine prohormone Chromogranin A (CgA), is emerging as a critical modulator of the innate immune system.[1][2][3] Initially identified as a potent inhibitor of catecholamine release, its functions are now understood to be far more pleiotropic, encompassing direct antimicrobial actions and complex immunomodulatory effects on key innate immune cells, including macrophages, mast cells, neutrophils, and monocytes.[4][5] This technical guide provides an in-depth examination of the mechanisms through which this compound orchestrates the innate immune response, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology and therapeutic development.
Direct Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity, a crucial first-line defense mechanism in innate immunity.[6] It acts directly against a range of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[6][7] The mechanism of action is characteristic of many cationic antimicrobial peptides, involving the electrostatic interaction with negatively charged microbial membranes, leading to membrane disruption, permeabilization, and eventual cell lysis.[6][8]
Quantitative Antimicrobial Activity
The efficacy of this compound and its variants against various microbes has been quantified through Minimum Inhibitory Concentration (MIC) and Lethal Concentration (LC) assays.
| Microorganism | Peptide Variant | MIC (μM) | Lethal Concentration (μM) | Reference |
| S. aureus ATCC 25923 | Wild-Type CST | 50 | 75 | [6] |
| S. aureus ΔmprF | Wild-Type CST | 30 | 50 | [6] |
| Group A Streptococcus (GAS) | Wild-Type CST | 10 | 30 | [6] |
| E. coli | bCST₁₋₁₅ (Cateslytin) | < 10 | Not Reported | [7] |
| Various Bacteria & Fungi | hCST Variants | 1 - 20 | Not Reported | [7] |
| Group A Streptococcus (GAS) | Gly₃₆₄Ser Variant | Lower than WT | Not Reported | [6] |
| S. aureus ΔmprF | Pro₃₇₀Leu Variant | Higher potency than WT | Not Reported | [6] |
Modulation of Innate Immune Cells
This compound exerts profound and often context-dependent effects on the primary cells of the innate immune system. Its actions range from chemoattraction and activation to the suppression of inflammatory phenotypes.
Macrophages: The Anti-Inflammatory Shift
A central role of this compound in the innate immune response is its ability to modulate macrophage function, steering them away from a pro-inflammatory state.[1][2]
-
Polarization: In vitro and in vivo studies demonstrate that CST promotes the differentiation of macrophages from a pro-inflammatory (M1-like) to an anti-inflammatory (M2-like) phenotype.[1][2][4] This is evidenced by the increased expression of M2 markers like Mannose Receptor C-type 1 (MRC1), Arginase 1 (Arg1), and IL-10, and the decreased expression of M1 markers such as inducible nitric oxide synthase (iNOS) and TNF-α.[1][9]
-
Cytokine Regulation: CST treatment significantly reduces the production of pro-inflammatory cytokines by macrophages, including TNF-α, IL-6, IL-1β, and CCL2.[1][9] Conversely, it can increase the levels of the anti-inflammatory cytokine IL-10.[9]
-
Infiltration Inhibition: Despite being a chemoattractant for monocytes in vitro, CST administration in vivo leads to reduced infiltration of macrophages into inflamed tissues in models of colitis, atherosclerosis, and diabetes.[1][2][10] This paradoxical effect is likely due to its ability to block leukocyte migration towards other inflammatory chemokines.[11][12]
Mast Cells: Pro-Inflammatory Activation
In contrast to its effects on macrophages, this compound acts as a potent activator of mast cells, which are critical sentinels in tissues.
-
Degranulation and Mediator Release: CST and its variants induce mast cell degranulation, leading to the release of pre-formed mediators like histamine and β-hexosaminidase.[13][14] It also stimulates the production and release of lipid mediators, including leukotriene C₄ (LTC₄) and prostaglandins D₂ and E₂ (PGD₂, PGE₂).[13][14]
-
Chemotaxis: this compound is a chemoattractant for human mast cells, with its effect showing a bell-shaped dose-response curve.[13]
-
Cytokine/Chemokine Production: CST stimulates mast cells to produce and secrete a variety of pro-inflammatory cytokines and chemokines, such as GM-CSF, CCL2 (MCP-1), CCL3 (MIP-1α), and CCL4 (MIP-1β).[1][13][14]
Monocytes and Neutrophils: A Complex Role in Chemotaxis
This compound's influence on phagocyte migration is complex and appears to be a key part of its anti-inflammatory mechanism.
-
Dual Chemotactic Role: While CST itself can act as a chemoattractant for monocytes and neutrophils, it paradoxically blocks their migration toward potent inflammatory chemokines like CCL2 and CXCL2.[11][12][15][16]
-
Inhibition of Extravasation: In vivo studies using intravital microscopy have shown that while CXCL2 alone promotes neutrophil and monocyte attachment and extravasation into tissue, the combination of CST and CXCL2 leads to the release of attached cells from the vessel wall and reduced tissue infiltration.[10] This suggests CST can override inflammatory chemoattractant signals at the site of inflammation.[10]
Quantitative Effects on Cytokine Production and Cell Migration
| Cell Type | Condition | Treatment | Effect | Quantitative Change | Reference |
| M1-like Macrophages | In vitro culture | 100 nM CST (24h) | ↓ TNF-α Production | Significant Reduction | [9] |
| M1-like Macrophages | In vitro culture | 100 nM CST (24h) | ↓ CCL2 Production | Significant Reduction | [9] |
| M2-like Macrophages | In vitro culture | 100 nM CST (24h) | ↑ IL-10 Production | Significant Increase | [9] |
| Human Mast Cells | In vitro culture | CST | ↑ CCL2/MCP-1 Release | Dose-dependent increase | [13] |
| Human Mast Cells | In vitro culture | CST | ↑ CCL3/MIP-1α Release | Dose-dependent increase | [13] |
| Human Monocytes | Transwell Assay | CST + CCL2 | Blocked Migration | Significant inhibition of migration towards CCL2 | [10][11][12] |
| Mouse Neutrophils | Transwell Assay | CST + IL-8 | Blocked Migration | Significant inhibition of migration towards IL-8 | [16] |
Signaling Pathways
The immunomodulatory effects of this compound are mediated through distinct signaling cascades in different immune cells. The receptor(s) for CST on many immune cells remain to be definitively identified, but downstream pathways have been partially elucidated.[10]
Mast Cell Activation Pathway
In human mast cells, this compound-induced activation is dependent on a G-protein coupled receptor (GPCR) pathway. The signaling cascade involves the activation of Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[13][14] This signaling leads to an increase in intracellular calcium (Ca²⁺) mobilization, which is a critical step for degranulation and mediator release.[1][13] Recent evidence also points to the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the receptor mediating CST's effects on mast cells.[17]
Caption: this compound signaling pathway in mast cells.
Proposed Macrophage Anti-Inflammatory Pathway
The mechanism for CST's anti-inflammatory effects in macrophages is less defined but is thought to potentially involve nicotinic acetylcholine receptors (nAChRs).[3] Macrophages express nAChRs, and their activation is known to exert anti-inflammatory effects, such as inhibiting the production of TNF-α in response to LPS.[3] CST's ability to bind to nAChRs and block ion flux provides a plausible mechanism for its observed immunosuppressive actions on these cells.[3] This pathway ultimately leads to reduced pro-inflammatory gene expression and a shift towards an M2 phenotype.
Caption: Proposed anti-inflammatory signaling of this compound in macrophages.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key assays used to characterize the function of this compound.
Chemotaxis Assay (Transwell Migration)
This assay quantifies the chemotactic or migration-inhibiting properties of this compound.
-
Cell Preparation: Isolate primary human monocytes or neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in an appropriate assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: Use a multi-well plate with Transwell inserts (typically 5-8 µm pore size for monocytes/neutrophils).
-
Lower Chamber: Add the chemoattractant solution to the lower chamber.
-
To test CST as a chemoattractant: Add varying concentrations of CST (e.g., 1 nM - 10 µM) in assay medium.
-
To test CST's inhibitory effect: Add a known chemoattractant (e.g., 10 nM CCL2 or 100 ng/mL IL-8) to the lower chamber.
-
-
Upper Chamber: Add the cell suspension to the upper chamber of the insert. To test for inhibition, co-incubate the cells with CST (e.g., 5 µM) before and during the assay.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 60-120 minutes.
-
Quantification: Remove the insert. Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase).
-
Analysis: Compare the number of migrated cells in treated wells to control wells (medium alone). Express results as a migration index or percentage of inhibition.
Caption: Workflow for a Transwell chemotaxis assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of granular contents from mast cells as an indicator of degranulation.
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) or use primary human mast cells derived from peripheral blood.
-
Cell Plating: Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and wash with a buffered salt solution (e.g., Tyrode's buffer).
-
Stimulation: Add varying concentrations of this compound to the wells. Include a positive control (e.g., compound 48/80) and a negative control (buffer alone). To determine the total enzyme content, lyse a separate set of cells with a detergent (e.g., 0.1% Triton X-100).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Enzyme Reaction: In a new plate, mix the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer. Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Stop the enzymatic reaction by adding a high pH stop solution (e.g., 0.1 M carbonate/bicarbonate buffer).
-
Measurement: Read the absorbance of the resulting p-nitrophenol at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total enzyme content in the lysed cells.
Conclusion and Future Directions
This compound is a multifaceted peptide that plays a dual role in the innate immune response. It contributes directly to host defense through its broad-spectrum antimicrobial activity. Simultaneously, it functions as a sophisticated immunomodulator, capable of both activating pro-inflammatory responses in sentinel cells like mast cells and potently suppressing inflammation by redirecting macrophage polarization and blocking excessive leukocyte infiltration.[1][2] This unique profile makes this compound a compelling subject for further investigation and a promising candidate for therapeutic development.
Future research should focus on:
-
Receptor Identification: Unambiguously identifying the specific receptors for this compound on macrophages and neutrophils to fully elucidate its signaling mechanisms.
-
In Vivo Efficacy: Expanding preclinical studies in various models of inflammatory and infectious diseases to validate its therapeutic potential.
-
Structure-Activity Relationship: Investigating synthetic analogs of this compound to optimize its antimicrobial versus immunomodulatory activities for specific clinical applications.
Understanding the intricate biology of this compound will undoubtedly open new avenues for treating a wide range of conditions where the innate immune response is dysregulated.
References
- 1. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. This compound as a Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative regulation of macrophage-mediated inflammation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroendocrine Peptide this compound Is a Cutaneous Antimicrobial and Induced in the Skin after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Antimicrobial Functions and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The anti-inflammatory peptide this compound blocks chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Human Catestatin Variants: A Technical Guide to Functional Differences and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a crucial endogenous regulator of cardiovascular and metabolic functions. It primarily acts as a potent inhibitor of catecholamine release from chromaffin cells and sympathetic neurons, thereby modulating blood pressure and the body's stress response. Several naturally occurring human variants of this compound have been identified, exhibiting significant functional differences that impact individual susceptibility to cardiovascular and metabolic diseases. This technical guide provides an in-depth overview of these variants, their differential activities, the signaling pathways they modulate, and detailed experimental protocols for their characterization.
Human Variants of this compound and Their Functional Differences
Several single nucleotide polymorphisms (SNPs) in the CHGA gene give rise to amino acid substitutions within the this compound peptide. The most extensively studied variants include Gly364Ser, Pro370Leu, Arg374Gln, and Gly367Val. These variants display altered potencies in their biological functions, particularly in the inhibition of catecholamine secretion and regulation of blood pressure.
Quantitative Data on Functional Differences
The functional consequences of these amino acid substitutions have been quantified in various studies. The following tables summarize the key quantitative data regarding the differential activities of human this compound variants.
Table 1: Comparative Potency of Human this compound Variants in Inhibiting Nicotine-Stimulated Catecholamine Secretion
| This compound Variant | IC₅₀ (μM) for Catecholamine Secretion Inhibition | Potency Relative to Wild-Type | Reference |
| Wild-Type (WT) | 0.82 ± 0.02 | 1.0 | [1] |
| Gly364Ser | 3.65 ± 0.11 | ~4.5-fold less potent | [1] |
| Pro370Leu | 0.37 ± 0.03 | ~2.2-fold more potent | [1] |
| Arg374Gln | > 10 | Significantly less potent | [2][3] |
| Gly367Val | Less potent than WT | Less potent | [4][5] |
IC₅₀ values represent the concentration of the peptide required to inhibit 50% of the nicotine-stimulated catecholamine secretion from PC12 cells.
Table 2: Association of the Gly364Ser Variant with Blood Pressure and Hypertension Risk in Human Populations
| Population | Parameter | Effect of 364Ser Allele | p-value | Reference |
| Chennai (India) | Systolic Blood Pressure (SBP) | ~2.5 mmHg higher | 0.045 | [6] |
| Diastolic Blood Pressure (DBP) | ~1.5 mmHg higher | 0.074 | [6] | |
| Hypertension Odds Ratio (Age-adjusted) | 1.483 | 0.009 | [6] | |
| Chandigarh (India) | Systolic Blood Pressure (SBP) | ~8 mmHg higher | 0.004 | [6] |
| Diastolic Blood Pressure (DBP) | ~6 mmHg higher | 0.001 | [6] | |
| Hypertension Odds Ratio (Age-adjusted) | 2.951 | 0.005 | [6] | |
| Japanese | Systolic Blood Pressure (SBP) | Elevated | 0.048 | [6] |
| Caucasian | Diastolic Blood Pressure (DBP) | Lowered | - | [7] |
Signaling Pathways of this compound and its Variants
Wild-type this compound primarily exerts its effects by acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), which are the physiological triggers for catecholamine release. By binding to the nAChR, this compound inhibits the influx of sodium and calcium ions, thereby preventing the depolarization of the cell membrane and the subsequent exocytosis of catecholamine-containing vesicles.
The Gly364Ser variant, in addition to its reduced potency at the nAChR, exhibits altered interactions with other receptors. Notably, it shows diminished ability to stimulate nitric oxide (NO) production in endothelial cells. This is attributed to an altered interaction with the β2-adrenergic receptor (ADRB2). While wild-type this compound can displace ligands bound to ADRB2 and antagonize its downstream signaling, the Gly364Ser variant fails to do so effectively, leading to reduced endothelial NO synthase (eNOS) activation and consequently, lower NO production. This impaired NO-mediated vasodilation may contribute to the elevated blood pressure observed in carriers of the 364Ser allele.[6][8]
Signaling Pathway Diagrams
Figure 1: Wild-Type this compound Signaling Pathway for Catecholamine Inhibition.
Figure 2: Differential Signaling of Gly364Ser this compound on NO Production.
Experimental Protocols
Catecholamine Secretion Assay from PC12 Cells
This assay measures the ability of this compound variants to inhibit nicotine-stimulated catecholamine release from rat pheochromocytoma (PC12) cells.
1. Cell Culture and Plating:
-
Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For the assay, seed PC12 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Radiolabeling of Catecholamine Stores:
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Pre-incubate the cells with KRH buffer containing 0.5 µCi/mL [³H]-norepinephrine for 2 hours at 37°C to label the catecholamine storage vesicles.
3. Stimulation and Inhibition:
-
Wash the cells three times with KRH buffer to remove excess radiolabel.
-
Pre-incubate the cells for 30 minutes with KRH buffer containing the desired concentrations of wild-type or variant this compound peptides.
-
Stimulate catecholamine release by adding a nicotinic agonist (e.g., 100 µM nicotine) to the wells and incubate for 15 minutes at 37°C.
4. Measurement of Catecholamine Release:
-
Collect the supernatant (containing released [³H]-norepinephrine) from each well.
-
Lyse the cells in the wells with 0.1 M HCl to determine the remaining intracellular [³H]-norepinephrine.
-
Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the percentage of catecholamine release as: (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.
-
Plot the percentage of inhibition of nicotine-stimulated release against the log concentration of the this compound peptide to determine the IC₅₀ value.
Nitric Oxide Production Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol measures the effect of this compound variants on nitric oxide (NO) production in HUVECs.
1. HUVEC Culture:
-
Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed HUVECs in 96-well plates and grow to confluence.
2. Treatment with this compound Peptides:
-
Wash the confluent HUVEC monolayer with serum-free medium.
-
Treat the cells with various concentrations of wild-type or variant this compound peptides in serum-free medium for 24 hours.
3. Measurement of Nitric Oxide:
-
NO production can be assessed by measuring the accumulation of its stable metabolites, nitrite and nitrate, in the culture supernatant using the Griess reagent system.
-
Alternatively, intracellular NO can be measured using a fluorescent probe such as 4,5-diaminofluorescein diacetate (DAF-2DA).
-
For DAF-2DA measurement:
-
Load the cells with 10 µM DAF-2DA for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
4. Data Analysis:
-
Normalize the NO production to the total protein content in each well.
-
Compare the NO levels in cells treated with different this compound variants to the untreated control.
Antimicrobial Radial Diffusion Assay
This assay determines the antimicrobial activity of this compound variants against various microorganisms.
1. Preparation of Microbial Culture:
-
Grow the target microorganism (e.g., E. coli, S. aureus) in an appropriate liquid medium to mid-logarithmic phase.
-
Wash and resuspend the microbial cells in a low-strength buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).
2. Agar Plate Preparation:
-
Prepare an underlay agar gel containing a low concentration of nutrient broth (e.g., 0.03% TSB) and the washed microbial suspension (e.g., 4 x 10⁶ CFU/mL).
-
Pour the underlay gel into petri dishes and allow it to solidify.
-
Punch small wells (2-3 mm in diameter) into the agar.
3. Application of Peptides and Incubation:
-
Add a fixed volume (e.g., 5 µL) of different concentrations of the this compound variant peptides into the wells.
-
Incubate the plates at 37°C for 3 hours to allow for peptide diffusion.
-
Overlay the agar with a nutrient-rich agar (e.g., 6% TSB in agar) and incubate overnight at 37°C.
4. Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition around each well.
-
The diameter of the clear zone is proportional to the antimicrobial activity of the peptide.
Experimental Workflow Diagram
Figure 3: Experimental Workflow for Characterizing this compound Variants.
Conclusion
The study of human this compound variants provides valuable insights into the genetic basis of individual differences in cardiovascular and metabolic regulation. The functional disparities between these variants, particularly in their ability to modulate catecholamine release and nitric oxide production, underscore their clinical relevance and potential as therapeutic targets. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound in human health and disease. Future research in this area may lead to the development of personalized therapeutic strategies for the management of hypertension and related disorders based on an individual's this compound genotype.
References
- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. academic.oup.com [academic.oup.com]
- 4. Functional genetic variants of the catecholamine-release-inhibitory peptide this compound in an Indian population: allele-specific effects on metabolic traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound GLY364SER VARIANT ALTERS SYSTEMIC BLOOD PRESSURE AND THE RISK FOR HYPERTENSION IN HUMAN POPULATIONS VIA ENDOTHELIAL NO PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 8. This compound Gly364Ser Variant Alters Systemic Blood Pressure and the Risk for Hypertension in Human Populations via Endothelial Nitric Oxide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Catestatin's Dance with its Chromogranin A Siblings: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromogranin A (CgA), a pro-hormone resident within the secretory granules of neuroendocrine cells, is the progenitor of a fascinating family of bioactive peptides. Among these, catestatin (CST), a 21-amino acid peptide, stands out for its pleiotropic effects, ranging from cardiovascular modulation to metabolic regulation and immune system influence. However, this compound does not act in isolation. It engages in a complex interplay with its sibling peptides also derived from CgA, including pancreastatin (PST), vasostatin (VS), and chromofungin. These interactions are often characterized by functional antagonism, creating a finely tuned regulatory network that maintains homeostasis. An imbalance in the processing of CgA and the subsequent ratio of these peptides can contribute to various pathological conditions, making the study of their interactions a critical area for therapeutic development. This technical guide provides a comprehensive overview of the known interactions between this compound and other CgA-derived peptides, detailing the experimental methodologies used to elucidate these relationships and visualizing the intricate signaling pathways involved.
Introduction to Chromogranin A and its Bioactive Fragments
Chromogranin A is an acidic, soluble protein that is co-stored and co-released with catecholamines and various hormones. Its proteolytic cleavage, both intracellularly and extracellularly, gives rise to a number of biologically active peptides, each with distinct functions. The primary CgA-derived peptides of interest in the context of their interaction with this compound are:
-
This compound (CST): Known for its role in inhibiting catecholamine release, modulating blood pressure, and influencing metabolism and inflammation.
-
Pancreastatin (PST): Primarily recognized for its inhibitory effect on insulin secretion and its pro-inflammatory and obesogenic properties.
-
Vasostatins (VS-1 and VS-2): These peptides exhibit vasodilatory, anti-adrenergic, and anti-angiogenic functions.
-
Chromofungin: Possesses antimicrobial and antifungal properties and plays a role in innate immunity.
The differential processing of CgA can lead to varying concentrations of these peptides, and their often opposing actions underscore the importance of understanding their interactions for a complete picture of their physiological and pathophysiological roles.
This compound's Interaction Landscape: A Functional Overview
Direct molecular binding studies between this compound and other CgA-derived peptides are not extensively documented in the current literature. However, a wealth of functional data points towards significant interactions, primarily in the form of antagonistic effects on shared biological pathways.
The Counter-Regulatory Axis: this compound and Pancreastatin
The most well-characterized interaction is the functional antagonism between this compound and pancreastatin, particularly in the regulation of metabolism.
-
Glucose Homeostasis: Pancreastatin is known to inhibit glucose-induced insulin secretion, contributing to hyperglycemia. Conversely, this compound has been shown to enhance insulin sensitivity and suppress gluconeogenesis. Supplementation with this compound can counteract the insulin-desensitizing effects of pancreastatin.
-
Lipid Metabolism: this compound promotes lipolysis and fatty acid oxidation, while pancreastatin has been shown to have opposing, pro-lipogenic effects.
-
Inflammation: Pancreastatin often exhibits pro-inflammatory properties, whereas this compound generally exerts anti-inflammatory effects.
This antagonistic relationship suggests a critical role for the CST/PST ratio in metabolic health and disease, with an imbalance potentially contributing to conditions like insulin resistance and type 2 diabetes.
Cardiovascular Harmony and Discord: this compound and Vasostatin
This compound and vasostatin both play significant roles in the cardiovascular system, often with synergistic or complementary effects.
-
Cardiomyocyte Function: Both this compound and vasostatin-1 can exert negative inotropic effects on the heart, suggesting a shared or parallel pathway in modulating cardiac contractility.
-
Vascular Tone: Both peptides can induce vasodilation, contributing to the regulation of blood pressure. Their signaling in endothelial cells often involves the nitric oxide (NO) pathway.
While often working in concert to protect the cardiovascular system, the precise nature of their interaction at the molecular level, such as potential competition for binding sites or allosteric modulation, remains an area for further investigation.
Immune Modulation: this compound and Chromofungin
Both this compound and chromofungin are involved in the innate immune response.
-
Neutrophil Activation: Studies have shown that both this compound and chromofungin can induce calcium entry into neutrophils, a key step in their activation. This suggests a potential for additive or synergistic effects in orchestrating the early inflammatory response.
-
Antimicrobial Activity: Both peptides possess direct antimicrobial properties, contributing to the body's defense against pathogens.
The interplay between these two peptides in the context of a full immune response, including their effects on other immune cells and cytokine production, is an emerging area of research.
Quantitative Data on Functional Interactions
| Interacting Peptides | Biological System | Observed Effect of Interaction | Key Findings |
| This compound & Pancreastatin | Metabolism | Antagonistic | PST inhibits insulin secretion and promotes insulin resistance; CST enhances insulin sensitivity and suppresses gluconeogenesis. |
| Lipid Metabolism | Antagonistic | PST has pro-lipogenic effects; CST promotes lipolysis and fatty acid oxidation. | |
| Inflammation | Antagonistic | PST is generally pro-inflammatory; CST is generally anti-inflammatory. | |
| This compound & Vasostatin | Cardiovascular | Synergistic/Complementary | Both peptides can exert negative inotropic effects and promote vasodilation. |
| This compound & Chromofungin | Immune System | Synergistic/Complementary | Both peptides can activate neutrophils by inducing calcium influx. |
Experimental Protocols for Studying Peptide-Peptide Interactions
Investigating the direct and functional interactions between this compound and other CgA-derived peptides requires a combination of biophysical and cell-based assays. The following are detailed methodologies for key experiments that can be adapted for this purpose.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a powerful label-free technique to quantify the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the interaction between two peptides.
Methodology:
-
Ligand Immobilization:
-
One peptide (the "ligand," e.g., this compound) is immobilized on the surface of a sensor chip. Amine coupling is a common method for proteins and peptides with available primary amines.
-
The sensor chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The ligand, dissolved in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection:
-
The second peptide (the "analyte," e.g., pancreastatin), dissolved in a suitable running buffer (e.g., HBS-EP+), is injected at various concentrations over both the ligand and reference flow cells.
-
The binding is monitored in real-time as a change in resonance units (RU).
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) from the reference cell are subtracted from the ligand cell data.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Co-Immunoprecipitation (Co-IP) for Detecting In Vitro and In Vivo Interactions
Co-IP is used to identify and confirm the interaction between two or more proteins or peptides within a complex mixture, such as a cell lysate.
Objective: To demonstrate a physical association between two CgA-derived peptides.
Methodology:
-
Antibody Immobilization:
-
An antibody specific to one of the peptides (the "bait," e.g., anti-catestatin) is incubated with protein A/G magnetic beads or agarose resin to immobilize it.
-
-
Lysate Preparation:
-
Cells or tissues are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
The lysate is pre-cleared by incubating with beads alone to reduce non-specific binding.
-
-
Immunoprecipitation:
-
The pre-cleared lysate is incubated with the antibody-bead complex, allowing the antibody to bind the bait peptide and any associated peptides.
-
-
Washing:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
The bound proteins are eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the second peptide (the "prey," e.g., anti-pancreastatin).
-
Förster Resonance Energy Transfer (FRET) for Visualizing Interactions in Live Cells
FRET is a microscopy technique that can detect the proximity of two fluorescently labeled molecules, providing evidence of their interaction in a physiological context.
Objective: To visualize the interaction between two CgA-derived peptides in live cells.
Methodology:
-
Fluorophore Tagging:
-
The peptides of interest are genetically fused to a FRET pair of fluorescent proteins (e.g., this compound-CFP and pancreastatin-YFP).
-
-
Cell Transfection:
-
Cells are co-transfected with the constructs expressing the fluorescently tagged peptides.
-
-
Live-Cell Imaging:
-
The cells are imaged using a fluorescence microscope equipped for FRET analysis.
-
Three images are typically acquired:
-
Donor excitation, donor emission (CFP channel)
-
Donor excitation, acceptor emission (FRET channel)
-
Acceptor excitation, acceptor emission (YFP channel)
-
-
-
FRET Analysis:
-
FRET efficiency is calculated based on the increase in acceptor emission upon donor excitation (sensitized emission) or the decrease in donor fluorescence in the presence of the acceptor (donor quenching).
-
Control experiments with cells expressing only the donor or acceptor are necessary to correct for spectral bleed-through.
-
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways of this compound and pancreastatin, as well as a proposed model for their antagonistic interaction.
This compound Signaling Pathway
Caption: this compound's inhibitory and stimulatory signaling pathways.
Pancreastatin Signaling Pathway
Catestatin's Role in Neuroendocrine Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a pivotal endogenous modulator in neuroendocrine signaling.[1][2] Co-stored and co-released with catecholamines from chromaffin granules in the adrenal medulla and sympathetic neurons, its primary and most well-documented function is the potent inhibition of catecholamine release.[3][4] This is achieved through a non-competitive antagonistic action on neuronal nicotinic acetylcholine receptors (nAChRs), positioning this compound as a crucial component of an autocrine negative feedback loop that fine-tunes sympathoadrenal outflow.[4][5] Beyond this canonical role, this compound exhibits pleiotropic effects, influencing cardiovascular function, immune responses, and metabolic homeostasis.[6][7] This guide provides an in-depth technical overview of this compound's function, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and associated research workflows.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound and its Variants on Nicotine-Evoked Catecholamine Secretion
| Peptide Variant | Cell Type | IC50 (µM) | Reference |
| Bovine this compound (bCST) | PC12 Cells | ~0.2-0.5 | [1][4] |
| Human this compound (WT) | PC12 Cells | 0.82 ± 0.02 | [1] |
| Human Variant P370L | PC12 Cells | 0.37 ± 0.03 | [1] |
| Human Variant G364S | PC12 Cells | 3.65 ± 0.11 | [1] |
| Human Variant R374Gln | PC12 Cells | >10 | [8] |
| Rat this compound | PC12 Cells | Similar to bovine | [9] |
Table 2: Effects of this compound on Cardiovascular Parameters in Hypertensive Rat Models
| Treatment | Animal Model | Parameter | Effect | Reference |
| This compound (WT) | DOCA-salt hypertensive rats | Systolic Blood Pressure | Decrease from ~211 mmHg to ~116 mmHg | [3][10] |
| This compound (WT) | DOCA-salt hypertensive rats | Heart Rate | Decrease from ~356 bpm to ~276 bpm | [3][10] |
| This compound (G364S) | DOCA-salt hypertensive rats | Systolic Blood Pressure | Decrease from ~211 mmHg to ~176 mmHg | [3][10] |
| This compound (G364S) | DOCA-salt hypertensive rats | Heart Rate | Decrease from ~356 bpm to ~314 bpm (not significant) | [3][10] |
| This compound | Spontaneously Hypertensive Rats (SHRs) | Cardiac Mass Index | Significant decrease | [11] |
| This compound | Spontaneously Hypertensive Rats (SHRs) | Collagen Volume Fraction (Heart) | Decrease by nearly 30% | [11] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the non-competitive inhibition of neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] This interaction prevents the influx of sodium and calcium ions that is normally triggered by acetylcholine, thereby inhibiting the depolarization of the chromaffin cell membrane and subsequent exocytosis of catecholamine-containing vesicles.[1][7]
Figure 1: this compound's inhibitory signaling pathway on catecholamine release.
Experimental Protocols
Catecholamine Secretion Assay from PC12 Cells
This assay is fundamental for quantifying the inhibitory effect of this compound on catecholamine release. PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neurosecretion.[12]
Methodology Overview:
-
Cell Culture and Radiolabeling: PC12 cells are cultured in appropriate media. To trace catecholamine release, cells are pre-loaded with [3H]-L-norepinephrine.[4]
-
Stimulation and Inhibition: The cells are then washed and incubated with a buffer containing a nicotinic agonist (e.g., nicotine) to stimulate catecholamine release. To test the inhibitory effect of this compound, various concentrations of the peptide are co-incubated with the agonist.[1]
-
Quantification: The amount of [3H]-L-norepinephrine released into the supernatant is measured by liquid scintillation counting. The remaining radioactivity in the cells is also quantified after cell lysis.
-
Data Analysis: Catecholamine secretion is expressed as the percentage of total cellular [3H]-L-norepinephrine released. Dose-response curves are generated to calculate the IC50 of this compound.
References
- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desensitization of catecholamine release. The novel catecholamine release-inhibitory peptide this compound (chromogranin a344-364) acts at the receptor to prevent nicotinic cholinergic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound could ameliorate proliferating changes of target organs in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Catestatin in Human Plasma: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Providing researchers, scientists, and drug development professionals with a comprehensive guide, this document outlines detailed application notes and protocols for the accurate measurement of Catestatin levels in human plasma. This compound, a 21-amino acid peptide derived from Chromogranin A, is a critical regulator of cardiovascular function and a potential biomarker for various diseases.[1]
Introduction
This compound (CST) is a pleiotropic peptide with significant roles in cardiovascular regulation, inflammation, and metabolism.[1][2] It is an endogenous inhibitor of catecholamine release.[1] Altered plasma this compound levels have been associated with essential hypertension, type 2 diabetes mellitus, cardiovascular diseases, and preeclampsia.[2][3][4] Accurate and reproducible measurement of this compound in human plasma is crucial for advancing research into its physiological roles and its potential as a diagnostic and prognostic biomarker.
This document provides detailed protocols for two primary methods for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes plasma this compound concentrations observed in various human populations, providing a reference for expected ranges in different physiological and pathological states.
| Population | This compound Concentration (ng/mL) | Notes | References |
| Healthy Controls | 5.39 ± 1.24 | [5] | |
| Healthy Controls | 6.64 ± 0.72 | [2] | |
| Healthy Controls | 2.15 (1.92–2.39) | Median (Interquartile Range) | [6] |
| Patients with Essential Hypertension | 5.02 ± 1.09 | Significantly lower than healthy controls | [2] |
| Hypertensive Patients with Type 2 Diabetes | 4.47 ± 1.16 | Significantly lower than hypertensive patients without T2DM | [2] |
| Patients with Coronary Artery Disease | 1.14 (1.05–1.24) | Median (Interquartile Range); Significantly lower than healthy controls | [6] |
| Patients with Acute Myocardial Infarction (on admission) | 16.5 ± 5.4 | Compared to controls (21.4 ± 6.4 ng/mL) | [6] |
| Patients on Hemodialysis | 32.85 ± 20.18 | Significantly higher than healthy controls | [5] |
| Patients with Acute Pulmonary Embolism | 27.3 ± 5.7 | Compared to healthy individuals (17.5 ± 6.1 ng/mL) | [3] |
| Patients with Ankylosing Spondylitis | 2.57 (1.74-4.58) | Median (Interquartile Range); Significantly lower than healthy controls | |
| Preeclamptic Pregnancies | 3.03 (1.24–7.21) | Median (Interquartile Range); Significantly lower than healthy controls | [4] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and robust method for quantifying this compound in plasma.[2][5] The following protocol is a generalized procedure based on commercially available human this compound ELISA kits.[7][8][9]
1. Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[7][8]
-
Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 2-8°C within 30 minutes of collection.[7][8]
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.
-
Assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[7][8]
2. Assay Procedure (Sandwich ELISA Principle):
-
Bring all reagents and samples to room temperature before use.
-
Prepare all reagents, working standards, and samples as directed in the specific kit manual. It is recommended that all samples and standards be assayed in duplicate.
-
Add 100 µL of standard or sample to each well of the microplate pre-coated with an anti-Catestatin antibody. Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).[10]
-
Aspirate the liquid from each well and wash the wells multiple times (e.g., 3-5 times) with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated anti-Catestatin antibody to each well. Cover and incubate as directed (e.g., 1.5 hours at room temperature).[10]
-
Wash the wells again as described above.
-
Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate (e.g., 45 minutes at room temperature).[10]
-
Wash the wells again.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for the recommended time (e.g., 30 minutes at room temperature) until a color develops.[10]
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing the OD of the samples to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of peptides like this compound. The following is a synthesized protocol based on general methodologies for peptide analysis in plasma.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[11]
-
Solid Phase Extraction (SPE) for cleanup and concentration (Optional but recommended):
-
Condition a mixed-mode or reversed-phase SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interfering substances.
-
Elute the peptides with an appropriate solvent (e.g., acetonitrile with formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume of a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).[11]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Employ a gradient elution using two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
The gradient should be optimized to ensure good separation of this compound from other plasma components.
-
-
Mass Spectrometry (MS):
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more specific product ions generated by its fragmentation.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) should be used for accurate quantification.
-
Visualizations
Experimental Workflow for Measuring Plasma this compound
Caption: General experimental workflow for measuring this compound in human plasma.
This compound Signaling Pathway
Caption: Simplified signaling pathways of this compound.[12][13]
Conclusion
The accurate measurement of this compound in human plasma is achievable through established methods like ELISA and advanced techniques such as LC-MS/MS. The choice of method will depend on the specific research question, required sensitivity and specificity, and available resources. The provided protocols and data serve as a valuable resource for researchers investigating the role of this compound in health and disease.
References
- 1. Plasma this compound levels are related to metabolic parameters in patients with essential hypertension and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Cardiovascular Diseases [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Plasma this compound Levels and Advanced Glycation End Products in Patients on Hemodialysis [mdpi.com]
- 5. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 6. Serum this compound Levels and Its Relationship with Disease Activity in Patients with Ankylosing Spondylitis | Archives of Rheumatology [archivesofrheumatology.org]
- 7. Human this compound (CST) Elisa Kit – AFG Scientific [afgsci.com]
- 8. mybiosource.com [mybiosource.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catestatin Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catestatin, a 21-amino acid peptide derived from the cleavage of Chromogranin A (CgA), is a crucial pleiotropic peptide involved in a myriad of physiological processes.[1][2] It was initially identified as a potent inhibitor of catecholamine release, acting as an autocrine negative-feedback regulator.[1][3] Emerging research has unveiled its multifaceted roles in cardiovascular function, immune modulation, and metabolic homeostasis.[1][4] this compound's influence extends to inhibiting inflammation, preventing atherosclerosis, and regulating the production of various cytokines.[4] Given its diverse biological functions, the accurate quantification of this compound in biological samples is paramount for advancing research in areas such as hypertension, heart failure, diabetes, and inflammatory diseases.[1]
The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the quantitative determination of this compound in various biological matrices, including serum, plasma, and cell culture supernatants.[5][6][7] This document provides a detailed protocol for a sandwich ELISA for this compound, along with application notes and a summary of quantitative data from relevant studies.
Principle of the Assay
The this compound ELISA is a sandwich immunoassay. The microplate wells are pre-coated with a monoclonal antibody specific for this compound.[7][8] When samples or standards are added to the wells, the this compound present binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A biotin-conjugated antibody specific for this compound is then added, which binds to the captured this compound, forming a sandwich. After another wash step, avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.[6] A final wash removes any unbound avidin-enzyme reagent. A substrate solution (TMB) is then added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of this compound bound in the initial step.[8][9] The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured at 450 nm.[5][7] The concentration of this compound in the samples is determined by comparing their OD values to a standard curve.[5]
Data Presentation
The following tables summarize quantitative data for this compound levels in human subjects from various studies, as determined by ELISA. These values can serve as a reference for researchers.
Table 1: Serum this compound Levels in Cardiovascular Conditions
| Condition | Patient Group | This compound Concentration (ng/mL) | Reference |
| Atrial Fibrillation | AF Patients | 14.11 (10.21–26.02) (median, IQR) | [10] |
| Healthy Controls | 10.93 (5.70–20.01) (median, IQR) | [10] | |
| AF with EHRA score ≤ 3 | 10.98 (8.38–20.91) (median, IQR) | [10] | |
| AF with EHRA score 4 | 17.56 (12.80–40.35) (median, IQR) | [10] | |
| Acutely Decompensated Heart Failure | HFrEF | 7.74 ± 5.64 (mean ± SD) | [11] |
| HFmrEF | 5.75 ± 4.19 (mean ± SD) | [11] | |
| HFpEF | 5.35 ± 2.77 (mean ± SD) | [11] | |
| Acute Pulmonary Embolism | Patients | 27.3 ± 5.7 (mean ± SD) | [12] |
| Healthy Individuals | 17.5 ± 6.1 (mean ± SD) | [12] |
Table 2: Serum this compound Levels in Other Conditions
| Condition | Patient Group | This compound Concentration (ng/mL) | Reference |
| Adrenal Incidentalomas | AI Patients | 6.5 (4.9-37) (median, IQR) | [13] |
| Controls | 4.5 (3.5 – 28) (median, IQR) | [13] | |
| With Metabolic Syndrome | 5.2 (3.9- 6.9) (median, IQR) | [13] | |
| Without Metabolic Syndrome | 25.7 (5.8-115) (median, IQR) | [13] | |
| COVID-19 (Non-critical) | Patients | 8.91 ± 7.00 (mean ± SD) | [14] |
| SOFA < 3 | 7.25 ± 3.66 (mean ± SD) | [14] | |
| SOFA >= 3 | 11.05 ± 9.52 (mean ± SD) | [14] |
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, standards, biotin-conjugated antibody, HRP-avidin, wash buffer, substrate, and stop solution)[2][6]
-
Microplate reader capable of measuring absorbance at 450 nm[5]
-
Precision pipettes and disposable tips[5]
-
Distilled or deionized water[5]
-
Absorbent paper[5]
-
Vortex mixer
-
Tubes for sample and standard dilutions[2]
Sample Collection and Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.[5][6] Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][6] Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C.[6]
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.[5]
-
Urine: Collect the first morning urine (mid-stream) in a sterile container. Centrifuge to remove particulate matter. Assay immediately or aliquot and store at ≤ -20°C.[5]
-
Saliva: Collect saliva using a collection device. Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove particulates. Assay immediately or store samples in aliquots at ≤ -20°C.[5]
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[6] Prepare working solutions of standards, wash buffer, biotin-conjugated antibody, and HRP-avidin according to the kit manufacturer's instructions.[6]
-
Standard and Sample Addition: Determine the number of wells to be used. Add 100 µL of each standard, blank (sample diluent), and sample to the appropriate wells.[5][6] It is recommended to run all standards and samples in duplicate.[6]
-
Incubation: Cover the plate with an adhesive strip and incubate for 2 hours at 37°C.[6]
-
Washing: Aspirate the liquid from each well. Wash each well with ~300 µL of 1x Wash Buffer. Repeat the wash process for a total of 3 washes.[5] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.[7]
-
Biotin-Conjugated Antibody Addition: Add 100 µL of the working solution of Biotin-conjugated Antibody to each well.[6]
-
Incubation: Cover the plate with a new adhesive strip and incubate for 1 hour at 37°C.[6]
-
Washing: Repeat the aspiration and wash step as in step 4.[6]
-
HRP-Avidin Addition: Add 100 µL of the working solution of HRP-Avidin to each well.[6]
-
Incubation: Cover the plate with a new adhesive strip and incubate for 1 hour at 37°C.[6]
-
Washing: Repeat the aspiration and wash step, but for a total of 5 washes.[6]
-
Substrate Addition: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[6]
-
Read Plate: Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.[6]
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[2]
-
Use the standard curve to determine the concentration of this compound in the samples.
-
If samples were diluted, multiply the determined concentration by the dilution factor.
Mandatory Visualizations
This compound Signaling Pathways
References
- 1. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. raybiotech.com [raybiotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. cusabio.com [cusabio.com]
- 7. krishgen.com [krishgen.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Human this compound (CST) Elisa Kit – AFG Scientific [afgsci.com]
- 10. Serum this compound Concentrations Are Increased in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Low this compound as a risk factor for cardiovascular disease – assessment in patients with adrenal incidentalomas [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Catestatin Administration in a Mouse Model of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A (CgA), is an endogenous regulator of cardiovascular function.[1] Its role in modulating blood pressure has been a subject of significant research, with studies indicating that diminished plasma levels of this compound are associated with hypertension in humans.[1][2] In mouse models, the genetic ablation of CgA (Chga-KO), and consequently this compound, leads to hypertension.[3] Exogenous administration of this compound has been shown to rescue this hypertensive phenotype, highlighting its therapeutic potential.[2][4]
These application notes provide a comprehensive overview of the use of this compound in a mouse model of hypertension, including its mechanism of action, protocols for administration, and expected outcomes.
Mechanism of Action
This compound exerts its antihypertensive effects through multiple mechanisms:
-
Inhibition of Catecholamine Release: this compound acts as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) on chromaffin cells and adrenergic neurons.[1][2][5] This blocks nicotine-evoked catecholamine (epinephrine and norepinephrine) secretion, thus reducing sympathetic tone and lowering blood pressure.[2][6][7]
-
Vasodilation: this compound can induce vasodilation, in part by stimulating the release of histamine from mast cells.[1][2][8]
-
Central Nervous System Regulation: When administered centrally, this compound can modulate baroreflex sensitivity and heart rate variability, contributing to blood pressure control.[9][6][7]
-
Cardiac Modulation: this compound has direct effects on the heart, including negative inotropic (contractility) and lusitropic (relaxation) effects, which can protect the heart from excessive sympathochromaffin stimulation.[3] This is mediated through a β2-adrenergic receptor-Gi/o protein-nitric oxide-cGMP signaling pathway.[3]
-
Anti-inflammatory Effects: Recent studies suggest that this compound's antihypertensive effects are partly mediated by its immunosuppressive action on macrophages, reducing cardiac inflammation associated with hypertension.[10]
Data Presentation
Table 1: Effect of this compound on Blood Pressure in Chga-/- Mice
| Treatment Group | Systolic Blood Pressure (SBP) Change (mmHg) | Diastolic Blood Pressure (DBP) Change (mmHg) | Mouse Model | Reference |
| Chga-/- + this compound | ↓ ~44 | ↓ ~26 | Chga-/- | [2] |
| Chga+/+ + this compound | Significant Reduction | Not specified | Wild-type | [2] |
| Chga-/- + R-I this compound | Substantial Reduction | Substantial Reduction | Chga-/- | [4] |
Note: Chga-/- mice exhibit baseline hypertension with SBP ~44 mmHg and DBP ~26 mmHg higher than wild-type mice.[2]
Table 2: Hemodynamic Effects of Wild-Type this compound in Langendorff-Perfused Rat Heart
| Parameter | Effect |
| Heart Rate | Increased |
| Coronary Pressure | Increased |
| Left Ventricular Pressure | Decreased |
| Rate Pressure Product | Decreased |
| +LVdP/dt (Contractility) | Decreased |
| -LVdP/dt (Relaxation) | Decreased |
Reference:[3]
Experimental Protocols
Protocol 1: Rescue of Hypertensive Phenotype in Chga-/- Mice
Objective: To assess the effect of exogenous this compound administration on blood pressure in a genetic mouse model of hypertension.
Materials:
-
Chga-/- mice
-
Wild-type (Chga+/+) mice (for control)
-
Human this compound (e.g., human sequence: SSMKLSFRARAYGFRGPGPQL)
-
Sterile saline solution
-
Syringes and needles for injection (e.g., 29G)
-
Blood pressure monitoring system for mice (e.g., tail-cuff or telemetry)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility and handling for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure of both Chga-/- and wild-type mice for several consecutive days to obtain a stable reading.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. A previously used effective dose is 5 µg/g of body weight administered intraperitoneally.[11]
-
Administration:
-
Blood Pressure Monitoring:
-
Monitor blood pressure at regular intervals post-injection. For acute effects, measurements can be taken at time points such as 10, 30, and 60 minutes, and then hourly.[4]
-
For chronic studies, continue daily blood pressure measurements.
-
-
Data Analysis: Compare the blood pressure readings before and after this compound administration within each group (Chga-/- and wild-type). Also, compare the blood pressure of this compound-treated Chga-/- mice to that of saline-treated Chga-/- mice and wild-type mice.
Protocol 2: In Vivo Catecholamine Release Assay
Objective: To determine the effect of this compound on nicotine-induced catecholamine release in mice.
Materials:
-
Wild-type mice
-
This compound
-
Nicotine
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for norepinephrine and epinephrine
Procedure:
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols.
-
This compound Pre-treatment: Administer this compound or saline (vehicle control) to the mice.
-
Nicotine Challenge: After a suitable pre-treatment time (e.g., 30 minutes), administer nicotine to induce catecholamine release.
-
Blood Collection: At a specified time point after the nicotine challenge, collect blood samples.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Catecholamine Measurement: Measure the plasma concentrations of norepinephrine and epinephrine using an appropriate ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the catecholamine levels in the this compound-treated group to the saline-treated control group. A successful experiment will show that this compound blocks the nicotine-induced increase in plasma catecholamines.[2]
Visualizations
Signaling Pathways and Workflows
Caption: this compound's multifaceted signaling pathways in mitigating hypertension.
Caption: Experimental workflow for in vivo testing of this compound in hypertensive mice.
References
- 1. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel peptide isomer strategy for stable inhibition of catecholamine release: Application to hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 7. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Catestatin in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a pleiotropic peptide with significant roles in cardiovascular, metabolic, and inflammatory regulation.[1][2][3] It was initially identified as a potent inhibitor of catecholamine release from chromaffin cells and noradrenergic neurons, acting as a non-competitive antagonist of nicotinic acetylcholine receptors.[4][5] Emerging research has highlighted its involvement in modulating the immune system, suppressing tissue inflammation, and influencing glucose and lipid metabolism.[1][6] Given its diverse physiological functions, accurate quantification of this compound in various tissues is crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the quantification of this compound in tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Western Blotting.
Data Presentation: this compound Concentrations
Quantitative data for this compound concentrations directly in tissue homogenates (e.g., ng/mg of protein) is not extensively reported in publicly available literature. The majority of studies focus on circulating levels in plasma or serum. The following tables summarize representative this compound concentrations in plasma and serum from human and animal studies, which can provide a reference range for expected levels. Researchers are encouraged to establish their own baseline tissue-specific concentrations based on the protocols provided below.
Table 1: Human Plasma/Serum this compound Concentrations
| Condition | Sample Type | Concentration (ng/mL) | Reference |
| Healthy Controls | Plasma | 1.32 - 2.15 | [2][7] |
| Essential Hypertension | Plasma | 1.19 - 1.53 | [2] |
| Coronary Artery Disease | Serum | 1.14 (median) | [8] |
| Acute Myocardial Infarction (Day 1) | Plasma | 16.5 ± 5.4 | [2] |
| Acute Myocardial Infarction (Day 3) | Plasma | 30.7 ± 12.2 | [2] |
| Heart Failure (NYHA Class III-IV) | Plasma | 0.85 - 2.43 (median) | [2] |
| Hemodialysis Patients | Plasma | 32.85 ± 20.18 | [9] |
| Acute Pulmonary Embolism | Plasma | 27.3 ± 5.7 | [8] |
Table 2: Animal Plasma this compound Concentrations (Mouse)
| Condition | Sample Type | Concentration (ng/mL) | Reference |
| Wild-Type (Normal Chow) | Plasma | 3.8 | [10] |
| Wild-Type (Normal Chow) + CST | Plasma | 7.0 | [10] |
| Wild-Type (High-Fat Diet) | Plasma | 2.8 | [10] |
| Wild-Type (High-Fat Diet) + CST | Plasma | 5.8 | [10] |
| Chga-KO + CST Administration | Plasma | 2.3 | [10] |
This compound Signaling Pathways
This compound exerts its diverse biological effects by interacting with multiple signaling pathways. A key mechanism is the inhibition of catecholamine release through the blockade of nicotinic acetylcholine receptors.[6] Additionally, it influences intracellular signaling cascades involving G-proteins, phospholipase C (PLC), and mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK).[1] this compound also modulates nitric oxide (NO) synthesis and pathways related to metabolism, such as those involving adrenergic and leptin receptors.[2][10]
References
- 1. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 8. This compound in Cardiovascular Diseases [mdpi.com]
- 9. Plasma this compound Levels and Advanced Glycation End Products in Patients on Hemodialysis [mdpi.com]
- 10. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Catestatin Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a pleiotropic molecule with a wide range of biological activities.[1][2][3] It is a key regulator in cardiovascular function, inflammation, and metabolism.[1][3] These application notes provide detailed protocols for in vitro cell culture experiments to assess the diverse activities of this compound, including its effects on cell proliferation, migration, apoptosis, angiogenesis, and inflammation.
Data Presentation: Summary of this compound's Biological Activities
The following tables summarize the quantitative data on this compound's activity across various cell types and experimental conditions.
Table 1: Anti-proliferative and Pro-proliferative Effects of this compound
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | Cell Proliferation Assay | Dose-dependent | Induction of proliferation | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | Not specified | Stimulation of proliferation | [2] |
| Caco-2 (colon carcinoma) | MTT Assay | 100 ng/mL | Increased proliferation in inflammatory conditions | [5] |
| Normal Human Epidermal Keratinocytes | BrdU Incorporation, Cell Count | 1.25 µM (optimal) | Enhanced proliferation | [6][7] |
Table 2: Pro-apoptotic Effects of this compound
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Cardiomyocytes | Not specified | Not specified | Antiapoptotic potential | [2] |
| Caco-2 (colon carcinoma) | Oxidative Stress Assay | 100 ng/mL | Improved survivability under oxidative stress | [5][8] |
Table 3: Effects of this compound on Cell Migration
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Normal Human Epidermal Keratinocytes | Boyden Chamber Assay | 1.25 µM (optimal) | Bell-shaped dose-response, induction of migration | [6] |
| Human Mast Cells (LAD2) | Chemotaxis Assay | 0.32 µM (optimal) | Bell-shaped dose-response, induction of chemotaxis | [9] |
| Monocytes/Macrophages | Chemotaxis Assay | 10 and 100 nmol/L | Inhibition of CCL2-induced migration | [10] |
| Monocytes | Chemotaxis Assay | Not specified | Strong chemotactic factor | [6] |
| Neutrophils | Migration Assay | Not specified | Blocks migration towards inflammatory chemokines | [11] |
Table 4: Anti-angiogenic and Pro-angiogenic Effects of this compound
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Coronary Artery Endothelial Cells | Matrigel Tube Formation Assay | Not specified | Stimulation of capillary-like tube formation, comparable to VEGF | [2] |
| Endothelial Cells | Not specified | Not specified | Stimulation of angiogenesis | [6] |
Table 5: Anti-inflammatory and Immunomodulatory Effects of this compound
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | Measurement of inflammatory markers | Not specified | Attenuates thrombin-induced inflammation | [12] |
| Macrophages (BMDM) | Cytokine Measurement (ELISA) | 100 nM | Reduction of pro-inflammatory cytokines (TNF-α, CCL-2, etc.) and increase in IL-10 | [13] |
| Peritoneal Macrophages | Cytokine Measurement | Not specified | Decreased pro-inflammatory cytokine release | [14] |
| Human Mast Cells (LAD2) | Cytokine/Chemokine Measurement | Not specified | Induction of pro-inflammatory cytokine/chemokine production | [15] |
| Caco-2 (colon carcinoma) | IL-8 & IL-18 Measurement | 100 ng/mL | Reduction of IL-8 & IL-18 release in inflammatory conditions | [8] |
Table 6: Effects of this compound on Catecholamine Release and Nitric Oxide Production
| Cell Type | Assay | This compound Concentration (IC50) | Observed Effect | Reference |
| PC12 (pheochromocytoma) | Catecholamine Release Assay | ~0.2-0.4 µM | Inhibition of nicotine-evoked catecholamine secretion | [16][17] |
| Endothelial Cells | Nitric Oxide Measurement | Not specified | Induces NO synthesis | [1][3] |
| Cardiomyocytes | Nitric Oxide Measurement | Not specified | Induces NO synthesis | [1][3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[18]
Materials:
-
HUVECs
-
96-well cell culture plates
-
Complete culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.[18]
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[18]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][18]
Cell Migration Assay (Boyden Chamber Assay)
This protocol is designed to evaluate the chemotactic effect of this compound on cells like keratinocytes or monocytes.
Materials:
-
Target cells (e.g., keratinocytes)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound (various concentrations)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Pre-coat the underside of the Boyden chamber membrane with a chemoattractant (e.g., complete medium) and place it in the lower chamber.
-
Add serum-free medium containing various concentrations of this compound to the lower chamber.
-
Resuspend the target cells in serum-free medium and add them to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random high-power fields under a microscope.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of this compound to promote or inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel Basement Membrane Matrix
-
96-well cell culture plates
-
Endothelial cell growth medium
-
This compound (various concentrations)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[19]
-
Resuspend HUVECs in medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualize the tube formation using a phase-contrast or fluorescence microscope (if cells are labeled with Calcein AM).
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[12]
Materials:
-
Target cells
-
This compound (various concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with various concentrations of this compound or a vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[2]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[20]
-
Incubate the cells in the dark at room temperature for 15 minutes.[2][20]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.[1]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
24-well plates
-
Culture medium
-
This compound (various concentrations)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 24-well plate and allow them to reach confluence.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite solutions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow: Cell Proliferation (MTT Assay)
Caption: Workflow for the MTT cell proliferation assay.
Experimental Workflow: Cell Migration (Boyden Chamber)
Caption: Workflow for the Boyden chamber cell migration assay.
Experimental Workflow: Apoptosis (Annexin V/PI)
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. kumc.edu [kumc.edu]
- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 4. The neuropeptide this compound promotes vascular smooth muscle cell proliferation through the Ca2+-calcineurin-NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meral.edu.mm [meral.edu.mm]
- 7. Human this compound enhances migration and proliferation of normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Regulates Epithelial Cell Dynamics to Improve Intestinal Inflammation [mdpi.com]
- 9. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The immunosuppression of macrophages underlies the cardioprotective effects of this compound (CST) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound decreases macrophage function in two mouse models of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
- 18. MTT assay for cell viability [bio-protocol.org]
- 19. corning.com [corning.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: The Catestatin Knockout (CST-KO) Mouse Model in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a critical endogenous regulator of cardiovascular function.[1] It is recognized as a potent inhibitor of catecholamine release from the sympathoadrenal system.[2] The this compound knockout (CST-KO) mouse model has emerged as an invaluable tool for investigating the pathophysiology of cardiovascular diseases, particularly hypertension and heart failure. These mice, lacking the gene segment encoding for CST, exhibit a distinct cardiovascular phenotype characterized by elevated blood pressure, cardiac hypertrophy, and increased systemic catecholamine levels.[3][4] This document provides detailed application notes on the CST-KO mouse model, summarizing key quantitative data and offering comprehensive protocols for relevant experimental procedures.
Phenotypic Characteristics of CST-KO Mice
CST-KO mice present with a robust and reproducible cardiovascular phenotype, making them an excellent model for studying the consequences of sympatho-adrenal overactivity. Key characteristics include:
-
Hypertension: CST-KO mice consistently display significantly elevated systolic and diastolic blood pressure compared to their wild-type (WT) littermates.[4]
-
Left Ventricular Hypertrophy: The chronic hypertension in these mice leads to compensatory thickening of the left ventricular walls and an overall increase in left ventricular mass.[3][5]
-
Elevated Catecholamines: The absence of CST's inhibitory effect results in higher circulating levels of norepinephrine and epinephrine.[4][6]
-
Increased Inflammation: CST-KO mice show marked macrophage infiltration in the heart and adrenal glands, along with elevated levels of pro-inflammatory cytokines.[4][5] This inflammatory state is believed to contribute to the hypertensive phenotype.[5]
-
Rescue of Phenotype: Exogenous administration of CST can reverse the hypertensive phenotype in CST-KO mice, demonstrating the direct role of this compound in blood pressure regulation.[4][7]
Key Cardiovascular Findings in CST-KO Mice
The following tables summarize the key quantitative data from studies utilizing the CST-KO mouse model.
Table 1: Hemodynamic Parameters in CST-KO Mice
| Parameter | Wild-Type (WT) | CST-KO | Percentage Change | Reference |
| Systolic Blood Pressure (mmHg) | ~110-120 | ~140-160 | ↑ ~25-35% | [2][4] |
| Diastolic Blood Pressure (mmHg) | ~75-85 | ~100-110 | ↑ ~30-35% | [2] |
| Mean Arterial Pressure (mmHg) | ~90-100 | ~120-130 | ↑ ~30-33% | [4] |
| Heart Rate (bpm) | ~500-600 | No significant change | - | [8] |
Table 2: Echocardiographic Parameters in CST-KO Mice
| Parameter | Wild-Type (WT) | CST-KO | Percentage Change | Reference |
| Left Ventricular Mass (mg) | Varies by age/sex | Significantly Increased | ↑ | [3][5] |
| Interventricular Septal Thickness, diastole (mm) | Varies | Significantly Increased | ↑ | [3] |
| LV Posterior Wall Thickness, diastole (mm) | Varies | Significantly Increased | ↑ | [3] |
| Ejection Fraction (%) | ~60-70% | No significant change | - | [9] |
| Fractional Shortening (%) | ~30-40% | No significant change | - | [9] |
Table 3: Catecholamine Levels in CST-KO Mice
| Catecholamine | Wild-Type (WT) | CST-KO | Percentage Change | Reference |
| Plasma Norepinephrine (pg/mL) | ~300 | Significantly Increased | ↑ | [4][6] |
| Plasma Epinephrine (pg/mL) | ~80 | Significantly Increased | ↑ | [4][6] |
| Adrenal Norepinephrine (pg/g tissue) | Varies | Significantly Increased | ↑ | [4] |
| Adrenal Epinephrine (pg/g tissue) | Varies | Significantly Increased | ↑ | [4] |
Signaling Pathways
The cardiovascular effects observed in CST-KO mice are a direct consequence of the disruption of key signaling pathways regulated by this compound.
Experimental Protocols
Generation of this compound Knockout (CST-KO) Mice
Principle: This protocol outlines the general steps for generating a CST-KO mouse model using CRISPR/Cas9 technology or traditional gene targeting in embryonic stem (ES) cells.[10][11][12]
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
For CRISPR/Cas9:
-
Cas9 mRNA or protein
-
Guide RNAs (gRNAs) targeting the this compound-coding region of the Chga gene
-
Donor DNA template (if using homology-directed repair)
-
-
For ES cell-based targeting:
-
Targeting vector with homology arms flanking the this compound region and a selection cassette (e.g., neomycin resistance)
-
ES cells
-
Blastocysts
-
-
Standard mouse breeding and surgical equipment
Protocol:
A. CRISPR/Cas9-mediated Knockout:
-
Design and synthesize two or more gRNAs that target the genomic region encoding this compound.
-
Prepare a microinjection mix containing Cas9 mRNA/protein and the gRNAs.
-
Microinject the mix into the cytoplasm or pronuclei of fertilized mouse eggs (zygotes).
-
Transfer the microinjected zygotes into pseudopregnant female mice.
-
Screen the resulting pups for the desired deletion by PCR and Sanger sequencing of the targeted genomic region.
-
Establish a breeding colony from founder mice with the correct deletion.
B. ES Cell-based Gene Targeting:
-
Construct a targeting vector containing DNA sequences homologous to the regions flanking the this compound gene segment, with a selectable marker replacing the this compound-coding sequence.[10]
-
Electroporate the targeting vector into ES cells.
-
Select for ES cells that have undergone homologous recombination using the appropriate drug selection.
-
Confirm the correct targeting event in ES cell clones by PCR and Southern blotting.
-
Inject the correctly targeted ES cells into blastocysts from a donor mouse of a different coat color.[10]
-
Transfer the chimeric blastocysts into pseudopregnant female mice.
-
Identify chimeric offspring (displaying mixed coat color) and breed them to wild-type mice to test for germline transmission of the targeted allele.
-
Intercross heterozygous offspring to generate homozygous CST-KO mice.
Blood Pressure Measurement
A. Radiotelemetry (Gold Standard)
Principle: A telemetry transmitter is surgically implanted to allow for continuous, long-term monitoring of blood pressure and heart rate in conscious, unrestrained mice in their home cages, thus minimizing stress-induced artifacts.[1][3][4][6]
Materials:
-
Telemetry transmitter (e.g., DSI PA-C10)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Receivers and data acquisition system
Protocol:
-
Anesthetize the mouse (e.g., 2-3% isoflurane) and maintain body temperature with a heating pad.
-
Make a midline incision in the neck to expose the left carotid artery.
-
Create a subcutaneous pocket on the flank of the mouse to house the transmitter body.
-
Tunnel the transmitter's catheter from the flank pocket to the neck incision.
-
Isolate the left carotid artery and place sutures to temporarily occlude blood flow.
-
Make a small incision in the artery and insert the catheter tip, advancing it to the aortic arch.[4]
-
Secure the catheter in place with sutures and close the incisions.
-
Allow the mouse to recover for at least 7-10 days before starting data collection.[6]
-
Record blood pressure and heart rate continuously, typically averaging data over specific time intervals (e.g., 24-hour periods, or 12-hour light/dark cycles).[3]
B. Tail-Cuff Plethysmography (Non-invasive)
Principle: A cuff is placed around the mouse's tail to occlude blood flow, and a sensor detects the return of blood flow as the cuff is deflated. This method is less invasive but can be influenced by stress.[5]
Materials:
-
Tail-cuff blood pressure system
-
Mouse restrainer with a warming platform
Protocol:
-
Acclimate the mice to the restrainer and the procedure for several days before data collection to minimize stress.
-
Place the mouse in the restrainer on the warming platform to promote vasodilation of the tail artery.
-
Position the occlusion cuff and sensor on the tail.
-
The system will automatically inflate and deflate the cuff, recording systolic blood pressure.
-
Perform multiple measurements per session and average the values.
Echocardiography for Cardiac Function and Morphology Assessment
Principle: High-frequency ultrasound is used to non-invasively visualize the heart and measure dimensions of the cardiac chambers and walls, as well as assess systolic function.[2][7][9][13][14]
Materials:
-
High-resolution small animal ultrasound system with a high-frequency transducer (e.g., 30-40 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heated imaging platform with integrated ECG electrodes
-
Depilatory cream
-
Ultrasound gel
Protocol:
-
The day before imaging, remove the fur from the chest area of the mouse using depilatory cream.[7][14]
-
Anesthetize the mouse with isoflurane (1-2% for maintenance) and place it in a supine position on the heated platform.[9]
-
Monitor heart rate and body temperature throughout the procedure.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional (B-mode) images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.[13]
-
From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses.[13]
-
Calculate left ventricular mass, ejection fraction (EF), and fractional shortening (FS) from the M-mode measurements.[7][9]
Measurement of Catecholamines
A. Plasma Catecholamine Measurement by ELISA
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of catecholamine concentrations in plasma.
Materials:
-
Commercial mouse catecholamine ELISA kit (e.g., Abcam ab287795)[15]
-
Blood collection tubes with anticoagulant (EDTA)
-
Centrifuge
-
Microplate reader
Protocol:
-
Collect whole blood from the mice (e.g., via cardiac puncture or retro-orbital sinus) into EDTA-containing tubes.
-
Centrifuge the blood at 2,000-3,000 rpm for 20 minutes to separate the plasma.[15]
-
Store the plasma at -80°C until the assay is performed.
-
Follow the specific instructions provided with the commercial ELISA kit for sample preparation, incubation times, and plate reading.[15][16][17]
B. Adrenal and Plasma Catecholamine Measurement by HPLC
Principle: High-performance liquid chromatography (HPLC) with electrochemical detection provides a highly sensitive and specific method for separating and quantifying individual catecholamines.[8][18][19][20][21]
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Adsorption alumina
-
Perchloric acid
-
Internal standard (e.g., dihydroxybenzylamine)
-
Tissue homogenizer
Protocol:
-
Plasma:
-
Collect plasma as described for the ELISA protocol.
-
Perform alumina extraction to isolate catecholamines from the plasma sample. This involves adsorbing the catecholamines to alumina at a basic pH, washing, and then eluting with perchloric acid.[20]
-
-
Adrenal Glands:
-
Excise and weigh the adrenal glands.
-
Homogenize the tissue in a solution of perchloric acid containing an internal standard.
-
Centrifuge the homogenate and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the prepared eluate (from plasma) or supernatant (from adrenal glands) into the HPLC system.
-
Separate the catecholamines on the C18 column using a mobile phase typically consisting of a phosphate-citrate buffer.[20]
-
Detect and quantify the catecholamines using the electrochemical detector.
-
Calculate concentrations based on a standard curve and normalize to the internal standard.
-
References
- 1. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mmpc.org [mmpc.org]
- 7. mmpc.org [mmpc.org]
- 8. Measurement of Urinary Catecholamines in Small Samples for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. abcam.com [abcam.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. 3 Catecholamines ELISA kit I Fast I Plasma & Urine I Cited in 5 papers [immusmol.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromsoc.jp [chromsoc.jp]
Determining the Optimal Dosage of Catestatin for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A, is a pleiotropic hormone with significant implications for cardiovascular, metabolic, and immune regulation.[1] Its primary mechanism of action involves the non-competitive inhibition of catecholamine release by antagonizing nicotinic acetylcholine receptors (nAChRs).[2][3] Furthermore, this compound has been shown to induce vasodilation through histamine release and modulate cardiac function.[4][5] This document provides a comprehensive overview of the effective dosages of this compound used in various in vivo animal studies, details experimental protocols for its administration, and illustrates its key signaling pathways to guide researchers in designing their experiments.
Data Presentation: In Vivo this compound Dosages and Effects
The optimal dosage of this compound for in vivo studies is highly dependent on the animal model, the route of administration, and the specific physiological parameter being investigated. The following table summarizes quantitative data from key studies to aid in the selection of an appropriate dosage range.
| Animal Model | Dosage | Route of Administration | Key Findings |
| Mice | 2.5 mg/kg | Intraperitoneal (IP) | Inhibited nicotine-induced catecholamine secretion by 80%[6]; Rescued elevated systolic blood pressure in Chromogranin A knockout (Chga-KO) mice.[6] |
| Mice | 5 µg/g/day (for 12 days) | Intraperitoneal (IP) | Reduced adiposity and plasma triglycerides in Chga-KO mice; Improved leptin signaling.[7] |
| Mice | 0.25 mg/kg/12h (for 28 days) | Intraperitoneal (IP) | Chronic administration after myocardial infarction showed cardioprotective effects.[8] |
| Rats | 1 mM (50 nl microinjection into CVLM) | Intracerebral | Decreased basal arterial pressure, sympathetic nerve activity, and heart rate[9]; Attenuated sympathetic barosensitivity and the peripheral chemoreflex.[9] |
| Rats | Not specified | Intravenous (IV) | Reduced pressor responses to sympathetic outflow stimulation; this effect persisted after adrenergic blockade and was mediated in part by histamine release.[3][5] |
| Humans | 50, 500, 5000 nM (target concentration) | Intravenous (IV) | Dose-dependent vasodilation in dorsal hand veins after phenylephrine-induced preconstriction, with a more prominent effect in female subjects.[6][10] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in Rodent Models
This protocol provides a general framework for the intraperitoneal administration of this compound in mice or rats. Researchers should adapt the specific dosage and frequency based on the experimental goals and the data presented in the table above.
Materials:
-
This compound (human or bovine, depending on the study)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Animal scale
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline. For example, to achieve a dose of 2.5 mg/kg in a 25g mouse, you would need 0.0625 mg of this compound. If the injection volume is 100 µL, the concentration of the solution should be 0.625 mg/mL.
-
Ensure the peptide is fully dissolved. Vortex gently if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh each animal accurately to determine the precise volume of the this compound solution to be administered.
-
Properly restrain the animal to ensure accurate and safe injection. For intraperitoneal injections in mice, the animal is typically held with its head tilted slightly downwards.
-
-
Administration:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
For control animals, administer an equivalent volume of sterile saline.
-
-
Post-Administration Monitoring:
Mandatory Visualizations
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways through which this compound exerts its physiological effects.
Caption: this compound inhibits catecholamine release by blocking nicotinic acetylcholine receptors.
Caption: this compound induces vasodilation via histamine release from mast cells.
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for an in vivo this compound study.
References
- 1. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of cardiovascular actions of the chromogranin A fragment this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 9. This compound, a chromogranin A-derived peptide, is sympathoinhibitory and attenuates sympathetic barosensitivity and the chemoreflex in rat CVLM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Vasoactive Effects of the Chromogranin A (CHGA) Peptide this compound in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Catestatin as a Modulator of Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a pleiotropic neuroendocrine peptide with emerging roles in innate immunity and inflammation.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study mast cell degranulation, a critical process in allergic and inflammatory responses. This compound has been shown to activate mast cells, leading to the release of a variety of pre-formed and newly synthesized inflammatory mediators.[3][4] Understanding the mechanisms by which this compound modulates mast cell function can provide valuable insights for the development of novel therapeutics targeting mast cell-mediated diseases.
Mechanism of Action
This compound induces mast cell degranulation through a receptor-mediated signaling cascade. In human mast cells, this compound has been shown to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5] The murine ortholog of this receptor is Mrgprb2.[5] The signaling pathway initiated by this compound binding to its receptor involves the activation of G-proteins, specifically the Gi subunit, which is sensitive to pertussis toxin (PTX).[4][6] Downstream of G-protein activation, phospholipase C (PLC) is engaged, leading to an increase in intracellular calcium mobilization.[2][3] Furthermore, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated.[3] While human mast cells express the α7 subunit of the nicotinic acetylcholine receptor (nAChR), studies have shown that this receptor is not likely involved in this compound-induced mast cell activation.[3][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on mast cell degranulation and mediator release.
Table 1: this compound-Induced Mediator Release from Mast Cells
| Cell Type | Mediator | This compound Concentration | % Release / Concentration | Reference |
| Rat Peritoneal and Pleural Mast Cells | Histamine | 0.01 - 5 µM | Concentration-dependent release | [4][8] |
| Human LAD2 Mast Cells | β-hexosaminidase | 10 µM | 37.85% (net release) | [5] |
| Human LAD2 Mast Cells | Histamine | 10 µM | 408 ng/ml | [5] |
| Human LAD2 Mast Cells | Leukotriene C4 (LTC4) | Not specified | Increased release | [3] |
| Human LAD2 Mast Cells | Prostaglandin D2 (PGD2) | Not specified | Increased release | [3] |
| Human LAD2 Mast Cells | Prostaglandin E2 (PGE2) | Not specified | Increased release | [3] |
Table 2: Effect of Inhibitors on this compound-Induced Mast Cell Degranulation
| Inhibitor | Target | Effect on this compound-Induced Degranulation | Reference |
| Pertussis Toxin (PTX) | G-protein (Gi subunit) | Suppression of histamine release | [4][6] |
| U-73122 | Phospholipase C (PLC) | Inhibitory effect | [3] |
| U0126 | ERK | Inhibitory effect | [3] |
Experimental Protocols
Protocol 1: Mast Cell Culture
A. Human Mast Cell Line (LAD2)
-
Culture LAD2 cells in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, 100 ng/mL recombinant human stem cell factor (rhSCF), 100 ng/mL recombinant human IL-6 (rhIL-6), and 2 mM L-glutamine.
-
Maintain cells at a density of 0.2-0.5 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Change the medium weekly.
B. Murine Bone Marrow-Derived Mast Cells (BMMCs)
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3 (rmIL-3), and 30 ng/mL recombinant murine SCF (rmSCF).[9]
-
Change the medium every 3-4 days for 4-6 weeks to allow for differentiation into mature BMMCs.[10]
Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[3]
Materials:
-
Cultured mast cells (LAD2 or BMMCs)
-
Tyrode's buffer (or other suitable buffer)
-
This compound (various concentrations)
-
Triton X-100 (0.1-1%) for cell lysis (positive control)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Wash mast cells with Tyrode's buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of Tyrode's buffer (vehicle control), this compound at various concentrations, or Triton X-100 (for total enzyme release).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
Add 25 µL of pNAG solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add 150 µL of the stop solution to each well.[9]
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculation: Percent degranulation = [(Absorbance of sample - Absorbance of vehicle) / (Absorbance of Triton X-100 - Absorbance of vehicle)] x 100.[11]
Protocol 3: Histamine Release Assay
This protocol outlines the measurement of histamine released from mast cells upon stimulation with this compound.
Materials:
-
Cultured mast cells
-
This compound
-
Histamine ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-6 of the in vitro mast cell degranulation assay to obtain the supernatant containing released histamine.
-
Use a commercially available histamine ELISA kit to quantify the amount of histamine in the supernatant, following the manufacturer's instructions.
-
Briefly, this typically involves adding the supernatant to wells coated with a histamine-specific antibody, followed by the addition of a detection antibody and substrate.
-
Measure the absorbance using a microplate reader at the wavelength specified by the kit.
-
Calculate the histamine concentration based on a standard curve generated with known concentrations of histamine.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced mast cell degranulation.
Caption: Experimental workflow for studying this compound-induced mast cell degranulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CgA344-364) stimulates rat mast cell release of histamine in a manner comparable to mastoparan and other cationic charged neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 10. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Catestatin in Angiogenesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a pleiotropic modulator of various physiological processes, including angiogenesis. While initially identified as an endogenous inhibitor of catecholamine release, extensive research has unveiled its significant role in the formation of new blood vessels, a process critical in both normal physiology and pathological conditions such as ischemic diseases and cancer.
The primary role of this compound in angiogenesis is pro-angiogenic . It stimulates key events in the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells.[1][2] This pro-angiogenic activity is predominantly mediated through a basic fibroblast growth factor (bFGF)-dependent mechanism.[2][3] this compound has been shown to induce the release of bFGF from endothelial cells, which in turn activates downstream signaling pathways crucial for angiogenesis.[2]
However, it is important to note that the broader context of Chromogranin A-derived peptides presents a more complex regulatory system. CgA also gives rise to anti-angiogenic peptides, such as Vasostatin.[4][5] This suggests a sophisticated endogenous mechanism for regulating blood vessel formation, where the net effect may depend on the local balance of pro- and anti-angiogenic factors derived from CgA.[4][5]
In the context of disease, the pro-angiogenic effects of this compound have shown therapeutic potential. In preclinical models of myocardial infarction and peripheral limb ischemia, this compound administration has been demonstrated to promote neovascularization, improve blood perfusion, and enhance tissue repair.[3][6] Conversely, the role of this compound in tumor angiogenesis is an area of active investigation, with the understanding that modulating its activity could represent a novel therapeutic strategy.
Key Biological Activities of this compound in Angiogenesis:
-
Stimulation of Endothelial Cell Proliferation: this compound promotes the growth of endothelial cells, a fundamental step in the formation of new blood vessels.[1][3]
-
Induction of Endothelial Cell Migration: It acts as a chemoattractant for endothelial cells, guiding them to sites where new vessel growth is required.[2][7]
-
Promotion of Endothelial Cell Tube Formation: this compound facilitates the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[3][7]
-
Activation of Pro-Angiogenic Signaling Pathways: Its effects are mediated through the activation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2]
-
Interaction with Endothelial Progenitor Cells: this compound can also influence the function of endothelial progenitor cells, contributing to postnatal vasculogenesis.[7]
Quantitative Data on the Effects of this compound in Angiogenesis
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the effects of this compound on angiogenesis.
Table 1: In Vitro Effects of this compound on Endothelial Cells
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Proliferation | HCAEC | 10 nM | Increased BrdU incorporation | [3] |
| HUVEC | 1 nM | 1.85-fold increase in relative cell number | [2] | |
| Migration | HUVEC | 1 nM | 1.67-fold increase in chemotactic index | [8] |
| Tube Formation | HCAEC | 10 nM | Significant increase in capillary-like tubes | [3] |
| HUVEC | 1 nM | 1.77-fold increase in relative tube formation | [8] |
HCAEC: Human Coronary Artery Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells
Table 2: In Vivo Effects of this compound on Angiogenesis
| Animal Model | Parameter Measured | Treatment | Effect | Reference |
| Mouse Hindlimb Ischemia | Capillary Density | 10 µg CST, every other day for 2 weeks | 475 vs. 303 capillaries/mm² (CST vs. control) | [8] |
| Arteriole Density | 10 µg CST, every other day for 2 weeks | 10.1 vs. 5.2 arterioles/mm² (CST vs. control) | [8] | |
| Blood Perfusion Recovery | 10 µg CST, every other day for 2 weeks | LDPI ratio of 0.94 vs. 0.74 (CST vs. control) at day 28 | [8] | |
| Mouse Cornea Neovascularization | Neovascularization | CST pellet implantation | Significant growth of new blood vessels | [7] |
CST: this compound; LDPI: Laser Doppler Perfusion Imaging
Experimental Protocols
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This protocol is designed to quantify the effect of this compound on the proliferation of human coronary artery endothelial cells (HCAEC) by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAEC)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
This compound (synthetic peptide)
-
BrdU Labeling Reagent
-
FixDenat Solution
-
Anti-BrdU-POD Antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., 1M H₂SO₄)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCAECs in a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for an additional 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.
-
Treatment: Prepare different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) in a serum-free medium. Remove the starvation medium and add 100 µL of the this compound solutions to the respective wells. Include a negative control (serum-free medium) and a positive control (e.g., complete growth medium or medium with a known mitogen like bFGF). Incubate for 24 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with phosphate-buffered saline (PBS).
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light. Monitor the color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, which reflects the rate of cell proliferation.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This protocol describes a chemotaxis assay to evaluate the migratory response of human umbilical vein endothelial cells (HUVEC) towards a gradient of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Basal Medium (EBM)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
Calcein AM (for fluorescent labeling)
-
Fluorescence microscope or plate reader
Procedure:
-
Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 µg/mL in PBS) for 1 hour at 37°C to promote cell adhesion.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in EBM containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL. For fluorescent detection, incubate the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C prior to resuspension.
-
Chemoattractant Preparation: Prepare various concentrations of this compound (e.g., 0.1 nM to 100 nM) in EBM with 0.1% BSA. Add 600 µL of these solutions to the lower wells of the Boyden chamber. Include a negative control (EBM with 0.1% BSA only).
-
Assay Assembly: Place the fibronectin-coated membranes over the lower wells. Add 200 µL of the HUVEC suspension to the upper chamber of each well.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Quantification:
-
Fluorescent Method: If cells were labeled with Calcein AM, measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.
-
Staining Method: Alternatively, fix the migrated cells with methanol and stain with a suitable dye (e.g., Giemsa or DAPI). Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
Endothelial Cell Tube Formation Assay (on Matrigel)
This assay assesses the ability of this compound to induce the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in EBM containing a low concentration of serum (e.g., 1% FBS) at a density of 2 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare solutions of this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) in the low-serum EBM.
-
Cell Seeding: Mix the HUVEC suspension with the this compound solutions. Add 100 µL of the cell suspension to each Matrigel-coated well (final cell number per well: 2 x 10⁴). Include a negative control (cells in low-serum EBM) and a positive control (e.g., cells with VEGF).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of capillary-like structures under an inverted microscope at different time points. Capture images of the tube network.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops
-
Use of angiogenesis analysis software is recommended for accurate quantification.
-
Visualizations
Caption: this compound Pro-Angiogenic Signaling Pathway.
Caption: Experimental Workflow for Tube Formation Assay.
Caption: CgA-Derived Peptide Balance in Angiogenesis.
References
- 1. This compound in Cardiovascular Diseases [mdpi.com]
- 2. The neuropeptide this compound acts as a novel angiogenic cytokine via a basic fibroblast growth factor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The angiogenic neuropeptide this compound exerts beneficial effects on human coronary vascular cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 6. This compound Increases the Expression of Anti-Apoptotic and Pro-Angiogenetic Factors in the Post-Ischemic Hypertrophied Heart of SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma this compound: A Useful Biomarker for Coronary Collateral Development with Chronic Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes: Investigating the Immunomodulatory Effects of Catestatin on Macrophage Polarization
References
- 1. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. This compound as a Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 4. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Reactivation of Intestinal Inflammation Is Suppressed by this compound in a Murine Model of Colitis via M1 Macrophages and Not the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putative regulation of macrophage-mediated inflammation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound prevents endothelial inflammation and promotes thrombus resolution in acute pulmonary embolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Catestatin: A Potential Therapeutic Agent in Inflammatory Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catestatin (CST), a 21-amino acid peptide derived from the pro-hormone chromogranin A (CgA), is emerging as a potent modulator of the immune system with significant therapeutic potential in a range of inflammatory diseases.[1][2][3] Initially identified for its role in regulating catecholamine release, recent research has unveiled its pleiotropic effects on various aspects of the inflammatory cascade.[4] This document provides detailed application notes and protocols for researchers investigating the therapeutic utility of this compound in inflammatory conditions.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key immune cells and signaling pathways involved in the inflammatory response. The primary mechanisms include:
-
Modulation of Macrophage Polarization: this compound promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype, characterized by the production of anti-inflammatory cytokines like IL-10.[5][6][7] Conversely, it suppresses the pro-inflammatory M1 phenotype, reducing the secretion of cytokines such as TNF-α, IL-1β, and IL-6.[1][7]
-
Inhibition of Leukocyte Chemotaxis: this compound can block the migration of monocytes and neutrophils to sites of inflammation in response to inflammatory chemokines like CCL2 and CXCL2.[8] This action helps to reduce the infiltration of immune cells into inflamed tissues.[1][2][8]
-
Regulation of Mast Cell Activity: The role of this compound on mast cells is complex. While some studies indicate that it can induce mast cell degranulation and the release of pro-inflammatory mediators, others suggest it can have immunomodulatory functions.[9][10] Specifically, this compound has been shown to activate human mast cells, leading to the release of histamine, leukotrienes, and various cytokines and chemokines through a G-protein, PLC, and ERK-dependent pathway.[10][11]
-
Protection of Endothelial Cells: this compound protects the vascular endothelium from inflammatory damage. It has been shown to attenuate endothelial inflammation by inhibiting the TLR-4-p38 MAPK signaling pathway, thereby reducing the expression of adhesion molecules and the release of von Willebrand factor (VWF).[12][13]
-
Enhancement of Intestinal Barrier Function: In the context of intestinal inflammation, this compound helps maintain the integrity of the epithelial barrier. It upregulates the expression of tight junction proteins and promotes the survival and migration of colonic epithelial cells, partly through a STAT3-dependent pathway.[14]
Data Presentation
Table 1: In Vivo Effects of this compound in Animal Models of Inflammatory Diseases
| Animal Model | Species | This compound Dosage & Administration | Key Findings | Reference |
| Colitis (DSS-induced) | Mouse | Intra-rectal administration | Reduced disease severity, decreased colonic levels of IL-18, maintained tight junction proteins, and enhanced STAT3 phosphorylation. | [14] |
| Colitis (reactivated) | Mouse | Intra-rectal injection | Reduced gene expression of pro-inflammatory markers (iNOS, Mcp1) and decreased levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). Promoted expression of anti-inflammatory genes (IL-10, Arg1, Ym1). | [2] |
| Atherosclerosis (ApoE knockout, high-fat diet) | Mouse | N/A (focus on endogenous levels) | Attenuated development of atherosclerosis. | [5] |
| Acute Pulmonary Embolism | Mouse | N/A | Increased survival rate, protected against microvascular thrombosis, inhibited the increase in platelet number and plasma VWF, and ameliorated systemic inflammatory response. | [12] |
| Diet-Induced Obesity | Mouse | 5 µg/g body weight, IP, daily for 16 days | Decreased plasma lipids and insulin, attenuated expression of pro-inflammatory genes, and increased expression of anti-inflammatory genes in liver macrophages. | [5][15] |
| Transverse Aortic Constriction / Deoxycorticosterone Acetate (TAC/DOCA) | Mouse | 1.5 mg/kg/d, IP, for 4 weeks | Improved diastolic dysfunction, reduced cardiac hypertrophy and myocardial fibrosis. | [16] |
Table 2: In Vitro Effects of this compound on Immune and Endothelial Cells
| Cell Type | Model | This compound Concentration | Key Findings | Reference |
| Human Mast Cell Line (LAD2) & Peripheral Blood-derived Mast Cells | In vitro culture | N/A | Induced migration, degranulation, release of LTC4, PGD2, and PGE2, increased intracellular Ca2+ mobilization, and production of pro-inflammatory cytokines/chemokines (GM-CSF, MCP-1, MIP-1α, MIP-1β). | [9][10] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | Thrombin stimulation | Pre-treatment | Abrogated thrombin-induced increase in inflammation, TLR-4 expression, and p38 phosphorylation. Inhibited VWF release and expression of P-selectin and E-selectin. | [12] |
| Human Monocyte Cell Line (THP-1) | In vitro differentiation | N/A | Steered polarization towards a more anti-inflammatory phenotype. | [1] |
| Peritoneal and Colon Macrophages | LPS stimulation | N/A | Reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | [1] |
| Human Colonic Epithelial Cells (Caco2) | LPS & DSS-induced injury | N/A | Increased proliferation, viability, migration, tight junction protein expression, and p-STAT3 levels. Reduced IL-8 & IL-18 production. | [14] |
| Rat Cardiomyocytes | Simulated Ischemia/Reperfusion | 5 nM | Preserved cell viability, reduced contracture, preserved phosphorylation of Akt and eNOS, and increased phosphorylation of GSK3β. | [17] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Colitis
This protocol is based on methodologies used to study the effects of this compound in dextran sulfate sodium (DSS)-induced colitis.
1. Materials:
- This compound (synthetic peptide)
- Dextran Sulfate Sodium (DSS, 36-50 kDa)
- Sterile, pyrogen-free saline
- 8-10 week old C57BL/6 mice
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)[18]
- 3.5F catheter
2. Colitis Induction:
- Acclimatize mice for at least one week.[18]
- Provide mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 days to induce acute colitis. Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.
3. This compound Administration:
- Prepare a stock solution of this compound in sterile saline.
- On a daily basis, lightly anesthetize the mice.
- Administer this compound (or saline as a vehicle control) intra-rectally using a 3.5F catheter inserted approximately 4 cm into the colon. A typical dose is in the range of µg per mouse, delivered in a small volume (e.g., 100 µL).
4. Assessment of Colitis Severity:
- Record daily the Disease Activity Index (DAI), which combines scores for weight loss, stool consistency, and rectal bleeding.
- At the end of the experiment, euthanize the mice and collect colon tissue.
- Measure colon length (a shorter colon indicates more severe inflammation).
- Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
- Homogenize another portion of the colon for analysis of cytokine levels (e.g., IL-18) by ELISA or for gene expression analysis of inflammatory and tight junction markers by qRT-PCR.
Protocol 2: In Vitro Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on macrophage polarization.
1. Materials:
- Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
- This compound (synthetic peptide)
- Lipopolysaccharide (LPS) for M1 polarization.
- IL-4 for M2 polarization.
- Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
- Reagents for RNA extraction, cDNA synthesis, and qRT-PCR.
- Antibodies for flow cytometry or western blotting to detect M1/M2 markers.
2. Cell Culture and Treatment:
- Culture macrophages in complete medium.
- Pre-treat cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).
- To induce M1 polarization, stimulate the cells with LPS (e.g., 100 ng/mL) in the presence or absence of this compound for 24 hours.
- To induce M2 polarization, stimulate the cells with IL-4 (e.g., 20 ng/mL) in the presence or absence of this compound for 24 hours.
- Include appropriate vehicle controls.
3. Analysis of Macrophage Phenotype:
- Gene Expression (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6, Il1b) and M2 markers (e.g., Arg1, Mrc1, Ym1, Il10).
- Protein Expression (ELISA/Western Blot/Flow Cytometry):
- Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the culture supernatant by ELISA.
- Analyze the protein expression of M1/M2 markers in cell lysates by Western blot.
- Use flow cytometry to analyze the surface expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers.
Visualizations
Signaling Pathways
Caption: this compound-induced mast cell activation pathway.
Caption: this compound's inhibition of endothelial inflammation.
Caption: this compound's modulation of macrophage polarization.
Experimental Workflow
References
- 1. This compound as a Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. This compound as a Target for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 6. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putative regulation of macrophage-mediated inflammation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound prevents endothelial inflammation and promotes thrombus resolution in acute pulmonary embolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound prevents endothelial inflammation and promotes thrombus resolution in acute pulmonary embolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
Catestatin ELISA Kit Technical Support Center
Welcome to the technical support center for Catestatin ELISA kits. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure you achieve accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your this compound ELISA experiment. The questions are categorized for easy navigation.
General Issues
Q1: What are the most common sources of error in an ELISA experiment?
A1: The most frequent issues include weak or no signal, high background, a poor standard curve, and high variability between replicates.[1][2] These problems can often be traced back to procedural errors such as incorrect reagent preparation, improper incubation times or temperatures, and insufficient washing.[1][3]
Signal-Related Issues
Q2: I am getting a very weak or no signal. What are the possible causes?
A2: A weak or absent signal can stem from several factors:
-
Expired or improperly stored reagents: Always check the expiration dates and ensure kits are stored at the recommended temperature, typically 2-8°C.[1][4]
-
Incorrect reagent preparation: Double-check all dilution calculations and ensure reagents were added in the correct order as specified in the protocol.[1][5]
-
Reagents not at room temperature: Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use.[1][4]
-
Insufficient incubation times or temperatures: Adhere strictly to the incubation parameters outlined in the kit manual.[6]
-
Sample analyte concentration is below the detection limit: Your samples may not contain enough this compound to be detected by the assay.[6] You may need to concentrate your sample or use a more sensitive kit.
-
Use of sodium azide: Sodium azide is an inhibitor of the HRP enzyme and should not be present in any buffers or samples.
Q3: My assay has a high background signal. How can I resolve this?
A3: High background can obscure your results and is often caused by:
-
Insufficient washing: Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.[7]
-
Sub-optimal blocking: The blocking buffer may not be performing adequately. You can try increasing the blocking incubation time.[7]
-
High concentration of detection antibody: Using too much detection antibody can lead to non-specific binding. Consider titrating the antibody to find the optimal concentration.[5][8]
-
Contamination: Contamination of reagents or buffers with enzymes or other substances can lead to a high background.[3][8] Always use sterile tubes and fresh reagents.
-
Extended incubation times: Over-incubation can increase non-specific binding.[3]
Standard Curve & Data Integrity Issues
Q4: My standard curve is poor or non-linear. What should I do?
A4: A reliable standard curve is crucial for accurate quantification. Common reasons for a poor standard curve include:
-
Pipetting errors: Inaccurate pipetting during the preparation of the standard dilutions is a frequent cause.[9] Ensure your pipettes are calibrated.
-
Improper reconstitution of the standard: Make sure the lyophilized standard is fully dissolved and well-mixed before preparing the dilution series.[9][10]
-
Degraded standard: If the standard has been stored improperly or is past its expiration date, it may have degraded.[9]
-
Incorrect curve fitting model: Ensure you are using the appropriate regression model (e.g., four-parameter logistic fit) for your data analysis.[10]
Q5: I am observing high variability between my replicate wells. What is the cause?
A5: High coefficient of variation (CV%) between replicates can be due to:
-
Inconsistent pipetting: Ensure uniform and careful pipetting into all wells.
-
Improper mixing: Thoroughly mix all reagents and samples before adding them to the wells.
-
"Edge effect": Wells on the outer edges of the plate can experience temperature variations. To mitigate this, avoid using the outermost wells or ensure even temperature distribution during incubation by not stacking plates.[11]
-
Inadequate washing: Uneven washing across the plate can lead to variability.
Quantitative Data Summary
The following table provides a general overview of typical quantitative data for a this compound ELISA kit. Please note that these values can vary between different kit manufacturers and sample types. Always refer to the specific kit insert for the most accurate information.
| Parameter | Typical Value Range | Unit | Notes |
| Detection Range | 0.312 - 20 | ng/mL | This is a common range, but can vary.[4][12] |
| Sensitivity | ~0.08 | ng/mL | This is the lowest detectable concentration of this compound.[4] |
| Intra-assay CV% | < 10 | % | Indicates the reproducibility of results within the same assay.[13] |
| Inter-assay CV% | < 15 | % | Indicates the reproducibility of results between different assays.[13] |
| Sample Volume | 100 | µL | The typical volume of sample or standard required per well.[14] |
Experimental Protocols
Key Experiment: General this compound Competitive ELISA Protocol
This protocol outlines the general steps for a competitive ELISA, a common format for this compound kits. In this format, the signal is inversely proportional to the amount of this compound in the sample.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.[4]
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as instructed in the kit manual.[4]
-
Reconstitute the lyophilized this compound standard with the provided standard diluent to create the stock solution.[4]
-
Prepare a dilution series of the this compound standard according to the kit's instructions.
-
Prepare your samples. Common sample types include serum, plasma, and cell culture supernatants.[4][12] If necessary, dilute your samples in the provided sample diluent.
-
-
Assay Procedure:
-
Add 100 µL of the prepared standards and samples to the appropriate wells of the microplate, which has been pre-coated with a capture antibody.[14]
-
Add a fixed amount of biotinylated this compound to each well (except the blank). This will compete with the this compound in your sample for binding to the capture antibody.
-
Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2.5 hours at room temperature).[14]
-
Aspirate the liquid from each well and wash the plate multiple times with the wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.[14]
-
Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).[14]
-
Aspirate and wash the plate again to remove unbound Streptavidin-HRP.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for the recommended time (e.g., 30 minutes at room temperature).[14] A blue color will develop.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.[14]
-
Read the absorbance of each well at 450 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
Plot the absorbance values of the standards against their known concentrations.
-
Use a four-parameter logistic curve fit to generate a standard curve.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: A flowchart for troubleshooting common ELISA issues.
Caption: The principle of a competitive ELISA for this compound.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - ES [thermofisher.com]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. arp1.com [arp1.com]
- 7. biocompare.com [biocompare.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. arp1.com [arp1.com]
- 10. How to solve standard curve fit problems in ELISA | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Serum this compound Concentrations Are Increased in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
How to prevent aggregation of synthetic Catestatin peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of synthetic Catestatin peptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound (CST) is a 21-amino acid cationic peptide derived from the prohormone Chromogranin A.[1][2][3] It is a pleiotropic peptide involved in various physiological processes, including the modulation of cardiovascular function, immune responses, and metabolism.[1][3][4][5] Aggregation of synthetic this compound can lead to loss of biological activity, reduced solubility, and potential immunogenicity, thereby compromising experimental results and therapeutic potential.[6]
Q2: What are the primary causes of synthetic this compound peptide aggregation?
Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to self-association.[7] For this compound, its amphiphilic nature, with both hydrophobic and charged residues, can contribute to this process.[2] Factors such as peptide concentration, pH, temperature, and the choice of solvent can significantly influence the propensity for aggregation.
Q3: How should I properly store lyophilized synthetic this compound to minimize aggregation?
Proper storage of lyophilized this compound is crucial for maintaining its integrity. For long-term storage, it is recommended to keep the peptide at -20°C or, preferably, -80°C in a tightly sealed container to prevent moisture absorption.[8][9][10][11][12] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to avoid condensation.[8][11][12] Peptides containing amino acids prone to oxidation, such as Cysteine, Methionine, or Tryptophan, should be stored under an inert gas like nitrogen or argon.[8]
Q4: What is the recommended procedure for dissolving synthetic this compound peptides?
The solubility of this compound is highly dependent on its amino acid sequence and the chosen solvent. As a general guideline, start with a small test amount of the peptide to determine the optimal solvent before dissolving the entire sample.[13][14]
-
For basic peptides like this compound (net positive charge): Attempt to dissolve in sterile distilled water first. If solubility is low, a small amount of dilute (0.1%) acetic acid can be used to aid dissolution.[8][13]
-
For hydrophobic peptides: If the peptide has significant hydrophobic character, initial solubilization in a small volume of an organic solvent like DMSO or DMF may be necessary, followed by dilution with the desired aqueous buffer.[13] Note: DMSO should be used with caution for peptides containing Cysteine or Methionine as it can cause oxidation.[13][14]
-
Sonication: If the peptide does not readily dissolve, brief sonication can help to break up small aggregates and enhance solubility.[11][13]
Troubleshooting Guide: Preventing this compound Aggregation
This guide addresses common issues encountered during the handling and use of synthetic this compound peptides.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide has formed aggregates. The buffer pH is close to the peptide's isoelectric point. The peptide is highly hydrophobic. | First, try dissolving in a small amount of 0.1% acetic acid and then dilute with your buffer. For highly hydrophobic sequences, dissolve in a minimal amount of DMSO or DMF before diluting. Use sonication to aid dissolution.[13] |
| Precipitate forms after adding the peptide solution to my assay medium. | The peptide is not soluble at the final concentration or in the final buffer composition. "Salting out" effect. | Lower the final concentration of the peptide. Ensure the pH of the final solution is not close to the peptide's pI. Consider adding a small percentage (e.g., 1-5%) of an organic solvent like DMSO to the final solution if compatible with your assay. |
| Loss of biological activity in my experiments. | Peptide aggregation has occurred, leading to a decrease in the concentration of active, monomeric peptide. | Visually inspect the peptide solution for turbidity or precipitation. Characterize the aggregation state using techniques like Dynamic Light Scattering (DLS).[15][16][17] Prepare fresh peptide solutions for each experiment and avoid repeated freeze-thaw cycles.[8][10] |
| Inconsistent results between experiments. | Variability in peptide stock solution preparation. Aggregation occurring over time in the stock solution. | Prepare a concentrated stock solution in an appropriate solvent, aliquot into single-use volumes, and store at -80°C.[10] Thaw one aliquot per experiment. Avoid storing peptides in solution for extended periods.[11] |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting peptide aggregation.[6][15][16][17]
Methodology:
-
Sample Preparation: Prepare the this compound peptide solution in the desired buffer at the concentration to be used in the experiment. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Instrumentation: Use a DLS instrument to measure the hydrodynamic radius of the particles in the solution.
-
Data Acquisition: Acquire data according to the instrument's instructions. The scattered light intensity fluctuations are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their size via the Stokes-Einstein equation.[16]
-
Data Analysis: A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated peptide solution. The presence of larger species or a multimodal distribution suggests the formation of oligomers or larger aggregates.
Thioflavin T (ThT) Assay for Amyloid Fibril Quantification
The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid-like fibrils, a common form of peptide aggregation.[18][19]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ThT in sterile, distilled water and filter it through a 0.2 µm syringe filter. This solution should be prepared fresh.
-
Prepare the this compound peptide at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, mix the this compound peptide solution with the ThT stock solution to a final ThT concentration of 20-25 µM.[18]
-
Include a negative control containing only the buffer and ThT.
-
-
Incubation and Measurement:
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
Transmission Electron Microscopy (TEM) for Visualization of Aggregates
TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils and oligomers.[20][21][22][23][24]
Methodology:
-
Sample Preparation: Incubate the this compound peptide solution under conditions that promote aggregation.
-
Grid Preparation:
-
Place a 5 µl drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.
-
Blot away the excess solution with filter paper.
-
Wash the grid by placing it on a drop of distilled water for 1 minute and then blot.
-
-
Negative Staining:
-
Imaging:
-
Image the grid using a transmission electron microscope. Fibrillar structures, oligomers, or amorphous aggregates can be observed and their morphology characterized.
-
Signaling Pathways and Experimental Workflows
This compound Signaling in Mast Cells
This compound can induce the release of pro-inflammatory cytokines and chemokines from mast cells.[1] This process is thought to involve G-proteins, phospholipase C (PLC), and the mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) pathway, leading to an increase in intracellular calcium.[1]
Caption: Proposed signaling pathway of this compound in mast cells.
Experimental Workflow for Assessing Peptide Aggregation
A logical workflow for investigating the aggregation of synthetic this compound peptides involves sequential analysis from initial detection to detailed characterization.
Caption: Workflow for the characterization of this compound aggregation.
References
- 1. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. This compound: Antimicrobial Functions and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.cn]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. genscript.com [genscript.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. zentriforce.com [zentriforce.com]
- 16. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 17. enovatia.com [enovatia.com]
- 18. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 19. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catestatin Immunoassays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal issues with Catestatin immunoassays. The following sections are designed in a question-and-answer format to directly address common problems encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a weak or no signal in my this compound ELISA. What are the potential causes?
A weak or no signal in a this compound ELISA can stem from several factors throughout the experimental workflow.[1][2][3] A systematic review of each step is crucial for identifying the root cause.[3] Common issues include problems with reagent preparation and storage, the experimental protocol itself, and the integrity of the samples and antibodies.[4][5]
Here is a logical approach to troubleshooting the issue:
Caption: Troubleshooting workflow for low signal in this compound immunoassays.
Q2: How can I ensure the integrity of my this compound samples?
Proper sample collection and storage are critical for accurate this compound quantification, as peptides can be prone to degradation.[6]
-
Sample Collection:
-
Serum: Collect blood in a serum separator tube. Allow it to clot for 2 hours at room temperature or overnight at 4°C before centrifuging at 1000 x g for 20 minutes.
-
Plasma: Use EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
-
Storage:
| Parameter | Serum | Plasma |
| Anticoagulant | None | EDTA or Heparin |
| Clotting/Processing | 2 hrs at RT or overnight at 4°C | Within 30 mins of collection |
| Centrifugation | 1000 x g for 20 mins | 1000 x g for 15 mins |
| Short-term Storage | ≤ 5 days at 4°C | ≤ 5 days at 4°C |
| Long-term Storage | ≤ 1 month at -20°C or ≤ 2 months at -80°C | ≤ 1 month at -20°C or ≤ 2 months at -80°C |
Caption: Recommended sample collection and storage conditions for this compound.
Q3: My standard curve is poor, which is affecting my results. How can I improve it?
A poor standard curve is a common problem that can lead to inaccurate quantification.[1] Several factors can contribute to this issue.
-
Improper Standard Reconstitution or Dilution: Briefly spin the vial before opening to ensure all lyophilized material is at the bottom.[1] Ensure accurate pipetting and thorough mixing when preparing serial dilutions.[1] Prepare standards no more than two hours before use.[1]
-
Standard Degradation: Store and handle the this compound standard as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[1][6]
-
Incorrect Curve Fitting: Experiment with different plotting scales, such as a log-log or a 5-parameter logistic curve fit, to see which best represents your data.[1]
Caption: Key areas to address for improving a poor standard curve.
Q4: What specific protocol steps should I optimize for a competitive immunoassay for this compound?
In a competitive immunoassay, a low signal indicates high binding of the labeled antigen, which might mean the unlabeled this compound in your sample is not effectively competing. Conversely, a very high signal might indicate a general failure of the assay components to bind. For weak or no signal where it is expected, consider the following optimizations.[4][8]
-
Incubation Times: Increasing the incubation time for the sample and/or the labeled antigen can allow for better competition and binding, potentially strengthening the signal.[1]
-
Dilution Factors: The concentration of the capture antibody and the labeled antigen are critical. You may need to optimize these concentrations to find the ideal assay window.[8]
-
Washing Steps: Insufficient washing can lead to high background noise, while excessive washing can remove weakly bound antibodies or antigens, leading to a low signal.[4][9] Ensure washing is thorough but not overly aggressive.
| Parameter | Recommendation for Low Signal | Rationale |
| Incubation Time | Increase incubation time | Allows more time for binding reactions to reach equilibrium.[1] |
| Antibody Concentration | Titrate to determine optimal concentration | Too little antibody will result in a weak signal.[2][5] |
| Labeled Antigen | Optimize concentration | The balance between labeled and unlabeled antigen is key to the competitive format. |
| Washing | Review washing technique | Ensure adequate but not excessive washing to remove unbound reagents without stripping bound complexes.[4] |
Caption: Optimization parameters for a competitive this compound immunoassay.
Experimental Protocols
Protocol: General ELISA Procedure for this compound (Sandwich ELISA)
This protocol outlines the key steps for a typical sandwich ELISA for this compound, as this is a common format for commercially available kits.[10]
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Plate Coating: A microtiter plate is pre-coated with a capture antibody specific to Human this compound.
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Sample/Standard Addition: Add 100 µL of standards or samples to the appropriate wells. Incubate, for example, at 37°C for 80 minutes.
-
Detection Antibody: Add a biotin-conjugated antibody specific to this compound to each well and incubate. This antibody should recognize a different epitope than the capture antibody.[11]
-
Enzyme Conjugate: Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.
-
Substrate Addition: Add TMB substrate solution. This will result in a color change in wells containing this compound.
-
Stopping Reaction: Terminate the enzyme-substrate reaction by adding a stop solution (e.g., sulphuric acid).
-
Reading: Measure the optical density (OD) spectrophotometrically at a wavelength of 450 nm.
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Quantification: Determine the concentration of this compound in the samples by comparing their OD to the standard curve.
Caption: Standard workflow for a this compound Sandwich ELISA.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. biocompare.com [biocompare.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 6. genscript.com [genscript.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. krishgen.com [krishgen.com]
- 11. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Interpreting Unexpected Results in Catestatin (CST) in vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Catestatin (CST) in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound, offering potential explanations and solutions.
| Observed Unexpected Result | Potential Cause | Troubleshooting Steps & Considerations |
| 1. Variable or Contradictory Blood Pressure (BP) Response | a. Site of Administration: Central vs. peripheral administration yields opposing effects. Injection into the rostral ventrolateral medulla (RVLM) can increase BP, while injection into the caudal ventrolateral medulla (CVLM) or central amygdala causes hypotension.[1][2][3] Peripheral administration generally leads to vasodilation.[4] | - Confirm the anatomical accuracy of central injections. - For systemic effects, utilize intravenous or intraperitoneal routes. - Consider the experimental model, as CST rescues hypertension in Chromogranin A knockout (Chga-KO) mice.[5][6] |
| b. Histamine Release: CST can stimulate histamine release from mast cells, causing vasodepression that is independent of its catecholamine-inhibitory effects.[5][6][7] | - To isolate the direct effects of CST on catecholamine pathways, consider pre-treatment with an H1 receptor antagonist.[3] | |
| c. Human CST Variants: Naturally occurring human variants of CST (e.g., Gly364Ser, Pro370Leu, Arg374Gln) exhibit different potencies in inhibiting catecholamine secretion and affecting cardiovascular parameters.[5][8] The Gly364Ser variant, for instance, has been associated with both lower and higher blood pressure in different human populations, and shows diminished BP-lowering effects in rat models of hypertension.[1][2][8] | - Be aware of the specific CST variant being used in your experiments. - If using human-derived CST, genotyping of the source may be relevant. - When comparing results, ensure the same CST variant was used. | |
| 2. Unexpected Heart Rate (HR) Effects | a. Direct Cardiac Effects vs. Baroreflex: CST can have direct negative inotropic and lusitropic effects on the heart, but can also modulate baroreflex sensitivity.[3][8][9] In some models, CST was found to enhance heart rate under basal conditions.[8] | - Simultaneously measure BP and HR to assess baroreflex responses. - In isolated heart preparations (e.g., Langendorff), direct cardiac effects can be studied independent of systemic reflexes. |
| b. Sympathetic Tone of the Model: The effect of CST on HR may depend on the basal sympathetic activity of the animal model. In spontaneously hypertensive rats, exogenous CST reduced HR.[1] | - Characterize the autonomic status of your animal model. - Consider using telemetric monitoring for continuous HR and activity assessment. | |
| 3. Lack of Expected Metabolic Effects (e.g., on lipolysis or glucose uptake) | a. Leptin and Adrenergic Receptor Sensitivity: CST's metabolic effects are intertwined with leptin and adrenergic signaling. It can restore leptin sensitivity in hyperleptinemic models and may act as an α-adrenergic antagonist to promote lipolysis.[10] | - Measure plasma leptin levels in your model. - Assess the expression and sensitivity of adrenergic and leptin receptors in the target tissues (e.g., adipose tissue, liver).[10] |
| b. Diet and Metabolic State of Animals: The metabolic background of the animals (e.g., diet-induced obesity) can influence their response to CST.[10] | - Standardize the diet and acclimatization period for all experimental animals. - Record food intake and body weight regularly. | |
| 4. Inconsistent Anti-inflammatory or Angiogenic Effects | a. Dual Role in Inflammation: While CST can polarize macrophages towards an anti-inflammatory phenotype, it can also act as a chemoattractant for monocytes.[9][11] | - Analyze a comprehensive panel of pro- and anti-inflammatory markers. - Use specific models of inflammation to dissect the context-dependent effects of CST. |
| b. Novel Angiogenic Properties: Recent studies have shown that CST can induce angiogenesis, an effect mediated by basic fibroblast growth factor (bFGF).[12][13] This may be unexpected if the primary focus is on its anti-hypertensive effects. | - When studying CST in models of tissue ischemia or cancer, be aware of its potential pro-angiogenic effects.[12] - Measure markers of angiogenesis (e.g., VEGF, bFGF) and vessel density. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing hypertension instead of hypotension after administering this compound?
A1: This is a critical and well-documented paradoxical effect that depends entirely on the site of administration within the central nervous system (CNS).[3] While peripheral or systemic administration of CST typically causes hypotension by inhibiting catecholamine release and promoting vasodilation[4][5], direct injection into the rostral ventrolateral medulla (RVLM) of the brainstem can lead to a pressor response, increasing blood pressure.[1][2][3] Conversely, administration into the caudal ventrolateral medulla (CVLM) produces a hypotensive effect.[1][2][3] Therefore, precise anatomical targeting is crucial for CNS studies.
Q2: My in vivo results with a human this compound variant are different from published data with the wild-type peptide. Is this normal?
A2: Yes, this is expected. Naturally occurring human variants of CST, such as Gly364Ser, have been shown to have different biological potencies.[5] For example, the Gly364Ser variant is less potent at inhibiting catecholamine release and has a diminished blood pressure-lowering effect in hypertensive rat models compared to the wild-type CST.[8] These differences underscore the importance of knowing which specific peptide variant you are using and citing it in your research.
Q3: Does this compound directly affect cardiac contractility?
A3: Yes, CST has direct effects on the heart. It exerts negative inotropic (contractility) and lusitropic (relaxation) effects.[7][9] These effects are mediated, at least in part, through the inhibition of the PKA/PLN signaling pathway and the induction of nitric oxide (NO) synthesis in cardiomyocytes.[1][11] This is a separate mechanism from its systemic blood pressure-lowering effects.
Q4: I am not observing the expected anti-inflammatory effects of this compound. What could be the reason?
A4: The anti-inflammatory actions of CST can be context-dependent. While it has been shown to promote an anti-inflammatory macrophage phenotype and inhibit the release of pro-inflammatory cytokines in some models[2][11], it can also act as a chemoattractant for monocytes.[9] The net effect may depend on the specific inflammatory stimulus and the tissue microenvironment. It is also important to consider the dose and duration of CST treatment.
Q5: Is there a standard dose for in vivo this compound experiments?
A5: There is no single standard dose, as the effective dose can vary widely depending on the animal model, administration route, and the specific biological effect being studied. For example, intraperitoneal administration in mice has ranged from 1.5 mg/kg/day to 5 µg/g/day.[10][14] It is crucial to perform dose-response studies in your specific model to determine the optimal concentration for the desired effect.
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo experiments.
Table 1: Effect of this compound (WT vs. Gly364Ser Variant) on Blood Pressure in a Rat Model of Hypertension
| Treatment Group | Systolic Blood Pressure (mmHg) |
| Uninephrectomized (Control) | 82.2 ± 2.5 |
| DOCA-salt-induced Hypertensive (DSHR) | 210.5 ± 6.2 |
| DSHR + CST-WT | 115.7 ± 3.6 |
| DSHR + CST-Ser (Gly364Ser) | 175.5 ± 1.7 |
| Data adapted from a study on DOCA-salt-induced hypertensive rats.[8] |
Table 2: Effect of this compound on Catecholamine Release in Mice
| Treatment | Plasma Norepinephrine Increase (fold change) | Plasma Epinephrine Increase (fold change) |
| Nicotine alone | ~2.5 | ~2.5 |
| Nicotine + this compound | Blocked | Blocked |
| Data describes the effect of CST pretreatment on nicotine-induced catecholamine release.[5] |
Experimental Protocols
1. Protocol for Assessing Cardiovascular Effects of this compound in Hypertensive Rats
-
Animal Model: Uninephrectomized rats treated with deoxycorticosterone-acetate and sodium chloride (DOCA-salt) to induce hypertension.[8]
-
Peptide Administration: After hypertension is established, animals are administered either wild-type this compound (CST-WT) or a variant (e.g., CST-Ser) via intraperitoneal injection. A typical dose might be in the range of 1.5 mg/kg/day.[8][14]
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at baseline and throughout the treatment period.[8]
-
Cardiac Function Assessment: At the end of the study, cardiac function can be assessed via echocardiography or by measuring left ventricular pressure and its derivatives (+dP/dt_max and -dP/dt_max) using a pressure catheter.[8]
2. Protocol for Hindlimb Ischemia Model to Evaluate Angiogenesis
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure: Unilateral hindlimb ischemia is induced by ligation and excision of the femoral artery.
-
Treatment: this compound or a vehicle control is administered, for example, via an osmotic minipump implanted subcutaneously to ensure continuous delivery.
-
Outcome Measures:
-
Blood Perfusion: Measured using Laser Doppler Perfusion Imaging (LDPI) at multiple time points post-surgery.
-
Angiogenesis Assessment: At the end of the experiment, ischemic muscle tissue is harvested. Capillary density is quantified by staining for endothelial cell markers (e.g., CD31) in tissue cross-sections.[12]
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound experiments.
Caption: Key signaling pathways modulated by this compound (CST).
Caption: Logical workflow for troubleshooting unexpected CST results.
References
- 1. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Vasoactive Effects of the Chromogranin A (CHGA) Peptide this compound in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The Antihypertensive Chromogranin A Peptide this compound Acts as a Novel Endocrine/Paracrine Modulator of Cardiac Inotropism and Lusitropism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The neuropeptide this compound acts as a novel angiogenic cytokine via a basic fibroblast growth factor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Cardiovascular Diseases [mdpi.com]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Optimizing Catestatin Delivery for Sustained Release in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the sustained delivery of catestatin in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate successful experimental design and execution.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and in-vivo application of this compound sustained-release systems.
1. Formulation & Encapsulation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (EE%) of this compound in PLGA Microspheres | - Poor interaction between this compound and PLGA: this compound is a cationic peptide, while PLGA is anionic. Electrostatic interactions can be complex.[1] - High water solubility of this compound: The peptide may partition into the external aqueous phase during emulsion-based formulation methods. - Inappropriate formulation parameters: pH of the aqueous phase, polymer concentration, and choice of solvent can significantly impact encapsulation.[1][2] | - Optimize pH: Adjust the pH of the aqueous phase to modulate the charge of this compound and its interaction with PLGA. An acidic pH may improve interaction with the polymer's carboxylic end groups.[1] - Use of additives: Incorporate stabilizers like sucrose, phenylalanine, or poloxamer 188 to enhance peptide stability and encapsulation.[1][3] - Modify the formulation method: Employ a double emulsion (w/o/w) method for hydrophilic peptides like this compound.[4] Optimize homogenization speed and time to control particle size and drug distribution. |
| This compound Aggregation During Formulation | - Shear stress: Mechanical forces during homogenization or sonication can induce peptide aggregation.[5] - Exposure to organic solvents: Solvents used in microsphere or nanoparticle preparation can denature the peptide.[5] - pH and temperature instability: this compound's stability is pH and temperature-dependent.[6][7] | - Optimize process parameters: Use lower shear forces or alternative encapsulation methods that are gentler on the peptide. - Select appropriate solvents: Choose solvents with minimal impact on peptide stability. - Incorporate excipients: Add stabilizers that prevent aggregation, such as certain sugars or amino acids.[3] - Maintain optimal conditions: Control pH and temperature throughout the formulation process. This compound shows good stability in physiological buffer at pH 7.4.[6] |
| Inconsistent Particle Size of Nanoparticles/Microspheres | - Inadequate control over formulation parameters: Variations in stirring speed, surfactant concentration, or polymer precipitation rate.[8][9] - Aggregation of particles post-formulation. | - Standardize procedures: Precisely control all formulation parameters. - Optimize surfactant concentration: Use an appropriate concentration of a suitable surfactant to stabilize the particles. - Post-formulation processing: Employ techniques like differential centrifugation to obtain a more uniform size distribution. |
2. In Vivo Administration & Release Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Initial Burst Release of this compound | - Surface-associated peptide: A significant portion of this compound may be adsorbed on the surface of the microspheres or nanoparticles.[10][11] - High porosity of the delivery system. [11] - Rapid initial degradation of the polymer matrix. | - Wash particles: Thoroughly wash the formulated particles to remove surface-adsorbed peptide. - Optimize polymer properties: Use a higher molecular weight polymer or a polymer with a lower degradation rate to reduce the initial burst.[12] - Coating: Apply a secondary coating to the particles to create an additional barrier for diffusion. |
| Poor In Vivo-In Vitro Correlation (IVIVC) | - Different release mechanisms in vivo vs. in vitro: The in vivo environment (enzymes, pH, cellular uptake) can significantly alter the release profile compared to in vitro buffer conditions.[11][12] - "Dose-dumping" in vivo: Rapid, uncontrolled release of the drug. | - Develop more physiologically relevant in vitro models: Use release media that better mimics the in vivo environment (e.g., containing enzymes or serum).[13] - Cage model studies: Employ an implantable cage model in animals to allow for the retrieval of the delivery system at different time points and directly measure in vivo release.[12] |
| Inflammatory Response at the Injection Site | - Use of organic solvents: Residual solvents in the formulation can cause local toxicity. - Polymer degradation products: Acidic byproducts from PLGA degradation can lower the local pH and cause inflammation.[14] - Particle size and surface properties: Certain particle characteristics can trigger an immune response. | - Ensure complete solvent removal: Use techniques like lyophilization or vacuum drying to thoroughly remove organic solvents. - Incorporate buffering agents: Co-encapsulate basic salts (e.g., magnesium carbonate) to neutralize acidic degradation products.[14] - Surface modification: Coat particles with biocompatible polymers like polyethylene glycol (PEG) to reduce immunogenicity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal sustained-release formulation for this compound in animal models?
A1: The optimal formulation depends on the specific research question, the desired release duration, and the animal model.
-
PLGA (poly(lactic-co-glycolic acid)) microspheres are a well-established platform for sustained release of peptides, offering release profiles from weeks to months.[15] However, challenges like initial burst release and peptide instability during formulation need to be addressed.[10][11]
-
Hydrogels offer a biocompatible and often injectable option for sustained delivery.[16] The release rate can be controlled by modulating the hydrogel's crosslinking density and degradation rate.[17]
-
Nanoparticles (e.g., made from chitosan or gelatin) can be suitable for targeted delivery and can be administered via various routes.[8][18]
Q2: How can I determine the concentration of this compound released in vivo?
A2: Direct measurement of this compound in plasma or tissue samples is the most accurate method. This is typically done using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for this compound. Several commercial ELISA kits are available for this purpose. It is crucial to follow the manufacturer's protocol for sample collection and preparation to ensure accurate results.
Q3: What are the key stability concerns for this compound during formulation and storage?
A3: As a peptide, this compound is susceptible to both physical and chemical instability.
-
Physical instability primarily involves aggregation , which can be triggered by shear stress, temperature changes, and exposure to hydrophobic surfaces or organic solvents.[19]
-
Chemical instability can include deamidation and oxidation , which are often pH-dependent.[20] Storing formulations in a lyophilized state at low temperatures can significantly improve long-term stability.
Q4: What are the expected pharmacokinetic parameters for sustained-release this compound in a rat model?
A4: Specific pharmacokinetic data for sustained-release this compound is limited in publicly available literature. However, based on studies with other peptides delivered via microspheres, one would expect a lower Cmax (peak plasma concentration) and a prolonged Tmax (time to reach Cmax) compared to an intravenous or subcutaneous bolus injection. The terminal half-life would also be significantly extended, reflecting the slow release from the depot. Researchers should aim to generate these parameters for their specific formulation.
Data Presentation
Quantitative data from sustained-release studies should be presented in a clear and organized manner to allow for easy comparison between different formulations.
Table 1: Example of In Vitro Cumulative Release of a Peptide from PLGA Microspheres
| Time (Days) | Formulation A (%) | Formulation B (%) | Formulation C (%) |
| 1 | 25.3 ± 2.1 | 15.1 ± 1.8 | 35.8 ± 3.5 |
| 7 | 45.8 ± 3.5 | 30.5 ± 2.9 | 60.2 ± 4.1 |
| 14 | 68.2 ± 4.1 | 55.7 ± 3.8 | 85.1 ± 5.3 |
| 21 | 85.6 ± 5.2 | 75.3 ± 4.5 | 95.4 ± 4.8 |
| 28 | 96.1 ± 4.8 | 88.9 ± 5.1 | 98.2 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). This table is an illustrative example using hypothetical data for a generic peptide.
Table 2: Example of Pharmacokinetic Parameters of a Peptide in Rats Following a Single Injection of a Sustained-Release Formulation
| Formulation | Cmax (ng/mL) | Tmax (days) | AUC (0-t) (ng·day/mL) | Half-life (days) |
| Peptide Solution (SC) | 150.2 ± 18.5 | 0.1 | 85.3 ± 9.7 | 0.2 |
| Peptide-PLGA Microspheres (IM) | 35.6 ± 5.1 | 7 | 450.7 ± 55.2 | 10.5 |
| Peptide-Hydrogel (SC) | 28.9 ± 4.3 | 5 | 398.1 ± 48.9 | 8.2 |
Data are presented as mean ± standard deviation (n=5). This table is an illustrative example using hypothetical data for a generic peptide.
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Microspheres (w/o/w Double Emulsion Method)
-
Prepare the internal aqueous phase (w1): Dissolve this compound in an appropriate aqueous buffer (e.g., 10 mg in 200 µL of 10 mM phosphate buffer, pH 4.5).
-
Prepare the oil phase (o): Dissolve 200 mg of PLGA in 2 mL of dichloromethane.
-
Form the primary emulsion (w1/o): Add the internal aqueous phase to the oil phase and emulsify using a probe sonicator on ice to form a stable w/o emulsion.
-
Prepare the external aqueous phase (w2): Prepare a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to 10 mL of the external aqueous phase and homogenize to create the double emulsion.
-
Solvent evaporation: Transfer the double emulsion to a larger volume of 0.1% PVA solution and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate and the microspheres to harden.
-
Collection and washing: Collect the microspheres by centrifugation, wash them three times with deionized water to remove residual PVA and unencapsulated peptide, and then freeze-dry.
-
Characterization: Characterize the microspheres for size, morphology (SEM), drug loading, and encapsulation efficiency.
2. Preparation of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method) [8][9][18]
-
Prepare chitosan solution: Dissolve chitosan (e.g., 0.2% w/v) in a 1% (v/v) acetic acid solution with stirring. Adjust the pH to 5.0 with NaOH.
-
Prepare this compound solution: Dissolve this compound in deionized water.
-
Incorporate this compound: Add the this compound solution to the chitosan solution and stir.
-
Prepare TPP solution: Dissolve sodium tripolyphosphate (TPP) in deionized water (e.g., 0.1% w/v).
-
Nanoparticle formation: Add the TPP solution dropwise to the chitosan-catestatin solution under constant magnetic stirring at room temperature. Nanoparticles will form spontaneously.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them with deionized water to remove unreacted reagents.
-
Characterization: Characterize the nanoparticles for size and zeta potential (DLS), morphology (TEM/SEM), drug loading, and encapsulation efficiency.
3. In Vivo Administration of Sustained-Release Formulations in Rats
-
Animal handling: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee.
-
Formulation preparation: Reconstitute the lyophilized microspheres or nanoparticles in a sterile vehicle (e.g., saline with 0.5% carboxymethylcellulose) to the desired concentration.
-
Administration:
-
Intramuscular (IM) for microspheres: Inject the suspension into the gluteal muscle using an appropriate gauge needle.
-
Subcutaneous (SC) for hydrogels/nanoparticles: Inject the formulation into the subcutaneous space on the back of the rat.
-
-
Blood sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 1, 4, 8, 24 hours, and days 2, 4, 7, 14, 21, 28).
-
Plasma preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Sample analysis: Store plasma samples at -80°C until analysis for this compound concentration using a validated ELISA kit.
4. Quantification of this compound in Plasma using ELISA
-
Kit preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Sample preparation: Thaw plasma samples on ice. Depending on the expected concentration, samples may need to be diluted with the assay buffer provided in the kit.
-
Assay procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the protocol.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate.
-
Add the substrate and incubate for color development.
-
Add the stop solution.
-
-
Data analysis: Read the absorbance at the specified wavelength using a microplate reader. Generate a standard curve and calculate the concentration of this compound in the unknown samples.
Mandatory Visualizations
Caption: this compound signaling pathway in cardiomyocytes leading to cardioprotection.[14][21][22][23]
Caption: Experimental workflow for developing and evaluating sustained-release this compound.
Caption: Logical workflow for troubleshooting low in vivo efficacy of this compound delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of Stabilizers on Encapsulation Efficiency and Release Behavior of Exenatide-Loaded PLGA Microsphere Prepared by the W/O/W Solvent Evaporation Method | Semantic Scholar [semanticscholar.org]
- 4. Minimizing acylation of peptides in PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Preparation of Chitosan Nanoparticles as a Capable Carrier for Antigen Delivery and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro-in vivo correlation of parenteral PLGA microspheres: Effect of variable burst release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of in vivo release of triamcinolone acetonide from PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrogel for Sustained Delivery of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. peptide.com [peptide.com]
- 20. Primary sequence characterization of this compound intermediates and peptides defines proteolytic cleavage sites utilized for converting chromogranin a into active this compound secreted from neuroendocrine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound exerts direct protective effects on rat cardiomyocytes undergoing ischemia/reperfusion by stimulating PI3K-Akt-GSK3β pathway and preserving mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Best practices for handling Catestatin to maintain bioactivity
Welcome to the technical support center for Catestatin (CST). This resource provides researchers, scientists, and drug development professionals with best practices for handling CST to maintain its bioactivity, alongside troubleshooting guides and frequently asked questions (FAQs) for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound (CST) is a 21-amino acid cationic and hydrophobic peptide derived from the proteolytic cleavage of Chromogranin A (CgA)[1][2]. It was initially identified as a potent inhibitor of catecholamine release from chromaffin cells and noradrenergic neurons by acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs)[1][2]. CST is now recognized as a pleiotropic peptide with a wide range of functions, including regulation of cardiovascular function, modulation of the immune and inflammatory responses, and involvement in metabolic homeostasis[3][4][5].
Q2: What are the different variants of human this compound?
A2: There are three naturally occurring human variants of this compound due to single nucleotide polymorphisms in the CHGA gene. These variants (Gly364Ser, Pro370Leu, and Arg374Gln) exhibit different potencies in inhibiting catecholamine secretion, with the following rank order: Pro370Leu > wild-type > Gly364Ser > Arg374Gln[6]. These variations can influence autonomic function and blood pressure[1].
Q3: What are the known receptors and signaling pathways for this compound?
A3: this compound's primary receptor is the neuronal nicotinic acetylcholine receptor (nAChR), through which it inhibits catecholamine release[1][2]. However, it also exerts effects through other mechanisms. In mast cells, it stimulates histamine release via a G-protein-coupled pathway, involving phospholipase C (PLC) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK)[7]. Additionally, CST has been shown to influence signaling pathways involving PI3K-Akt-eNOS in endothelial cells and cardiomyocytes, leading to nitric oxide (NO) production[8]. It can also modulate inflammatory responses through pathways involving TLR-4-p38.
Handling and Storage Best Practices
Maintaining the bioactivity of this compound is critical for obtaining reliable and reproducible experimental results. The following guidelines are based on general best practices for peptide handling and information from technical data sheets.
Storage of Lyophilized this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for short-term storage and -80°C for long-term storage. | Lower temperatures minimize degradation of the peptide[9][10]. |
| Light | Store in the dark or in an opaque vial. | Protects light-sensitive amino acid residues from degradation[9]. |
| Moisture | Keep the vial tightly sealed in a desiccated environment. | Peptides containing hydrophilic residues can absorb moisture, leading to degradation[9]. |
| Handling | Before opening, allow the vial to equilibrate to room temperature. | This prevents condensation of atmospheric moisture onto the cold peptide powder[11]. |
Reconstitution of this compound
Q4: What is the best solvent for reconstituting this compound?
A4: The choice of solvent depends on the peptide's solubility and the downstream application. For many peptides, sterile, distilled water or a sterile buffer at a slightly acidic pH (e.g., pH 5-6) is recommended to enhance stability[9]. Given this compound's hydrophobic nature, some suppliers suggest that bovine CST is slightly soluble in acetonitrile[12]. For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration. A small amount of DMSO followed by dilution with an aqueous buffer is a common strategy for hydrophobic peptides, but the final DMSO concentration should be kept low (typically <0.5%).
Detailed Protocol for Reconstitution:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Solvent Addition: Using a sterile pipette tip, add the appropriate volume of cold, sterile solvent (e.g., sterile water, PBS, or a buffer suitable for your experiment) to the vial. To aid dissolution, gently direct the solvent down the side of the vial.
-
Mixing: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide[13]. If the peptide does not dissolve easily, brief sonication may be helpful[13].
-
Aliquoting: Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
-
Storage of Stock Solution: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles[9][10].
Storage of Reconstituted this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store aliquots at -80°C. | Freezing preserves the peptide's integrity in solution[10]. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Each cycle can lead to peptide degradation and aggregation[9]. |
| Vial Type | Use low-protein-binding polypropylene tubes. | Cationic peptides like this compound can adsorb to glass and standard polypropylene surfaces, leading to a significant loss of active peptide, especially at low concentrations[14][15]. |
| Duration | For optimal bioactivity, use freshly prepared solutions. If stored, use within a few weeks. | The stability of peptides in solution is limited[9]. |
Troubleshooting Guide
Problem 1: Inconsistent or no biological effect observed in experiments.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted this compound as per the guidelines. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. |
| Incorrect Peptide Concentration | Verify the net peptide content of your lyophilized powder (often provided by the supplier) and adjust your calculations accordingly. The total weight includes counter-ions (e.g., TFA) and water. |
| Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips for all steps involving this compound solutions, especially for dilute working solutions[14][15]. Pre-rinsing pipette tips with the peptide solution can also help. The use of a carrier protein like BSA (0.1%) in the buffer can also mitigate adsorption, but check for compatibility with your assay[16]. |
| Peptide Aggregation | Visually inspect the reconstituted solution for any precipitates. If aggregation is suspected, try reconstituting in a different solvent or using sonication. For peptides prone to aggregation, specialized reagents that disrupt hydrogen bonding can be considered during synthesis[17]. |
| Experimental Conditions | Optimize experimental parameters such as incubation time, temperature, and cell density. Include appropriate positive and negative controls in your assays. |
Problem 2: Difficulty dissolving lyophilized this compound.
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of the Peptide | Try a different solvent system. A small amount of an organic solvent like DMSO or acetonitrile can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Incorrect pH | The solubility of peptides is often pH-dependent. Adjusting the pH of the reconstitution buffer may improve solubility. |
| Aggregation during Reconstitution | Avoid vigorous shaking. Gentle swirling or brief sonication is preferred. |
Experimental Protocols
In Vitro Cell Stimulation Assay
This protocol provides a general workflow for stimulating cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells (e.g., PC12 cells for catecholamine release, HUVECs for inflammatory response, or macrophages)
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (reconstituted as described above)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer for secretion assays)
-
Multi-well cell culture plates
-
Reagents for the specific endpoint measurement (e.g., ELISA kit for cytokine detection, enzymatic assay for catecholamine measurement)
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and grow to the desired confluency.
-
Starvation (Optional): For some signaling studies, it may be necessary to serum-starve the cells for a few hours to overnight before stimulation to reduce basal signaling.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., from nM to µM range) to determine the optimal dose-response.
-
Cell Treatment: Remove the culture medium from the cells and wash them once with the assay buffer. Add the this compound working solutions to the respective wells. Include a vehicle control (buffer without this compound).
-
Incubation: Incubate the cells for the desired period (this can range from minutes for rapid signaling events to hours or days for changes in gene expression or cell proliferation). The incubation should be carried out under appropriate cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Measurement: After incubation, collect the cell supernatant or lyse the cells to measure the desired endpoint. This could include:
-
Quantification of secreted molecules (e.g., catecholamines, cytokines) using ELISA or other immunoassays[14][18][19].
-
Analysis of intracellular signaling pathways (e.g., phosphorylation of kinases) by Western blotting.
-
Measurement of changes in intracellular calcium levels using fluorescent indicators[7][20].
-
Assessment of cell viability, proliferation, or migration.
-
In Vivo Administration in Mice
This protocol provides a general guideline for the administration of this compound to mice.
Materials:
-
Mice (e.g., C57BL/6, or specific knockout models like Chga-KO mice)[21][22]
-
This compound stock solution
-
Sterile saline (0.9% NaCl) or another appropriate vehicle
-
Syringes and needles suitable for the chosen route of administration
Methodology:
-
Preparation of Dosing Solution: Dilute the this compound stock solution in sterile saline to the desired final concentration. The volume of injection should be kept minimal and consistent across all animals.
-
Route of Administration: The choice of administration route depends on the experimental question. Common routes for peptides include:
-
Intraperitoneal (IP) injection: A common and relatively simple method for systemic delivery[21].
-
Intravenous (IV) injection: For rapid systemic distribution.
-
Subcutaneous (SC) injection: For slower, more sustained release.
-
-
Dosing: The dose of this compound will need to be optimized for the specific animal model and desired effect. Published studies have used doses in the range of 1.5 mg/kg/day to 5 µg/g/day in mice[21][23]. A dose-response study is recommended to determine the optimal dosage.
-
Control Group: A control group of animals should receive injections of the vehicle (e.g., sterile saline) on the same schedule.
-
Monitoring and Endpoint Analysis: Monitor the animals for any adverse effects. At the end of the treatment period, collect blood and/or tissues for analysis of the desired endpoints, such as blood pressure measurement, plasma catecholamine levels, or tissue-specific markers of inflammation or metabolism[21][22].
Visualizations
This compound Signaling Pathways
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 6. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csstc.org [csstc.org]
- 9. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. researchgate.net [researchgate.net]
- 13. uk-peptides.com [uk-peptides.com]
- 14. krishgen.com [krishgen.com]
- 15. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. peptide.com [peptide.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 21. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel peptide isomer strategy for stable inhibition of catecholamine release: Application to hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
Avoiding degradation of Catestatin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Catestatin during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound sample preparation and analysis.
Issue 1: Low or No this compound Signal Detected in Assay
Possible Causes and Solutions
| Cause | Recommended Action |
| Proteolytic Degradation | Immediately add a broad-spectrum protease inhibitor cocktail to the blood collection tube. Aprotinin has been shown to be effective.[1] Ensure samples are kept on ice throughout the process. |
| Improper Sample Storage | Aliquot plasma/serum samples after centrifugation and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Incorrect Sample Type | Use plasma collected in EDTA tubes. EDTA helps to chelate metal ions that are cofactors for some proteases. |
| Delayed Processing | Centrifuge blood samples as soon as possible after collection, ideally within 30 minutes. The centrifugation should be performed at 4°C. |
| Assay-Related Issues | Refer to the "ELISA and Immunoassay Troubleshooting" FAQ section below. |
Experimental Workflow to Minimize Degradation
Figure 1: Recommended workflow for this compound sample preparation.
Issue 2: High Variability in this compound Measurements Between Replicates
Possible Causes and Solutions
| Cause | Recommended Action |
| Inconsistent Sample Handling | Ensure all samples are processed using the exact same protocol, including time to centrifugation and incubation times. |
| Partial Degradation | If samples are not consistently cooled or if protease inhibitors are not added uniformly, varying levels of degradation can occur. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Hemolysis | Visually inspect samples for hemolysis (pink or red coloration of plasma/serum). Hemolysis can interfere with immunoassays. If hemolysis is present, it is recommended to recollect the sample. |
Logical Flow for Troubleshooting Variability
Figure 2: Decision tree for troubleshooting high variability.
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best sample type for this compound measurement?
A1: Plasma collected in EDTA-containing tubes is recommended. EDTA chelates divalent cations, which can inhibit the activity of certain proteases.
Q2: Why is it crucial to add protease inhibitors?
A2: this compound is a peptide derived from the proteolytic cleavage of Chromogranin A and is therefore susceptible to degradation by endogenous proteases present in blood.[1] Adding protease inhibitors immediately after blood collection is the most critical step to prevent its degradation.
Q3: Which protease inhibitors should I use?
A3: A broad-spectrum protease inhibitor cocktail is recommended. Aprotinin has been specifically mentioned for this compound sample preparation.[1]
Q4: What are the optimal centrifugation conditions?
A4: Centrifuge blood samples at approximately 1600 x g for 15 minutes at 4°C.[1] It is important to perform the centrifugation as soon as possible after collection.
Q5: How should I store my samples?
A5: After centrifugation, plasma or serum should be aliquoted into single-use tubes and stored at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.
Understanding this compound Degradation
Q6: What are the primary enzymes responsible for this compound degradation?
A6: this compound is a product of Chromogranin A cleavage, and the proteases involved in this process include prohormone convertases, plasmin, and thrombin. These and other endogenous proteases in circulation can further degrade this compound.
Signaling Pathway of this compound Precursor Processing
Figure 3: Proteolytic processing of Chromogranin A to yield this compound.
Q7: How can I tell if my samples are degraded?
A7: Consistently low or undetectable levels of this compound, especially in samples where you expect to see it, can be a sign of degradation. High variability between replicates of the same sample can also indicate inconsistent degradation.
ELISA and Immunoassay Troubleshooting
Q8: I am not getting any signal in my ELISA. What should I do?
A8:
-
Check for sample degradation: Review your sample preparation protocol against the recommendations in this guide.
-
Confirm reagent integrity: Ensure that all kit components, especially the standard and antibodies, have been stored correctly and have not expired.
-
Verify the assay procedure: Double-check all incubation times, temperatures, and washing steps.
Q9: My ELISA results show a high background. What could be the cause?
A9:
-
Insufficient washing: Ensure that the washing steps are performed thoroughly to remove unbound reagents.
-
Concentration of detection antibody: The concentration of the detection antibody may be too high. Consider titrating the antibody to an optimal concentration.
-
Cross-reactivity: There might be cross-reactivity with other components in the sample. Ensure you are using a high-quality, specific antibody.
Q10: What is the effect of hemolysis on this compound measurement?
A10: Hemolysis, the rupture of red blood cells, can release proteases and other substances that may interfere with immunoassays, potentially leading to inaccurate results. It is best to avoid using hemolyzed samples for this compound analysis.
Quantitative Data Summary
Table 1: Recommended Sample Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Sample Type | EDTA Plasma | Chelates metal ions, inhibiting metalloproteases. |
| Additives | Protease Inhibitor Cocktail (e.g., Aprotinin) | Prevents proteolytic degradation of this compound.[1] |
| Processing Temperature | 4°C (on ice) | Reduces enzymatic activity. |
| Time to Centrifugation | < 30 minutes | Minimizes the time for proteases to act. |
| Centrifugation | 1600 x g for 15 min at 4°C | Efficiently separates plasma from blood cells.[1] |
| Short-term Storage | 4°C | For immediate analysis (within a few hours). |
| Long-term Storage | -80°C | Ensures stability for extended periods.[1] |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can lead to peptide degradation. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
-
Materials:
-
Vacutainer tubes containing K2EDTA.
-
Broad-spectrum protease inhibitor cocktail (containing at least aprotinin).
-
Ice bucket.
-
Refrigerated centrifuge.
-
Pipettes and sterile polypropylene tubes.
-
-
Procedure:
-
Pre-chill the EDTA tubes on ice.
-
Just before blood collection, add the recommended amount of protease inhibitor cocktail to the EDTA tube.
-
Collect the blood sample directly into the prepared tube.
-
Gently invert the tube 8-10 times to mix the blood with the anticoagulant and protease inhibitors.
-
Immediately place the tube on ice.
-
Within 30 minutes of collection, centrifuge the blood sample at 1600 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Aliquot the plasma into pre-chilled, single-use polypropylene tubes.
-
Immediately freeze the aliquots at -80°C until analysis.
-
References
How to address non-specific binding in Catestatin functional assays
Welcome to the technical support center for Catestatin (CST) functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound (CST) is a 21-amino acid cationic and hydrophobic peptide derived from the proteolytic cleavage of Chromogranin A (CgA). It plays a crucial role in cardiovascular regulation and immunometabolism. Its primary functions include inhibiting catecholamine release, modulating blood pressure, and influencing inflammation and metabolism.[1][2][3][4]
Q2: What are the common types of functional assays for this compound?
A2: Common functional assays for this compound include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): For quantifying CST levels in biological samples.[5][6][7]
-
Receptor Binding Assays: To study the interaction of CST with its receptors, primarily the nicotinic acetylcholine receptor (nAChR).[2]
-
Cell-Based Signaling Assays: To measure the downstream effects of CST binding to its receptor, such as changes in intracellular calcium levels or inhibition of catecholamine release.[8][9][10]
-
Chemotaxis Assays: To evaluate the effect of CST on cell migration, particularly of immune cells like monocytes.[8]
Q3: Why is non-specific binding a significant issue in this compound functional assays?
A3: Non-specific binding (NSB) is a common problem in immunoassays that can lead to high background signals and inaccurate results.[11] This issue is particularly relevant for this compound due to its intrinsic properties:
-
Cationic Nature: The positive charge of CST can lead to electrostatic interactions with negatively charged surfaces of assay plates and other assay components.[11]
-
Hydrophobicity: The hydrophobic nature of CST can cause it to adhere non-specifically to plastic surfaces and other hydrophobic molecules in the assay.[12][13][14]
Q4: Can other fragments of Chromogranin A interfere with this compound assays?
A4: Yes, other CgA-derived peptides, such as pancreastatin, may have opposing biological effects to this compound.[15][16] While specific cross-reactivity depends on the antibodies used in an immunoassay, it is crucial to ensure the specificity of the antibodies to avoid detecting other CgA fragments. Using highly specific monoclonal antibodies and validating their lack of cross-reactivity with other CgA fragments is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound functional assays, with a focus on addressing non-specific binding.
Issue 1: High Background Signal in this compound ELISA
High background can obscure the specific signal, reducing the sensitivity and accuracy of the assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Inadequate Blocking | Optimize blocking buffer composition and incubation time. | The blocking buffer is crucial for preventing non-specific binding of antibodies and other proteins to the plate.[17][18][19] For a cationic and hydrophobic peptide like this compound, a standard BSA or skim milk blocker may not be sufficient. |
| Sub-optimal Antibody Concentration | Titrate primary and secondary antibody concentrations. | High antibody concentrations can lead to increased non-specific binding. Determine the optimal dilution for your specific assay to maximize the signal-to-noise ratio. |
| Insufficient Washing | Increase the number of wash steps and/or the volume of wash buffer. | Inadequate washing can leave behind unbound antibodies and other reagents, contributing to high background. Ensure thorough washing between each step.[1] |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody. | If the secondary antibody cross-reacts with other proteins in the sample or blocking buffer, it can cause high background. Pre-adsorbed antibodies have been purified to remove antibodies that bind to off-target species. |
| Sample Matrix Effects | Dilute the sample or use a specialized sample diluent. | Components in biological samples (e.g., serum, plasma) can interfere with the assay.[20][21] Diluting the sample can help reduce these matrix effects. |
Issue 2: Poor Reproducibility in this compound Functional Assays
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment and use calibrated pipettes. | Inconsistent reagent concentrations can lead to variable results. Ensure accurate and consistent preparation of all solutions. |
| Inconsistent Incubation Times and Temperatures | Strictly adhere to the protocol's specified incubation times and temperatures. | Fluctuations in incubation conditions can affect the kinetics of binding and enzymatic reactions, leading to variability. |
| Plate Edge Effects | Avoid using the outer wells of the microplate or ensure proper sealing. | The outer wells of a plate are more susceptible to temperature variations and evaporation, which can lead to inconsistent results. |
| Peptide Adsorption to Labware | Use low-binding microplates and pipette tips. | The hydrophobic nature of this compound can cause it to adsorb to plastic surfaces, leading to a loss of active peptide and variability in results.[12] |
Experimental Protocols to Mitigate Non-Specific Binding
Optimizing Blocking Buffers for this compound ELISA
Given the cationic and hydrophobic nature of this compound, a systematic approach to selecting a blocking buffer is recommended.
Methodology:
-
Prepare a panel of blocking buffers:
-
Standard Blockers: 1-5% Bovine Serum Albumin (BSA) in PBS or TBS; 1-5% Non-fat dry milk in PBS or TBS.
-
Protein-Free Blockers: Commercial protein-free blocking buffers.
-
High Salt Blockers: Standard blockers supplemented with 0.3-0.5 M NaCl to reduce electrostatic interactions.[11]
-
Detergent-containing Blockers: Standard blockers with the addition of a non-ionic detergent like 0.05% Tween-20 to reduce hydrophobic interactions.[13]
-
Casein-based blockers: Often provide lower backgrounds than BSA or milk.[17][19]
-
-
Coat ELISA plates with the capture antibody as per your standard protocol.
-
Block the plates with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plates thoroughly.
-
Run a "no-antigen" control by adding only the detection antibody and substrate to wells blocked with each buffer.
-
Measure the background signal (absorbance) for each blocking buffer.
-
Select the blocking buffer that provides the lowest background signal without significantly affecting the specific signal (to be determined in a full assay).
Data Presentation: Comparison of Blocking Buffers
| Blocking Buffer | Composition | Mechanism of Action | Expected Outcome for this compound Assays |
| BSA | 1-5% in PBS/TBS | General protein blocking | Moderate effectiveness; may not fully block hydrophobic interactions. |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Mixture of proteins | Good general blocker, but may contain endogenous biotin and phosphoproteins that can interfere with certain detection systems.[19] |
| Casein | 1% in PBS/TBS | Smaller protein molecules | Potentially better at blocking small hydrophobic pockets than BSA.[17] |
| High Salt Buffer | Blocker + 0.3-0.5 M NaCl | Reduces electrostatic interactions | Recommended for cationic peptides like this compound to minimize charge-based NSB.[11] |
| Detergent Buffer | Blocker + 0.05% Tween-20 | Reduces hydrophobic interactions | Recommended for hydrophobic peptides like this compound to minimize hydrophobic NSB.[13][14] |
| Protein-Free Blocker | Synthetic polymers | Coats the surface | Can be effective and reduce cross-reactivity from protein-based blockers.[18] |
Workflow for a this compound Receptor Binding Assay
This protocol outlines a competitive receptor binding assay to characterize the interaction of this compound with its receptor.
Caption: Workflow for a competitive receptor binding assay to study this compound-receptor interactions.
Signaling Pathway Diagrams
This compound Signaling Pathways
This compound exerts its effects through multiple signaling pathways. The diagram below illustrates some of the key mechanisms.
Caption: Key signaling pathways modulated by this compound.[1][2]
Logical Workflow for Troubleshooting High Background
This diagram provides a step-by-step logical workflow for troubleshooting high background signals in your this compound functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 4. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. mybiosource.com [mybiosource.com]
- 8. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Regulates Epithelial Cell Dynamics to Improve Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. lcms.cz [lcms.cz]
- 13. nicoyalife.com [nicoyalife.com]
- 14. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 15. Chromogranin A-derived peptides pancreastatin and this compound: emerging therapeutic target for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromogranin A and Derived Peptides in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 20. mdpi.com [mdpi.com]
- 21. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catestatin Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times in Catestatin (CST) cell-based experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on optimizing incubation times for reliable and reproducible results.
| Problem | Potential Cause (Incubation Time Related) | Suggested Solution |
| No inhibitory effect of CST on catecholamine release. | 1. Incubation time is too short: The peptide may not have had sufficient time to bind to the nicotinic acetylcholine receptors (nAChR).2. Incubation time is too long: Prolonged exposure might lead to receptor desensitization or internalization, masking the inhibitory effect. | 1. Increase Incubation Time: For initial experiments, a co-incubation of CST with the nicotinic agonist (e.g., nicotine) for 30 minutes is a standard starting point[1][2]. If no effect is seen, consider a pre-incubation with CST for 10-30 minutes before adding the agonist for another 30 minutes.2. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 5, 15, 30, 60 minutes) to identify the optimal window for inhibition. The blockade by CST is known to be fast and reversible[3]. |
| High variability in cell viability/proliferation assay results. | 1. Inconsistent incubation periods: Slight variations in timing across different plates or wells can lead to significant differences, especially in long-term assays.2. Peptide instability: Over long incubation periods (e.g., 24-72 hours), CST may degrade in the cell culture medium, leading to inconsistent effects. The development of more stable isomers suggests this is a consideration[4]. | 1. Standardize Timing: Use a multichannel pipette or automated liquid handler for simultaneous additions. Ensure all plates are incubated for the exact same duration.2. Replenish CST: For experiments longer than 24 hours, consider replacing the medium with freshly prepared CST-containing medium every 24 hours.3. Optimize Assay Duration: Determine the shortest incubation time that yields a robust and reproducible signal. For some long-term effects, 24 hours of pre-treatment followed by a 24-hour challenge has been used successfully[5]. |
| Inconsistent or no signal in downstream signaling assays (e.g., ERK, Akt phosphorylation). | 1. Incorrect time point: Phosphorylation events are often transient. The peak activation may occur within minutes and return to baseline quickly. The chosen time point might be too early or too late.2. Signal cascade complexity: Some pathways show biphasic activation, with an early peak and a later, sustained phase hours later[6]. | 1. Conduct a Detailed Time-Course Study: For rapid signaling events like MAPK phosphorylation, test very short time points (e.g., 2, 5, 10, 15, 30, 60 minutes). Effects of CST on ERK in mast cells were observed at 5 minutes[7].2. Investigate Both Early and Late Phases: If a long-term effect is hypothesized, include later time points (e.g., 4, 8, 18, 24 hours) to capture potential second waves of signaling[6][8]. |
| Unexpected agonist effect of CST. | 1. Prolonged Exposure: While primarily an antagonist, CST has been noted to inhibit the desensitization of nAChRs, which could be misinterpreted. This long-term effect might sustain catecholamine secretion during prolonged agonist exposure[9]. | 1. Shorten Incubation Time: Focus on shorter incubation periods (5-30 minutes) to observe the primary antagonistic effects.2. Design Specific Desensitization Assays: To study this phenomenon, use a two-step protocol: pre-incubate with CST and agonist for ~10 minutes, wash the cells, and then re-challenge with the agonist to measure the response[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for incubation time in a catecholamine release assay?
A1: A 30-minute co-incubation of your cells (e.g., PC12) with this compound and the nicotinic agonist is a widely used and effective starting point for measuring the inhibition of catecholamine secretion[1][2].
Q2: How does incubation time differ for studying receptor binding versus functional inhibition?
A2: Functional inhibition assays, which measure the immediate effect of CST on receptor function (like ion channel blockade), typically require shorter incubation times (5-30 minutes)[1][3]. In contrast, equilibrium ligand binding assays may require longer incubations (e.g., 90 minutes or more) to ensure the binding reaction has reached a steady state[10].
Q3: My experiment requires a 48-hour incubation. Is this compound stable for that long in cell culture medium?
A3: The stability of peptides in culture medium can be a concern. While specific degradation kinetics for CST in media are not well-documented, long incubation periods increase the risk of proteolytic degradation[4]. For experiments exceeding 24 hours, it is best practice to replace the media with a fresh preparation of CST every 24 hours to ensure a consistent concentration.
Q4: I am studying the effect of CST on gene expression. What incubation time should I use?
A4: Gene expression changes are a downstream effect and typically require longer incubation times than receptor-level events. A time-course experiment is crucial. We recommend starting with a range of time points, such as 4, 8, 12, and 24 hours, to identify the peak transcriptional response for your gene of interest.
Q5: Can pre-incubating with this compound before adding an agonist change the outcome?
A5: Yes. Pre-incubation ensures that CST has bound to its target site on the nAChR before the receptor is activated by an agonist. This can sometimes result in a more potent inhibitory effect compared to co-incubation. A pre-incubation time of 10-30 minutes is a reasonable starting point for these types of experiments.
Data on Incubation Times from Published Protocols
The following table summarizes incubation times used in various this compound experiments to guide your protocol design.
| Experimental Assay | Cell Type | Incubation Time | Purpose of Incubation | Reference |
| Catecholamine Release | PC12 Cells | 30 minutes | Co-incubation with CST and nicotine to measure inhibition. | [1][2] |
| Receptor Desensitization | PC12 Cells | 10 minutes (Incubation I) | Pre-treatment with CST and agonist to induce desensitization. | [1][2] |
| Receptor Binding | PC12 Cells | 90 minutes | Incubation with radiolabeled CST to reach binding equilibrium. | [10] |
| MAPK/ERK Phosphorylation | Mast Cells | 5 minutes | Stimulation with CST to measure peak phosphorylation. | [7] |
| Cell Viability / Migration | Caco-2 Cells | 24 hours (pre-treatment) + 24 hours (challenge) | Long-term assessment of CST's protective effects. | [5] |
| In Vivo Catecholamine Release | Mice | 30 minutes | Measurement of plasma catecholamines after CST pre-treatment and nicotine injection. | [1] |
Experimental Protocols
Protocol 1: Catecholamine Release Assay
This protocol is adapted for use with PC12 pheochromocytoma cells to measure the inhibitory effect of this compound on nicotine-stimulated catecholamine release.
-
Cell Preparation: Seed PC12 cells in a 24-well plate and allow them to adhere and grow for 48-72 hours.
-
Radiolabeling: Incubate cells with [³H]-L-norepinephrine for 2-4 hours in a CO₂ incubator to allow for uptake into vesicles.
-
Washing: Gently wash the cells three times with a buffered salt solution (e.g., Krebs-Ringer-HEPES) to remove extracellular radioactivity.
-
Treatment Incubation: Add the buffered solution containing various concentrations of this compound (e.g., 0.01 to 10 µM). Immediately add the agonist (e.g., 60 µM nicotine).
-
Sample Collection: Carefully collect the supernatant (which contains the released [³H]-norepinephrine) from each well.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer) to the wells to lyse the cells and release the remaining intracellular catecholamines.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.
-
Analysis: Express the amount of released norepinephrine as a percentage of the total radioactivity (supernatant + lysate).
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol provides a general framework for assessing the effect of this compound on cell viability over longer periods.
-
Cell Seeding: Seed cells (e.g., H9c2 cardiac myoblasts, Caco-2) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Pre-treatment (Optional but Recommended): Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a period relevant to your hypothesis (e.g., 24 hours)[5].
-
Challenge: After pre-treatment, introduce the experimental challenge (e.g., an inflammatory stimulus, oxidative stress agent) in the continued presence of this compound.
-
Incubation: Incubate for the desired challenge duration (e.g., 4, 24, or 48 hours). A time-course experiment is highly recommended to determine the optimal endpoint.
-
Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizations: Pathways and Workflows
This compound Signaling at the Nicotinic Receptor
Caption: this compound non-competitively antagonizes the nAChR, blocking ion influx.
Workflow for Optimizing Incubation Time
Caption: A logical workflow for determining the optimal incubation time.
References
- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound Regulates Epithelial Cell Dynamics to Improve Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Findings in Catestatin Research
Welcome to the technical support center for Catestatin (CST) research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities and inconsistencies often encountered in the study of this pleiotropic peptide. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you design, interpret, and troubleshoot your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Plasma/Serum this compound Levels
Question: Why are there conflicting reports on plasma/serum this compound levels in the same disease? For example, some studies report elevated levels in hypertension, while others report decreased levels.[1]
Answer: This is a common point of confusion in this compound research. Several factors can contribute to these discrepancies:
-
Disease State and Chronicity: The stage and severity of a disease can influence CST levels. For instance, in hypertension, some studies suggest that CST is initially decreased, but as the condition progresses, there might be a compensatory increase.[2] Similarly, in heart failure, CST levels may vary depending on the NYHA classification and whether the patient is in a stable or decompensated state.[3][4][5]
-
Precursor Processing: this compound is a cleavage product of Chromogranin A (CgA).[6][7] Inconsistent findings may arise from altered processing of CgA to CST.[2][3] Some disease states might be associated with elevated CgA but diminished conversion to CST.[2][3]
-
Genetic Variants: Naturally occurring variants of this compound, such as Gly364Ser, have different biological potencies.[8][9][10] The prevalence of these variants in different study populations can lead to conflicting results.[2][11]
-
Sample Collection and Handling: Blood sample collection methods, including the use of protease inhibitors and storage conditions, can significantly impact the measured levels of peptides like this compound.
-
Assay Methodology: Different immunoassays (ELISA kits) may have varying specificities and sensitivities, leading to different absolute values.[12][13][14] Cross-reactivity with the precursor CgA or other fragments can also be a confounding factor. More sensitive mass spectrometry-based assays are emerging to address these issues.[6]
Troubleshooting Workflow for Inconsistent Plasma CST Levels
Caption: Troubleshooting workflow for inconsistent plasma this compound levels.
Cardiovascular Effects of this compound
Question: My in-vitro experiments show a clear vasodilatory effect of this compound, but in-vivo results are less consistent. What could be the reason?
Answer: The cardiovascular effects of this compound are complex and can be influenced by multiple signaling pathways, leading to apparently contradictory results between in-vitro and in-vivo models.
-
Direct vs. Indirect Effects: In vitro, this compound can directly act on endothelial cells to stimulate nitric oxide (NO) production, leading to vasodilation.[15] However, in vivo, this compound also stimulates histamine release from mast cells, which can cause vasodilation but also has a transient positive inotropic effect followed by a prolonged negative inotropic effect on the heart.[4][16]
-
Autonomic Nervous System Modulation: this compound is a potent inhibitor of catecholamine release by acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChR).[12][17][18][19] This anti-adrenergic effect contributes to its blood pressure-lowering properties. However, its influence on baroreflex sensitivity can also lead to complex cardiovascular responses.[4]
-
Genetic Variants: The Gly364Ser variant of this compound has been shown to be less effective at inducing NO production, which could explain a reduced vasodilatory response in individuals or animal models carrying this variant.[8][20]
Table 1: Summary of Inconsistent Findings on this compound's Cardiovascular Effects
| Parameter | Pro-Hypertensive/Positive Inotropic Reports | Anti-Hypertensive/Negative Inotropic Reports | Potential Reasons for Discrepancy |
| Blood Pressure | Higher CST in some hypertensive cohorts[11] | Lower CST in pre-hypertension and offspring of hypertensives[3][5]; CST infusion lowers BP[21] | Disease stage, compensatory mechanisms, genetic variants (Gly364Ser)[2][11][20] |
| Cardiac Inotropy | Transient positive inotropic effect[4] | Negative inotropic effect[9][11] | Histamine release (transient positive effect) vs. direct myocardial action (negative effect)[4] |
| Heart Rate | No significant effect in some studies | Decreased heart rate in spontaneously hypertensive rats after administration[11] | Experimental model, baseline sympathetic tone |
Signaling Pathways
Question: There seems to be ambiguity regarding the this compound receptor. Is it the nicotinic acetylcholine receptor (nAChR) or are there others?
Answer: The primary and most well-characterized interaction of this compound is with the nAChR, where it acts as a non-competitive antagonist.[17][18] However, other signaling pathways and potential receptors have been proposed, which may explain its diverse effects.
-
Nicotinic Acetylcholine Receptor (nAChR): this compound binds to the nAChR, occluding the ion channel pore and thereby inhibiting catecholamine release.[4][18][22][23] Different genetic variants of this compound show varying binding affinities and channel-blocking efficiencies for the nAChR.[8][17][22]
-
Beta-Adrenergic Receptors: Some studies suggest that this compound can bind to β2- and β3-adrenergic receptors, contributing to its negative inotropic effects via an NO-dependent pathway.[4]
-
Receptor-Independent Mechanisms: The stimulation of histamine release by this compound may occur through a receptor-independent mechanism.[4][16]
-
Intracellular Signaling: this compound can influence intracellular signaling cascades, including the mobilization of intracellular Ca2+, and activation of G-proteins, phospholipase C, and MAP/ERK pathways.[6]
Diagram of this compound's Proposed Signaling Pathways
Caption: Proposed signaling pathways for this compound.
Experimental Protocols
To ensure reproducibility and minimize variability, adhering to standardized protocols is crucial.
Protocol 1: Measurement of Plasma this compound by ELISA
-
Blood Collection:
-
Collect whole blood into chilled EDTA vacutainers.
-
To prevent degradation, immediately add a broad-spectrum protease inhibitor cocktail (e.g., aprotinin).
-
-
Sample Processing:
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C within 30 minutes of collection.
-
Aliquot the plasma into pre-chilled tubes.
-
-
Storage:
-
Snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure:
-
Use a reputable commercial ELISA kit (e.g., Phoenix Pharmaceuticals).[12][13][14][24] Note the kit's sensitivity, linear range, and cross-reactivity with CgA.
-
Follow the manufacturer's instructions precisely.
-
Run samples in duplicate or triplicate to ensure accuracy.
-
Include quality controls and a standard curve in every plate.
-
Table 2: Comparison of this compound Genetic Variants
| Variant | Amino Acid Change | Potency on nAChR (Inhibition of Catecholamine Release) | Associated Clinical Findings |
| Wild-Type | - | Reference | - |
| Gly364Ser | Glycine → Serine | Decreased (less potent)[9][10] | Associated with higher blood pressure in some populations[11][20]; may reduce the risk of hypertension in others[9] |
| Pro370Leu | Proline → Leucine | Increased (more potent)[9][10] | Less studied, but predicted to have stronger anti-hypertensive effects |
| Arg374Gln | Arginine → Glutamine | Decreased (less potent)[9][10] | Less common and less studied variant |
This technical support center provides a starting point for addressing the inconsistencies in this compound research. By carefully considering the factors outlined above, researchers can better design their experiments, interpret their results, and contribute to a more cohesive understanding of this important peptide.
References
- 1. Putative regulation of macrophage-mediated inflammation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 3. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 7. This compound as a Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Serum this compound Concentrations Are Increased in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum this compound Level as a Stratification Assessment Tool in Non-Critical COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of the catecholamine release-inhibitory peptide this compound (human chromogranin A(352-372)) with the chromaffin cell surface and Torpedo electroplax: implications for nicotinic cholinergic antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound GLY364SER VARIANT ALTERS SYSTEMIC BLOOD PRESSURE AND THE RISK FOR HYPERTENSION IN HUMAN POPULATIONS VIA ENDOTHELIAL NO PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prognostic differences of this compound among young and elderly patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
- 23. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound—A Potential New Therapeutic Target for Women with Preeclampsia? An Analysis of Maternal Serum this compound Levels in Preeclamptic Pregnancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthetic Catestatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the biological activity of synthetic catestatin, a pleiotropic peptide derived from chromogranin A. It offers objective comparisons with alternative approaches and is supported by experimental data to aid in the selection of appropriate validation assays.
Core Biological Activities of this compound
This compound (CST), a 21-amino acid peptide, is primarily known for its role as a potent endogenous inhibitor of catecholamine release.[1] Beyond this primary function, it exhibits a range of other significant biological activities, including cardiovascular modulation and antimicrobial effects. The validation of synthetic this compound requires a multi-faceted approach to confirm its efficacy across these key functional domains.
Comparative Analysis of Biological Activity
The biological potency of synthetic this compound can be benchmarked against its native counterpart and other related peptides derived from chromogranin A. Peptides such as pancreastatin often exhibit opposing effects to this compound, providing a valuable comparative control in validation studies.[2]
Table 1: Comparative Potency of this compound in Catecholamine Release Inhibition
| Peptide | Target System | IC50 (µM) | Reference |
| Wild-Type this compound (Bovine) | PC12 Cells | ~0.2-0.3 | [3] |
| Wild-Type this compound (Human) | PC12 Cells | 0.82 ± 0.02 | [4] |
| This compound Variant (P370L) | PC12 Cells | 0.37 ± 0.03 | [5] |
| This compound Variant (G364S) | PC12 Cells | 3.65 ± 0.11 | [5] |
| This compound Fragment (CHGA360-373) | PC12 Cells | ~2-3 | [4] |
Table 2: Antimicrobial Activity of this compound
| Peptide | Target Microbe | Minimum Inhibitory Concentration (MIC) (µM) |
| This compound | Staphylococcus aureus | 5 - 50 |
| This compound | Group A Streptococcus | 5 - 50 |
| This compound | E. coli | 5 - 50 |
| This compound | Pseudomonas aeruginosa | 5 - 50 |
| This compound | Candida albicans | 5 - 50 |
Key Experimental Protocols for Validation
Accurate validation of synthetic this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for assessing its primary biological functions.
In Vitro Validation: Catecholamine Release Assay
This assay quantifies the inhibitory effect of synthetic this compound on catecholamine secretion from neuroendocrine cells, typically PC12 cells.
Experimental Protocol:
-
Cell Culture: Culture PC12 rat pheochromocytoma cells in an appropriate medium until they reach the desired confluence.
-
Radiolabeling: Pre-load the cells with a radioactive catecholamine precursor, such as [3H]-L-norepinephrine, to allow for the tracking of catecholamine release.
-
Stimulation and Inhibition:
-
Induce catecholamine release using a nicotinic acetylcholine receptor (nAChR) agonist, such as nicotine.
-
In parallel experiments, pre-incubate the cells with varying concentrations of synthetic this compound before adding the agonist.
-
-
Quantification:
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Collect the cell culture supernatant and the cell lysate.
-
Measure the amount of radioactivity in both fractions using a scintillation counter.
-
-
Data Analysis: Express the amount of released catecholamine as a percentage of the total cellular catecholamine. Calculate the IC50 value for this compound's inhibitory effect.
In Vivo Validation: Blood Pressure Measurement in a Rodent Model
This experiment assesses the cardiovascular effects of synthetic this compound, specifically its ability to lower blood pressure in an animal model.
Experimental Protocol:
-
Animal Model: Utilize a suitable rat model for hypertension studies.
-
Anesthesia and Cannulation:
-
Blood Pressure Monitoring:
-
Connect the arterial cannula to a pressure transducer linked to a data acquisition system.
-
Allow the animal's blood pressure to stabilize and record baseline readings.
-
-
Peptide Administration:
-
Administer a bolus injection of synthetic this compound intravenously.
-
Continuously monitor and record the changes in blood pressure.
-
-
Data Analysis: Analyze the recorded blood pressure data to determine the magnitude and duration of the hypotensive effect of this compound.
Antimicrobial Activity Validation: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of synthetic this compound required to inhibit the visible growth of a specific microorganism.
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
Peptide Dilution: Prepare a series of two-fold dilutions of the synthetic this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Incubation: Incubate the plate at an optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[7]
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth.[8]
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding of this compound's biological activity.
Caption: this compound inhibits catecholamine release by blocking the nAChR.
Caption: Workflow for the in vitro catecholamine release assay.
Caption: Workflow for in vivo blood pressure measurement in a rat model.
References
- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Physio-Pharmacological Aspects of Three Chromogranin A-Derived Peptides: Vasostatin, this compound, and Serpinin | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the potency of different human Catestatin variants
A Comparative Analysis of the Potency of Human Catestatin Variants
This compound (CST), a 21-amino acid peptide derived from chromogranin A, is a crucial endogenous modulator of cardiovascular function, primarily through its inhibitory effect on catecholamine release. Naturally occurring genetic variations in the human CST sequence give rise to different peptide variants, each exhibiting distinct potencies and downstream effects. This guide provides a comprehensive comparison of these variants for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Comparative Potency of Human this compound Variants
The potency of human this compound variants is most commonly assessed by their ability to inhibit catecholamine secretion from chromaffin cells, such as the rat pheochromocytoma cell line (PC12). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with a lower IC50 value indicating higher potency. Several studies have identified and characterized the functional differences between the wild-type (WT) CST and its naturally occurring variants.
The primary human CST variants that have been functionally characterized include Gly364Ser, Pro370Leu, Arg374Gln, and Gly367Val.[1][2] Experimental evidence consistently demonstrates a distinct rank order of potency for the inhibition of catecholamine secretion.[1][3]
Table 1: Comparative Potency of Human this compound Variants in Inhibiting Nicotine-Stimulated Catecholamine Secretion in PC12 Cells
| This compound Variant | Amino Acid Substitution | IC50 (µM) for Nicotine-Stimulated Catecholamine Secretion | Relative Potency Compared to Wild-Type | Reference |
| Pro370Leu | Proline to Leucine at position 370 | 0.37 ± 0.03 | ~2.2-fold more potent | [3][4] |
| Wild-Type (WT) | - | 0.82 ± 0.02 | - | [3] |
| Gly364Ser | Glycine to Serine at position 364 | 3.65 ± 0.11 | ~4.5-fold less potent | [3][4] |
| Gly367Val | Glycine to Valine at position 367 | Significantly less potent than WT | Less potent | [2] |
| Arg374Gln | Arginine to Glutamine at position 374 | 22.5 ± 4.05 | ~27-fold less potent | [4][5] |
The consistent rank order of potency for inhibiting nicotinic cholinergic-stimulated catecholamine secretion is: Pro370Leu > Wild-Type > Gly364Ser > Arg374Gln .[1][6] This differential potency is attributed to alterations in the secondary structure of the peptides, which affects their binding affinity to the neuronal nicotinic acetylcholine receptor (nAChR) and their ability to occlude the receptor's ion channel.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of human this compound variants.
Catecholamine Release Assay from PC12 Cells
This assay quantifies the ability of this compound variants to inhibit agonist-induced catecholamine release from cultured PC12 cells.
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, horse serum, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Radiolabeling: Cells are plated in multi-well plates and incubated with [3H]L-norepinephrine for a specified period (e.g., 2 hours) to allow for uptake into catecholamine storage vesicles.
-
Stimulation and Inhibition: After washing to remove excess radiolabel, cells are pre-incubated with varying concentrations of the different human this compound variants (e.g., 0.1–10 µM) for a short duration. Subsequently, cells are stimulated with a nicotinic agonist, such as nicotine (e.g., 60 µM), for a defined time (e.g., 30 minutes) to induce catecholamine release.[5]
-
Quantification: The amount of [3H]L-norepinephrine released into the supernatant is measured using a scintillation counter. The inhibitory effect of each this compound variant is calculated as a percentage of the agonist-stimulated release in the absence of the peptide.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each variant is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Nicotinic Acetylcholine Receptor (nAChR)-Mediated Inward Current
This electrophysiological technique directly measures the inhibitory effect of this compound variants on nAChR ion channel function.
-
Cell Preparation: PC12 cells are differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the differentiated PC12 cells. The cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonist Application and Inhibition: A nicotinic agonist (e.g., acetylcholine or nicotine) is applied to the cell to evoke an inward current through the nAChRs. The this compound variants are then co-applied with the agonist to assess their inhibitory effect on the current amplitude.
-
Data Analysis: The percentage of inhibition of the agonist-evoked inward current is calculated for each this compound variant at different concentrations. The rank order of potency is determined by comparing the degree of inhibition.[2]
Intracellular Calcium Measurement
This assay measures the ability of this compound variants to block the agonist-induced rise in intracellular calcium ([Ca2+]i), a key step in catecholamine exocytosis.
-
Cell Loading: Differentiated PC12 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorescence Imaging: The cells are placed on a fluorescence microscope, and the ratio of fluorescence emission at two different excitation wavelengths is measured to determine the intracellular calcium concentration.
-
Stimulation and Inhibition: A baseline [Ca2+]i is established before stimulating the cells with a nicotinic agonist. The ability of the this compound variants to inhibit the agonist-induced increase in [Ca2+]i is then measured.
-
Data Analysis: The peak [Ca2+]i reached in the presence of each variant is compared to the control (agonist alone) to determine the inhibitory potency.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound and the assessment of its variants.
Caption: this compound's primary mechanism of action.
Caption: Workflow for Catecholamine Release Assay.
References
- 1. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catestatin and Other Chromogranin A-Derived Peptides in Cardiovascular Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiovascular regulatory effects of catestatin versus other key peptides derived from chromogranin A (CgA), including vasostatin-1, pancreastatin, and chromofungin. The information is supported by experimental data to facilitate objective evaluation and inform future research and drug development.
Introduction to Chromogranin A and its Bioactive Peptides
Chromogranin A (CgA) is an acidic protein co-stored and co-secreted with catecholamines from neuroendocrine cells.[1] It serves as a prohormone that, through proteolytic processing, gives rise to several biologically active peptides with diverse regulatory functions.[2][3] Among these, this compound, vasostatin-1, pancreastatin, and chromofungin have emerged as significant modulators of the cardiovascular system.[1][3] This guide focuses on a direct comparison of their cardiovascular actions.
Comparative Analysis of Cardiovascular Effects
The cardiovascular effects of CgA-derived peptides are multifaceted, ranging from direct actions on cardiac muscle and blood vessels to modulation of the autonomic nervous system. Below is a detailed comparison of the known effects of this compound, vasostatin-1, pancreastatin, and chromofungin.
Table 1: Quantitative Comparison of Cardiovascular Effects
| Parameter | This compound | Vasostatin-1 | Pancreastatin | Chromofungin |
| Cardiac Contractility (Inotropy) | Negative inotropic effect (11-200 nM)[3] | Negative inotropic effect (11-165 nM)[3] | No direct significant effect reported | Negative inotropic effect (11-165 nM)[1] |
| Heart Rate (Chronotropy) | Variable effects reported | No significant direct effect reported | No significant direct effect reported | No significant direct effect reported |
| Vasodilation | Yes (EC50 ~30 nM)[4] | Yes[5] | No direct effect[4][5] | No significant direct effect on coronary pressure[1] |
| Blood Pressure | Hypotensive[6] | Hypotensive properties suggested | No direct effect on systemic blood pressure[2] | Not well characterized |
| Catecholamine Release Inhibition | Yes (IC50 ~0.42-0.56 µM) | No direct inhibitory effect | No direct inhibitory effect | No direct inhibitory effect |
| Cardioprotection (Ischemia/Reperfusion) | Yes[7][8] | Yes[9] | Not a primary role | Yes[1] |
Table 2: Comparison of Mechanisms of Action
| Mechanism | This compound | Vasostatin-1 | Pancreastatin | Chromofungin |
| Primary Target | Nicotinic acetylcholine receptors, β-adrenergic receptors, endothelial cells[6][8] | Endothelial cells, cardiomyocytes[10] | Primarily metabolic tissues (liver, adipose)[3] | Cardiomyocytes[1] |
| Signaling Pathway | ↑ eNOS/NO/cGMP, ↓ cAMP, Gαi/o protein coupling[10][11] | ↑ eNOS/NO/cGMP, Gαi/o protein coupling[10] | Gαq/11 protein activation[3] | ↑ Akt/eNOS/cGMP/PKG[1] |
| Receptor(s) | β2-adrenergic receptor, potential interaction with nicotinic acetylcholine receptors[8] | Putative receptor-independent membrane interaction[10] | Putative G-protein coupled receptor | Not fully identified |
Detailed Peptide Profiles
This compound (Human CgA352-372)
This compound is a potent modulator of the cardiovascular system with a primary role in antagonizing excessive sympathetic activity.[6]
-
Cardiovascular Effects : It exerts a negative inotropic effect on the heart, meaning it decreases the force of myocardial contraction.[3] This peptide is also a vasodilator, directly acting on blood vessels to promote relaxation, which contributes to its overall hypotensive effect.[4] A key and unique function of this compound is its ability to inhibit the release of catecholamines (e.g., adrenaline and noradrenaline) from chromaffin cells and sympathetic neurons. Furthermore, studies have demonstrated its cardioprotective effects against ischemia-reperfusion injury.[7][8]
-
Mechanism of Action : this compound's effects are mediated through multiple signaling pathways. Its vasodilatory and negative inotropic actions are largely dependent on the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) production.[10] It also interacts with β-adrenergic receptors and inhibits catecholamine release by acting as a non-competitive antagonist at nicotinic acetylcholine receptors.[6][8]
Vasostatin-1 (Human CgA1-76)
Vasostatin-1 is another CgA-derived peptide with significant cardiovascular activity, often acting in concert with this compound.
-
Cardiovascular Effects : Similar to this compound, vasostatin-1 exhibits a negative inotropic effect on the heart.[3] It is also a potent vasodilator.[5] Its role in blood pressure regulation is linked to its vasodilatory properties. Vasostatin-1 has also been shown to be cardioprotective in the context of ischemia-reperfusion.[9]
-
Mechanism of Action : The cardiovascular effects of vasostatin-1 are also mediated through the eNOS/NO/cGMP pathway.[10] It is suggested to act via a receptor-independent mechanism, possibly by directly interacting with the cell membrane of endothelial cells to stimulate NO release.[10]
Pancreastatin (Human CgA250-301)
Pancreastatin's primary role is in the regulation of metabolism, with limited direct effects on the cardiovascular system.
-
Cardiovascular Effects : Experimental evidence indicates that pancreastatin does not have a direct vasodilatory effect and does not significantly alter systemic blood pressure.[2][4][5] Its main influence is on glucose homeostasis, where it inhibits insulin secretion.[3] Some studies suggest it may indirectly affect pancreatic blood flow.[2]
-
Mechanism of Action : Pancreastatin primarily acts on metabolic tissues like the liver and adipose tissue. Its signaling is thought to involve the activation of Gαq/11 proteins.[3]
Chromofungin (Human CgA47-66)
Chromofungin is a smaller CgA-derived peptide with more recently discovered cardiovascular effects.
-
Cardiovascular Effects : Chromofungin has been shown to induce a negative inotropic effect on the heart in a dose-dependent manner.[1] It does not, however, appear to significantly alter coronary pressure, suggesting a lack of direct potent vasodilatory action on coronary arteries.[1] It also exhibits cardioprotective effects in ischemia-reperfusion models.[1]
-
Mechanism of Action : The negative inotropic effect of chromofungin is mediated through the Akt/eNOS/cGMP/PKG signaling pathway within cardiomyocytes.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Vasostatin-1 in Endothelial Cells
Caption: Signaling cascade for this compound and Vasostatin-1 induced vasodilation.
Experimental Workflow: Isolated Langendorff Heart Perfusion
Caption: Workflow for assessing peptide effects on cardiac function.
Experimental Protocols
Isolated Langendorff Heart Perfusion
This ex vivo technique is used to assess the direct effects of peptides on cardiac function, independent of systemic neural and hormonal influences.
-
Animal Preparation : A rodent (typically a rat or mouse) is anesthetized, and the heart is rapidly excised.
-
Cannulation : The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) is initiated. This maintains the heart's viability.
-
Parameter Measurement : A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure changes, including left ventricular developed pressure (LVDP) and heart rate (HR). Coronary flow can also be monitored.
-
Peptide Administration : After a stabilization period, the peptide of interest is infused into the perfusion solution at various concentrations.
-
Data Analysis : Changes in cardiac parameters from baseline are recorded and analyzed to determine the peptide's inotropic and chronotropic effects.
Measurement of Catecholamine Release from Chromaffin Cells
This in vitro assay is used to quantify the inhibitory effect of peptides like this compound on catecholamine secretion.
-
Cell Culture : Adrenal chromaffin cells are isolated and cultured.
-
Stimulation : The cells are stimulated with a secretagogue, such as nicotine or high potassium, to induce catecholamine release.
-
Peptide Treatment : Cells are pre-incubated with the test peptide at various concentrations before stimulation.
-
Sample Collection : The cell supernatant is collected after stimulation.
-
Quantification : Catecholamine levels (epinephrine and norepinephrine) in the supernatant are measured using high-performance liquid chromatography (HPLC) with electrochemical detection or an ELISA kit.
-
Data Analysis : The inhibition of stimulated catecholamine release by the peptide is calculated to determine its IC50 value.
Assessment of Vasodilation using Isolated Aortic Rings
This ex vivo method assesses the direct effect of peptides on vascular tone.
-
Tissue Preparation : The thoracic aorta is excised from a rodent, cleaned of connective tissue, and cut into rings.
-
Mounting : The aortic rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The rings are connected to a force transducer to measure isometric tension.
-
Pre-constriction : After an equilibration period, the rings are pre-constricted with a vasoconstrictor agent like phenylephrine or norepinephrine to induce a stable contraction.
-
Peptide Addition : The test peptide is added cumulatively to the organ bath, and the relaxation of the aortic ring is recorded.
-
Data Analysis : The percentage of relaxation relative to the pre-constriction tone is calculated to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound and vasostatin-1 are potent cardiovascular regulatory peptides with significant vasodilatory and negative inotropic effects, primarily mediated through the eNOS/NO/cGMP pathway. This compound possesses the unique additional function of inhibiting catecholamine release. Chromofungin also demonstrates direct negative inotropic effects. In contrast, pancreastatin's role in the cardiovascular system appears to be minimal, with its primary functions related to metabolic regulation. This comparative guide highlights the distinct and overlapping roles of these CgA-derived peptides, providing a valuable resource for researchers and clinicians interested in their therapeutic potential for cardiovascular diseases.
References
- 1. Chromofungin, CgA47-66-derived peptide, produces basal cardiac effects and postconditioning cardioprotective action during ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pancreastatin on cerulein-stimulated pancreatic blood flow and exocrine secretion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromogranin A-derived peptides pancreastatin and this compound: emerging therapeutic target for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Vasoactive Effects of the Chromogranin A (CHGA) Peptide this compound in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of intrarectal chromofungin treatment on dendritic cells-related markers in different immune compartments in colonic inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous Dose-Response Association Between Sedentary Time and Risk for Cardiovascular Disease: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of synthetic human pancreastatin on pancreatic secretion and blood flow in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specificity of Catestatin: A Comparative Guide to the Use of Scrambled Peptide as a Negative Control
For researchers, scientists, and drug development professionals, establishing the specificity of a bioactive peptide's effects is paramount. This guide provides a comprehensive comparison of Catestatin, a pleiotropic peptide derived from Chromogranin A, with its scrambled peptide counterpart, highlighting the latter's crucial role as a negative control in validating this compound's biological activities.
This compound is a key regulator in various physiological processes, including the inhibition of catecholamine release, modulation of cardiovascular functions, and influence on the innate immune system. To ensure that these observed effects are a direct result of this compound's specific amino acid sequence and not due to non-specific peptide properties, a scrambled peptide with the same amino acid composition but a randomized sequence is an indispensable experimental tool. This guide presents experimental data and detailed protocols to illustrate the effective use of a scrambled this compound peptide as a negative control.
Data Presentation: this compound vs. Scrambled Peptide
The following tables summarize the quantitative data from key experiments comparing the biological activity of this compound with that of a scrambled this compound peptide.
| Experiment | Peptide | Concentration | Mast Cell Migration (Chemotactic Index) | Reference |
| Mast Cell Chemotaxis | This compound | 0.32 µM | Bell-shaped curve with optimal migration | [1] |
| Scrambled this compound | 10 µM | No effect | [1] |
| Experiment | Peptide | Concentration | Cytokine/Chemokine Production (% of Control) | Reference |
| GM-CSF Production | This compound | Various | Dose-dependent increase | [1] |
| Scrambled this compound | 10 µM | No significant increase | [1] | |
| MCP-1/CCL2 Production | This compound | Various | Dose-dependent increase | [1] |
| Scrambled this compound | 10 µM | No significant increase | [1] | |
| MIP-1α/CCL3 Production | This compound | Various | Dose-dependent increase | [1] |
| Scrambled this compound | 10 µM | No significant increase | [1] | |
| MIP-1β/CCL4 Production | This compound | Various | Dose-dependent increase | [1] |
| Scrambled this compound | 10 µM | No significant increase | [1] |
Experimental Protocols
Design and Synthesis of Scrambled this compound Peptide
A scrambled peptide is designed to have the same amino acid composition and length as the native peptide, but with a randomized sequence.[2][3] This ensures that the overall physicochemical properties, such as charge and hydrophobicity, are similar, thus isolating the biological effect to the specific sequence of amino acids. The synthesis is typically carried out using solid-phase peptide synthesis.[4]
Human this compound Sequence: SSMKLSFRARGYGFRGPGPQL
Example Scrambled Human this compound Sequence: (A randomized sequence with the same amino acids) e.g., LGRFPSSGMRYFAGKPLQR
Mast Cell Chemotaxis Assay
This assay is used to evaluate the migratory response of mast cells to chemoattractants.
-
Cell Culture: The human mast cell line LAD2 is cultured in appropriate media.
-
Chemotaxis System: A multi-well chamber with a porous membrane (e.g., Transwell) is used.
-
Assay Procedure:
-
The lower chamber is filled with medium containing the test peptide (this compound or scrambled this compound) at various concentrations.
-
Mast cells are placed in the upper chamber.
-
The chamber is incubated for a specified time (e.g., 3 hours) at 37°C.
-
-
Quantification: The number of cells that have migrated through the membrane to the lower chamber is counted using a microscope or a cell counter. The results are expressed as a chemotactic index (the fold increase in migrated cells in the presence of the peptide compared to the medium-only control).[1][5]
Cytokine and Chemokine Production Assay (ELISA)
This assay quantifies the release of cytokines and chemokines from mast cells upon stimulation.
-
Cell Stimulation: LAD2 mast cells are incubated with different concentrations of this compound or scrambled this compound for a set period (e.g., 6 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
ELISA plates are coated with capture antibodies specific for the cytokines/chemokines of interest (e.g., GM-CSF, MCP-1, MIP-1α, MIP-1β).
-
The collected supernatants are added to the wells.
-
A detection antibody conjugated to an enzyme is added.
-
A substrate is added, which reacts with the enzyme to produce a measurable color change.
-
-
Quantification: The absorbance is read using a microplate reader, and the concentration of the cytokine/chemokine is determined by comparison to a standard curve.[1][6][7]
Mandatory Visualization
This compound Signaling Pathway in Mast Cells
Caption: this compound signaling in mast cells.
Experimental Workflow for Comparing this compound and Scrambled Peptide
Caption: Experimental workflow for validation.
References
- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of cardiovascular actions of the chromogranin A fragment this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary sequence characterization of this compound intermediates and peptides defines proteolytic cleavage sites utilized for converting chromogranin a into active this compound secreted from neuroendocrine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 5. Formation of the catecholamine release-inhibitory peptide this compound from chromogranin A. Determination of proteolytic cleavage sites in hormone storage granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Catestatin's Effect on Catecholamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Catestatin, a peptide derived from Chromogranin A (CgA), in inhibiting catecholamine release. Through a detailed comparison with other catecholamine release modulators and an examination of supporting experimental data, this document serves as a critical resource for researchers in pharmacology, neurobiology, and drug development.
Comparative Analysis of Catecholamine Release Inhibitors
This compound's primary mechanism of action is the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), which makes it a highly specific inhibitor of sympathetically stimulated catecholamine release.[1][2][3] The following table compares this compound with other agents that modulate catecholamine release, highlighting its unique specificity.
| Inhibitor | Mechanism of Action | Specificity | Potency (IC50) | Supporting Evidence |
| This compound | Non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] | Highly specific for nicotinic receptor-mediated catecholamine release.[2][5] Does not inhibit release stimulated by membrane depolarization (high K+), BaCl2, Ca2+ ionophores, ATP, or PACAP.[2] | ~0.2-0.4 µM for nicotine-evoked catecholamine secretion.[2] | In vitro (PC12 cells, chromaffin cells), ex vivo (superfused adrenal glands), and in vivo (mice) studies confirm its specific inhibitory action on nicotinic pathways.[1][2] |
| Neuropeptide Y (NPY) | Acts on Y1 and Y2 receptors (G-protein coupled receptors). | Broader inhibitory effects on various neurotransmitter systems, not specific to nicotinic stimulation. | ~10-fold less potent than this compound for inhibiting nicotine-induced catecholamine release.[1] | Co-released with catecholamines and this compound, but its inhibitory action is not exclusive to the nicotinic pathway.[1] |
| Hexamethonium | Competitive antagonist of neuronal nAChRs. | Specific for nicotinic receptors, but acts competitively. | Less potent than this compound in inhibiting both secretion and desensitization.[6] | A classic ganglionic blocker used as a comparator in studies to elucidate this compound's non-competitive mechanism. |
| Clonidine | α2-adrenergic receptor agonist. | Acts on presynaptic α2-adrenergic autoreceptors to inhibit norepinephrine release. Does not directly target nAChRs. | Varies depending on the system. | A centrally acting antihypertensive drug that modulates sympathetic outflow via a different receptor system than this compound. |
| Substance P | Neurokinin-1 (NK1) receptor agonist; also a non-competitive nAChR antagonist. | Shows some non-competitive antagonism at nAChRs, but its primary action is through NK1 receptors. | Less potent than this compound in displacing [125I]-catestatin from chromaffin cells (IC50 ~5 µM vs. ~350-380 nM for this compound). | Can inhibit nicotinic responses but is not as specific or potent as this compound in this role.[6] |
Experimental Protocols
The specificity of this compound's effect on catecholamine release has been established through a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Catecholamine Release Assay from PC12 Cells
This protocol is used to assess the inhibitory effect of this compound on nicotine-stimulated catecholamine release from pheochromocytoma (PC12) cells.
Materials:
-
PC12 cells
-
Culture medium (e.g., DMEM with horse and fetal bovine serum)
-
[³H]-Norepinephrine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Nicotine solution
-
This compound and other test compounds
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate flasks or plates until they reach the desired confluency.
-
Radiolabeling: Incubate the cells with [³H]-Norepinephrine in the culture medium for a defined period (e.g., 2-4 hours) to allow for uptake into catecholamine storage vesicles.
-
Washing: Gently wash the cells multiple times with KRH buffer to remove extracellular [³H]-Norepinephrine.
-
Pre-incubation: Pre-incubate the cells with KRH buffer containing the desired concentration of this compound or other test compounds for a specific duration (e.g., 10-15 minutes).
-
Stimulation: Stimulate the cells by adding nicotine to the KRH buffer for a short period (e.g., 5-10 minutes). To test for specificity, other secretagogues like high potassium (e.g., 55 mM KCl), ionomycin, or ATP can be used in separate experiments.[2]
-
Sample Collection: Collect the supernatant (containing released [³H]-Norepinephrine).
-
Cell Lysis: Lyse the remaining cells with a lysis buffer to determine the total [³H]-Norepinephrine content.
-
Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Express the released [³H]-Norepinephrine as a percentage of the total cellular radioactivity. Compare the release in the presence and absence of this compound to determine the inhibitory effect.
Ex Vivo Catecholamine Release from Superfused Rat Adrenal Glands
This protocol allows for the study of this compound's effect in a more physiologically relevant setting, maintaining the integrity of the adrenal tissue.
Materials:
-
Rat adrenal glands
-
Superfusion apparatus
-
Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂
-
Nicotine, Acetylcholine, or splanchnic nerve stimulation setup
-
This compound solution
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection for catecholamine measurement.[7]
Procedure:
-
Tissue Preparation: Isolate adrenal glands from rats and place them in ice-cold KRB buffer.
-
Superfusion Setup: Place the adrenal gland in a chamber of the superfusion apparatus and continuously perfuse with gassed KRB buffer at a constant flow rate.
-
Equilibration: Allow the tissue to equilibrate in the superfusion system for a period of time, collecting fractions of the perfusate to establish a baseline catecholamine release.
-
Stimulation: Introduce a stimulating agent (e.g., nicotine or acetylcholine) into the perfusion buffer for a defined duration.[1] Alternatively, stimulate the splanchnic nerve electrically if the preparation allows.
-
Inhibition: In a parallel experiment, introduce this compound into the perfusion buffer prior to and during the stimulation period.
-
Fraction Collection: Collect fractions of the perfusate throughout the experiment.
-
Catecholamine Analysis: Analyze the catecholamine (epinephrine and norepinephrine) content in the collected fractions using HPLC with electrochemical detection.[7][8][9]
-
Data Analysis: Quantify the amount of catecholamines released in response to stimulation in the presence and absence of this compound.
Visualizing the Mechanism and Workflow
To further clarify this compound's specific action, the following diagrams illustrate its signaling pathway and the general experimental workflow for assessing its inhibitory effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desensitization of catecholamine release. The novel catecholamine release-inhibitory peptide this compound (chromogranin a344-364) acts at the receptor to prevent nicotinic cholinergic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
Demonstrating the On-Target Effects of Catestatin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a pleiotropic molecule with a range of biological activities.[1][2] Its primary and most well-characterized on-target effect is the inhibition of catecholamine release from neuroendocrine cells, acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4][5] Beyond this primary function, this compound exhibits several other important in vitro effects, including the stimulation of histamine release, modulation of cardiomyocyte contractility, and promotion of nitric oxide synthesis in endothelial cells.
This guide provides an objective comparison of this compound's performance against other alternatives in key in vitro assays, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of this compound
To objectively assess the on-target effects of this compound, its performance is compared with classical nicotinic acetylcholine receptor (nAChR) antagonists and other relevant molecules. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Inhibition of Nicotine-Evoked Catecholamine Release
This table compares the potency of this compound and its variants with classical nAChR antagonists in inhibiting catecholamine secretion from PC12 pheochromocytoma cells.
| Compound | IC50 (µM) | Cell Type | Comments | Reference |
| This compound (bovine) | ~0.2 - 0.5 | PC12 cells | Non-competitive antagonism | [3][4][5] |
| This compound (human, wild-type) | ~0.5 - 0.8 | PC12 cells | [3] | |
| This compound (human, P370L variant) | More potent than wild-type | PC12 cells | [6] | |
| This compound (human, G364S variant) | Less potent than wild-type | PC12 cells | [6] | |
| Hexamethonium | > 50 | Human Brain Membranes | Significantly less potent than nicotine agonists | [7] |
| Mecamylamine | 0.34 | Rat Chromaffin Cells | Voltage-dependent block | [8] |
| Tubocurarine | 0.7 (inhibitory effects) | Bovine Adrenal Cells | [9] |
Table 2: Stimulation of Histamine Release
This table presents data on the stimulatory effect of this compound on histamine release from mast cells.
| Compound | Effective Concentration | Cell Type | Comments | Reference |
| This compound (bovine, 344-358) | 0.01 - 5 µM (concentration-dependent) | Rat Peritoneal and Pleural Mast Cells | More potent and efficacious than mastoparan | [10] |
| Mastoparan | Less potent than this compound | Rat Peritoneal and Pleural Mast Cells | Wasp venom peptide | [10] |
| Substance P | Less effective than this compound | Rat Peritoneal and Pleural Mast Cells | Neuropeptide | [10] |
Table 3: Modulation of Cardiomyocyte Function
This table summarizes the effects of this compound on cardiomyocyte viability and contractility.
| Effect | Effective Concentration | Cell Type | Comments | Reference |
| Increased Cell Viability (Ischemia/Reperfusion) | 5 nM | Adult Rat Cardiomyocytes | Protective effect blocked by PI3K inhibitors | [8][11] |
| Negative Inotropic and Lusitropic Effects | 10-50 nM | Rat Papillary Muscle | Anti-adrenergic effect | [12][13] |
| Attenuation of Hypertrophic Responses | Not specified | H9c2 Cardiac Myoblasts | Mediated by β1/2-adrenoceptors | [2] |
Table 4: Stimulation of Nitric Oxide (NO) Production
This table highlights the effect of this compound on nitric oxide synthesis in endothelial cells.
| Effect | Effective Concentration | Cell Type | Comments | Reference |
| Increased eNOS phosphorylation | 5 nM | Bovine Aortic Endothelial (BAE-1) cells | Wortmannin-sensitive (PI3K-dependent) | [12][13] |
| Increased NO Production | 5 nM | Bovine Aortic Endothelial (BAE-1) cells | Ca2+-independent | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Catecholamine Release Assay
This protocol is designed to measure the inhibitory effect of this compound on nicotine-stimulated catecholamine release from PC12 cells.
-
Cell Culture:
-
Culture rat pheochromocytoma (PC12) cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells in 24-well plates coated with collagen.
-
-
Catecholamine Release Experiment:
-
Wash the cells twice with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with varying concentrations of this compound or an alternative antagonist (e.g., hexamethonium) for 30 minutes at 37°C.
-
Stimulate the cells with a nicotinic agonist (e.g., nicotine or acetylcholine) for 15 minutes at 37°C.
-
Collect the supernatant, which contains the released catecholamines.
-
Lyse the cells with a suitable buffer to measure the remaining intracellular catecholamines.
-
-
Quantification:
-
Measure catecholamine concentrations (e.g., norepinephrine, epinephrine) in the supernatant and cell lysate using a commercially available ELISA kit or by high-performance liquid chromatography (HPLC).
-
Calculate the percentage of catecholamine release relative to the total catecholamine content (supernatant + lysate).
-
Plot the percentage of inhibition against the concentration of the antagonist to determine the IC50 value.
-
2. In Vitro Histamine Release Assay
This protocol measures the stimulatory effect of this compound on histamine release from mast cells.
-
Mast Cell Isolation:
-
Isolate peritoneal or pleural mast cells from rats.
-
-
Histamine Release Experiment:
-
Wash the isolated mast cells with a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the cells with varying concentrations of this compound or other secretagogues (e.g., mastoparan, substance P) for 30 minutes at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant containing the released histamine.
-
Lyse the cell pellet to determine the total histamine content.
-
-
Quantification:
-
Measure histamine concentration in the supernatant and cell lysate using a fluorometric assay (e.g., o-phthalaldehyde method) or an ELISA kit.
-
Express the histamine release as a percentage of the total histamine content.
-
Plot the percentage of histamine release against the concentration of the stimulant to determine the EC50 value.
-
3. In Vitro Nitric Oxide (NO) Measurement
This protocol is for quantifying this compound-induced NO production in endothelial cells.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial (BAE-1) cells in appropriate media.
-
-
NO Production Experiment:
-
Wash the cells with a buffer.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Collect the cell culture supernatant.
-
-
Quantification:
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Alternatively, use a fluorescent NO sensor dye to measure intracellular NO production in real-time using fluorescence microscopy or a plate reader.
-
Express the results as the amount of nitrite produced or the change in fluorescence intensity.
-
4. In Vitro Cardiomyocyte Contractility Assay
This protocol assesses the effect of this compound on the contractility of isolated cardiomyocytes.
-
Cardiomyocyte Isolation:
-
Isolate adult ventricular cardiomyocytes from rat or mouse hearts using enzymatic digestion.
-
-
Contractility Measurement:
-
Place the isolated cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Electrically stimulate the cells to contract at a fixed frequency (e.g., 1 Hz).
-
Record baseline contractile parameters, such as peak shortening, time-to-peak shortening, and time-to-90% relaxation.
-
Perfuse the cells with a solution containing this compound at different concentrations.
-
Record the changes in contractile parameters in the presence of this compound.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify the changes in contractile parameters.
-
Compare the effects of this compound with a vehicle control.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 2. This compound Protects Against Diastolic Dysfunction by Attenuating Mitochondrial Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Antimicrobial Functions and Potential Therapeutics [mdpi.com]
- 7. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor protection studies to characterize neuronal nicotinic receptors: tubocurarine prevents alkylation of adrenal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel this compound-induced antiadrenergic mechanism triggered by the endothelial PI3K–eNOS pathway in the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel this compound-induced antiadrenergic mechanism triggered by the endothelial PI3K-eNOS pathway in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Crucial Roles of Catestatin: Insights from Knockout Animal Models
Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A (CgA), has emerged as a pleiotropic hormone with significant implications for cardiovascular, inflammatory, and metabolic regulation. The validation of its physiological and pathological roles has been substantially advanced through the use of knockout (KO) animal models. This guide provides a comparative analysis of findings from studies utilizing CgA knockout (Chga-KO) and CST-specific knockout (CST-KO) mice, offering researchers a comprehensive overview of the experimental data and methodologies that underscore the importance of this compound.
Cardiovascular Phenotype in this compound-Deficient Mice
The most striking and consistently observed phenotype in both Chga-KO and CST-KO mice is hypertension. This observation strongly supports the role of this compound as a key regulator of blood pressure.
Comparative Analysis of Cardiovascular Parameters:
| Parameter | Wild-Type (WT) Mice | Chga-KO Mice | CST-KO Mice | Key Findings and Citations |
| Systolic Blood Pressure (SBP) | Normal | Elevated (~44 mmHg higher than WT) | Elevated | Lack of this compound leads to significant hypertension.[1] Exogenous CST administration rescues the hypertensive phenotype in both KO models.[1][2][3][4] |
| Diastolic Blood Pressure (DBP) | Normal | Elevated (~26 mmHg higher than WT) | Elevated | Consistent with SBP, diastolic pressure is also significantly increased in the absence of this compound.[1] |
| Plasma Catecholamines (Norepinephrine & Epinephrine) | Baseline levels | Elevated | Elevated | This compound deficiency results in increased circulating catecholamines, suggesting its role as an inhibitor of catecholamine release.[3][5][6] CST treatment normalizes plasma catecholamine levels in KO mice.[5][6] |
| Cardiac Structure | Normal | Left ventricular hypertrophy | Left ventricular hypertrophy | The sustained hypertension in KO mice leads to adverse cardiac remodeling.[3][5] |
| Baroreflex Sensitivity | Normal | Diminished | Not explicitly stated, but exogenous CST improves it in Chga-KO | This compound plays a role in the central regulation of autonomic cardiovascular control.[4][7] |
Inflammatory Response and Macrophage Function
Recent studies have highlighted the potent anti-inflammatory properties of this compound, with knockout models revealing a state of chronic inflammation in its absence.
Comparative Analysis of Inflammatory Markers:
| Parameter | Wild-Type (WT) Mice | CST-KO Mice | Key Findings and Citations |
| Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ, CCL2, CXCL1) | Baseline levels | Increased serum levels | This compound deficiency leads to a systemic pro-inflammatory state.[2][5][6] Exogenous CST reverses this phenotype.[5] |
| Anti-inflammatory Cytokine (IL-10) | Baseline levels | Decreased serum levels | The absence of this compound skews the immune response towards inflammation.[2][5] |
| Macrophage Infiltration (Heart and Adrenal Gland) | Minimal | Marked increase | This compound plays a crucial role in modulating macrophage infiltration into key tissues involved in cardiovascular regulation.[2][3][5][6] |
| Macrophage Phenotype | Balanced M1/M2 | Skewed towards pro-inflammatory M1 phenotype | This compound influences macrophage polarization, promoting an anti-inflammatory phenotype.[3][8] |
Metabolic Functions of this compound
Knockout models have also been instrumental in uncovering the role of this compound in metabolic homeostasis, particularly in glucose and lipid metabolism.
Comparative Analysis of Metabolic Parameters:
| Parameter | Wild-Type (WT) Mice (Normal Chow) | CST-KO Mice (Normal Chow) | Key Findings and Citations |
| Food Intake | Normal | Increased | This compound deficiency is associated with hyperphagia.[9][10] |
| Body Weight | Normal | Increased | The increased food intake contributes to a heavier phenotype in CST-KO mice.[9][10] |
| Blood Glucose | Normal | Elevated | CST-KO mice exhibit hyperglycemia, suggesting a role for this compound in glucose regulation.[9][10] |
| Plasma Insulin | Normal | Elevated | The elevated glucose levels are accompanied by hyperinsulinemia, indicative of insulin resistance.[9][10] |
| Hepatic Glucose Production | Normal | Increased | This compound appears to suppress hepatic gluconeogenesis.[9] |
| Adiposity | Normal | Increased (in Chga-KO mice) | Chga-KO mice display increased adiposity, which is reduced by CST treatment.[11] |
Experimental Protocols
A detailed understanding of the methodologies employed in these knockout studies is crucial for reproducibility and further research.
1. Generation of Knockout Mice:
-
Chga-KO Mice: These mice are generated by targeted deletion of the Chga gene. This results in the complete absence of Chromogranin A and all its derived peptides, including this compound.[1]
-
CST-KO Mice: To specifically study the role of this compound, a more refined model was created by deleting only the 63 base pairs in exon VII of the Chga gene that encode for this compound.[5][6] This leaves the rest of the Chromogranin A protein intact.
2. Blood Pressure Measurement:
-
Tail-Cuff Plethysmography: A non-invasive method for repeated blood pressure measurements in conscious mice.
-
Radiotelemetry: Implantation of a telemetric probe into the carotid artery allows for continuous and accurate monitoring of blood pressure and heart rate in freely moving, unstressed mice. This is considered the gold standard.
3. Catecholamine and Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of plasma catecholamines (norepinephrine and epinephrine) and various cytokines.
-
Real-Time PCR (qPCR): Employed to measure the mRNA expression levels of pro- and anti-inflammatory genes in tissues like the heart and adrenal glands.[5]
4. Bone Marrow Transplant (BMT) Experiments:
-
To investigate the role of immune cells, particularly macrophages, in mediating the effects of this compound, BMT experiments have been performed.
-
Wild-type mice receiving bone marrow from CST-KO mice develop a hypertensive and pro-inflammatory phenotype, while CST-KO mice receiving wild-type bone marrow show a normalization of these parameters.[5][6] This demonstrates that macrophage-derived this compound is crucial for its anti-inflammatory and anti-hypertensive effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the multifaceted role of this compound.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for validating this compound's role.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 4. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Putative regulation of macrophage-mediated inflammation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Obesity-Induced Macrophage Infiltration and Inflammation in the Liver and Suppresses Hepatic Glucose Production, Leading to Improved Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Cross-Validating Catestatin ELISA with Mass Spectrometry
For researchers in pharmacology, endocrinology, and cardiovascular medicine, accurate quantification of the peptide Catestatin (CST) is critical. As a key regulator of catecholamine release, inflammation, and metabolism, its precise measurement in biological samples is paramount for both basic research and clinical drug development. The two most prominent analytical techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an objective comparison of these two methods, offering a detailed look at their performance characteristics, experimental protocols, and the underlying principles that dictate their suitability for different research applications.
Performance Characteristics: A Comparative Overview
The choice between ELISA and LC-MS/MS often involves a trade-off between throughput, cost, and analytical specificity. While ELISA offers a simpler, higher-throughput workflow, LC-MS/MS provides superior specificity and the ability to distinguish between different forms of the peptide. The following table summarizes representative performance data for both methods.
| Parameter | This compound ELISA Kit | Targeted LC-MS/MS Assay |
| Principle | Antigen-Antibody Binding (Immunoreactivity) | Mass-to-Charge Ratio (Molecular Identity) |
| Detection Range | 0.3 - 20 ng/mL[1][2][3] | 0.1 - 50 ng/mL (Typical for peptides)[4] |
| Sensitivity (LLOQ) | ~0.08 ng/mL[1][3] | ~0.06 ng/mL (Typical for peptides)[4] |
| Intra-Assay Precision (%CV) | < 8-10%[5][6] | < 10%[7][8] |
| Inter-Assay Precision (%CV) | < 10-15%[5][6] | < 15%[7][8] |
| Specificity | High; potential for cross-reactivity with related fragments or precursor molecules. | Very High; directly measures a specific peptide fragment, avoiding cross-reactivity.[9][10] |
| Throughput | High (96-well plate format) | Moderate to High (dependent on automation) |
| Cost per Sample | Lower | Higher |
| Key Advantage | High throughput, cost-effective, easy to implement. | "Gold standard" specificity, accurate quantification, can multiplex and identify variants.[10] |
Note: The data presented is representative. ELISA data is derived from commercially available kits. LC-MS/MS data is based on typical performance characteristics of validated peptide quantification assays, as a standardized commercial assay is not available.
Experimental Workflows and Signaling Pathways
Understanding the methodologies and the biological context of this compound is essential for interpreting analytical results. The following diagrams illustrate the cross-validation workflow and a key signaling pathway involving this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for quantifying this compound using both a standard sandwich ELISA and a targeted LC-MS/MS approach.
This compound Sandwich ELISA Protocol
This protocol is representative of commercially available sandwich ELISA kits.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard Curve Preparation : Create a serial dilution of the provided this compound standard to generate a standard curve, typically ranging from 0 to 20 ng/mL.[5]
-
Sample Addition : Add 100 µL of each standard, control, and biological sample to the appropriate wells of the microplate, which has been pre-coated with a capture antibody specific to Human this compound.[5] Cover the plate and incubate for 80-90 minutes at 37°C.
-
Washing : Aspirate the liquid from each well and wash four times with 1× Wash Solution.
-
Detection Antibody : Add 100 µL of biotin-conjugated anti-Catestatin detection antibody to each well. Cover and incubate for 60 minutes at 37°C.
-
Washing : Repeat the aspiration and washing step.
-
Enzyme Conjugate : Add 100 µL of HRP-Streptavidin conjugate to each well. Cover and incubate for 30 minutes at 37°C.
-
Washing : Repeat the aspiration and washing step.
-
Substrate Development : Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[5]
-
Reaction Termination : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation : Calculate the concentration of this compound in the samples by plotting the OD values against the standard curve using a four-parameter logistic curve fit.
Targeted LC-MS/MS Protocol for this compound
This protocol is a representative method for the absolute quantification of this compound (human CgA352-372) using a bottom-up proteomics approach, adapted from methodologies for its precursor, Chromogranin A.[7][11]
-
Sample Preparation :
-
To 100 µL of serum or plasma, add a heavy stable-isotope-labeled (SIL) version of a this compound tryptic peptide to serve as an internal standard.
-
Perform protein precipitation by adding acetonitrile. Centrifuge to pellet precipitated proteins.
-
Further clean the supernatant using solid-phase extraction (SPE) with a mixed-mode anion exchange plate to enrich for this compound and remove interfering components.[7][11]
-
-
Reduction, Alkylation, and Digestion :
-
The purified sample is denatured, then reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAM) to linearize the peptide.
-
Digest the sample with trypsin overnight at 37°C. Trypsin will cleave the this compound peptide, predictably generating smaller "surrogate" peptides that are ideal for MS analysis. A common surrogate for human this compound would be SSMKLSFRAR.
-
-
Liquid Chromatography (LC) Separation :
-
Inject the digested sample onto a C18 reversed-phase HPLC column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration. This step separates the target surrogate peptide from other peptides in the complex mixture.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis :
-
The LC eluent is introduced into a tandem mass spectrometer via electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
In the first quadrupole (Q1), the instrument selectively isolates the precursor ion mass of the this compound surrogate peptide (and its SIL internal standard).
-
The isolated precursor ion is fragmented in the second quadrupole (Q2, collision cell).
-
In the third quadrupole (Q3), specific, high-intensity fragment ions (product ions) are selectively monitored.
-
Example MRM Transitions for SSMKLSFRAR : Monitor at least two transitions for the native peptide and its corresponding SIL internal standard to ensure specificity.
-
-
Quantification :
-
The concentration of this compound is determined by calculating the peak area ratio of the endogenous surrogate peptide to the known concentration of the SIL internal standard.
-
A standard curve, prepared by spiking known amounts of a this compound standard into a surrogate matrix (e.g., stripped serum), is used to establish the linear range and ensure accurate quantification.
-
Conclusion: Choosing the Right Tool for the Job
The cross-validation of this compound ELISA with LC-MS/MS is crucial for understanding the strengths and limitations of each method.
-
ELISA is a robust, high-throughput, and cost-effective tool, making it ideal for large-scale screening studies, preliminary investigations, and clinical settings where relative changes in this compound levels are of interest. However, users must be aware of the potential for over- or under-estimation due to cross-reactivity with the precursor Chromogranin A or other processed fragments.[7][10]
-
LC-MS/MS offers unparalleled specificity and accuracy, establishing it as the gold-standard reference method. It is the preferred choice for studies requiring absolute quantification, characterization of specific this compound fragments, and validation of immunoassay results. While historically lower in throughput and higher in cost, advances in automation are making LC-MS/MS increasingly accessible for targeted quantification studies.
Ultimately, the optimal method depends on the specific research question, the required level of analytical detail, and available resources. For comprehensive and high-confidence data, a hybrid approach is often most effective: using ELISA for broad screening and employing targeted LC-MS/MS to validate key findings and investigate discrepancies.
References
- 1. mybiosource.com [mybiosource.com]
- 2. biorbyt.com [biorbyt.com]
- 3. biomatik.com [biomatik.com]
- 4. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. Serum this compound Concentrations Are Increased in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Free Quantification of Serum Chromogranin A by Targeted Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct comparison of radioimmunoassay and LC-MS/MS for PK assessment of insulin glargine in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discrepancy between radioimmunoassay and high performance liquid chromatography tandem-mass spectrometry for the analysis of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide: Pinpointing the On-Target Effects of Catestatin in Cellular Assays
For researchers, scientists, and drug development professionals, distinguishing the specific, on-target effects of the pleiotropic peptide Catestatin (CST) from potential off-target cellular responses is paramount for accurate data interpretation and therapeutic development. This guide provides a comparative framework of experimental strategies to rigorously validate the on-target activity of CST in cellular assays.
This compound, a 21-amino acid peptide derived from chromogranin A, is primarily known for its role as a non-competitive antagonist of the neuronal nicotinic acetylcholine receptor (nAChR), leading to the inhibition of catecholamine release.[1] However, its diverse reported functions, including modulation of muscarinic M2 receptors, anti-inflammatory effects, and metabolic regulation, necessitate a multi-faceted approach to confirm that observed cellular effects are indeed mediated by its intended molecular targets.
This guide outlines key experimental controls and methodologies, presents data in easily comparable formats, and provides detailed protocols for crucial assays.
Comparative Strategies to Rule Out Off-Target Effects
To ensure the observed cellular responses are specifically due to this compound's interaction with its intended receptor, a combination of the following strategies is recommended. The table below summarizes these approaches and their expected outcomes.
| Strategy | Description | Primary Target Validation (nAChR) | Secondary Target/Off-Target Validation | Key Considerations |
| Negative Control Peptides | Use of a scrambled peptide with the same amino acid composition as this compound but a randomized sequence. | Scrambled CST should not inhibit nicotine-induced catecholamine release or calcium influx. | Scrambled CST should not replicate the effects of CST on other signaling pathways (e.g., M2 receptor activation, cytokine release). | Proper design and validation of the scrambled peptide are crucial to ensure it lacks biological activity. |
| Inactive/Less Active Analogs | Employ naturally occurring human variants of this compound with reduced or no activity. | Variants like Gly364Ser and Arg374Gln will show significantly less inhibition of nAChR-mediated responses compared to wild-type CST.[2][3][4] | These variants should also exhibit reduced or no activity in assays for other potential targets. | Provides a more physiologically relevant control than a completely artificial scrambled peptide. |
| Pharmacological Inhibition | Pre-treatment of cells with specific antagonists for the putative receptor before applying this compound. | A specific nAChR antagonist (e.g., mecamylamine) should block the inhibitory effect of CST on nicotine-stimulated responses. | A specific antagonist for a suspected off-target receptor (e.g., atropine for M2 muscarinic receptors) should block the corresponding CST-induced effect.[5][6] | The specificity and optimal concentration of the antagonist must be determined for the cell type being used. |
| Genetic Knockout/Knockdown | Use of cell lines in which the gene for the putative receptor has been knocked out or its expression knocked down. | The effect of CST on catecholamine release or calcium influx will be absent in cells lacking the relevant nAChR subunit (e.g., CHRNA3). | The effect of CST on other signaling pathways will be absent in cells lacking the respective receptor (e.g., CHRM2). | Constitutive knockout may lead to compensatory changes in the cell. Inducible systems can offer more precise control. |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound's on-target effects.
Catecholamine Release Assay
This assay directly measures the primary, on-target effect of this compound on the inhibition of catecholamine secretion.
Cell Line: PC12 (rat pheochromocytoma) cells are a well-established model for studying catecholamine release.[7][8][9][10]
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed PC12 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24-48 hours.
-
Pre-incubation with Controls:
-
Negative Control: Incubate cells with a scrambled CST peptide (e.g., 1 µM) for 30 minutes.
-
Pharmacological Inhibition: Incubate cells with a specific nAChR antagonist like mecamylamine (e.g., 10 µM) for 30 minutes.
-
Inactive Analog: Incubate cells with an inactive CST variant (e.g., Arg374Gln, 1 µM) for 30 minutes.
-
-
This compound Treatment: Add wild-type this compound (e.g., 1 µM) to the respective wells and incubate for 30 minutes.
-
Stimulation: Stimulate the cells with a nAChR agonist, such as nicotine (e.g., 10 µM), for 15 minutes to induce catecholamine release.
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Measure the concentration of norepinephrine or dopamine in the supernatant using a commercially available ELISA kit or by HPLC with electrochemical detection.[9][11]
-
Data Analysis: Normalize the catecholamine release to the total protein content of the cells in each well. Compare the inhibition of stimulated catecholamine release by wild-type CST in the presence and absence of the various controls.
Intracellular Calcium Imaging Assay
This assay assesses the effect of this compound on the influx of calcium, a key step in the signaling pathway leading to catecholamine release.
Cell Line: PC12 cells or other cells endogenously or exogenously expressing the target nAChR subtype.
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at room temperature or 37°C.[12][13][14][15][16]
-
Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye.
-
Pre-incubation with Controls: Apply the same control conditions as in the catecholamine release assay (scrambled peptide, receptor antagonist, inactive analog) for an appropriate duration.
-
This compound Treatment: Add wild-type this compound to the cells.
-
Stimulation and Imaging: Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging. After establishing a stable baseline fluorescence, stimulate the cells with nicotine. Acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration. Compare the nicotine-induced calcium increase in the presence of wild-type CST and the various controls.
Visualization of Experimental Logic and Signaling Pathways
To further clarify the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Logic diagram for validating on-target effects of this compound.
Caption: Simplified signaling pathways of this compound.
By employing a combination of these rigorous control experiments, researchers can confidently attribute the observed cellular effects of this compound to its specific molecular interactions, thereby advancing our understanding of its physiological roles and therapeutic potential.
References
- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 7. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of catecholamines in pheochromocytoma cell (PC-12) culture medium by microdialysis-microbore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Validation of Catestatin's antimicrobial activity against different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
Catestatin (CST), a peptide derived from the neuroendocrine protein chromogranin A (CgA), has emerged as a promising antimicrobial agent with a broad spectrum of activity.[1][2][3] This guide provides a comparative overview of this compound's antimicrobial performance against various bacterial strains, supported by experimental data. It further details the methodologies behind these findings and illustrates the key signaling pathways involved in its mechanism of action.
Comparative Antimicrobial Activity of this compound Variants
This compound and its variants have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][4][5] The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit visible bacterial growth. The following table summarizes the MIC values of different this compound peptides against various bacterial strains.
| Peptide/Variant | Bacterial Strain | Gram Type | MIC (µM) |
| Bovine CST (bCgA344–358) | Micrococcus luteus | Gram-positive | 0.8 - 1.5 |
| Bacillus megaterium | Gram-positive | 1.5 - 3 | |
| Staphylococcus aureus | Gram-positive | 1 - >100 | |
| Group A Streptococcus | Gram-positive | 3 - 6 | |
| Escherichia coli | Gram-negative | 8 - 50 | |
| Pseudomonas aeruginosa | Gram-negative | >50 | |
| Human CST (hCgA352–372) | Staphylococcus aureus | Gram-positive | 1 - 20 |
| Gly364Ser-CST (Human Variant) | Staphylococcus aureus | Gram-positive | 1 - 20 |
| Pro370Leu-CST (Human Variant) | Staphylococcus aureus | Gram-positive | 1 - 20 |
| D-bCST1–15 | Various bacterial strains | Both | Reported to be more effective than L-bCST1–15 |
Note: MIC values can vary depending on the specific strain and experimental conditions.[1][4]
Notably, this compound's efficacy is generally higher against Gram-positive bacteria compared to Gram-negative bacteria.[1][4] This difference is attributed to the presence of an outer membrane in Gram-negative bacteria, which acts as an additional barrier.[1] Furthermore, a synthetic variant of bovine this compound, D-bCST1–15, where L-amino acids are replaced by D-amino acids, has shown even more potent antimicrobial effects and the ability to potentiate the activity of conventional antibiotics like cefotaxime, amoxicillin, and methicillin.[1][2][6]
Mechanism of Antimicrobial Action
The primary mechanism of this compound's antimicrobial activity involves its interaction with and disruption of the bacterial cell membrane.[3] This process is initiated by the electrostatic attraction between the cationic this compound peptide and the negatively charged components of the bacterial cell envelope, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1]
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the antimicrobial activity of a compound. A standard broth microdilution method is typically employed.
Broth Microdilution Assay for MIC Determination:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C to obtain a log-phase culture. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: this compound or its variants are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacterium is observed.
Caption: Workflow for MIC determination by broth microdilution.
Role in Innate Immunity and Signaling Pathways
Beyond its direct antimicrobial effects, this compound also plays a role in the host's innate immune response.[7] It can act as a signaling molecule, activating immune cells such as mast cells.[7][8] This activation is mediated through G-protein coupled receptors and subsequent downstream signaling cascades, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] This leads to the release of inflammatory mediators and other antimicrobial factors, further contributing to the clearance of pathogens.[8][9]
Caption: this compound-induced signaling cascade in mast cells.
References
- 1. This compound: Antimicrobial Functions and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Antimicrobial Functions and Potential Therapeutics. [escholarship.org]
- 3. The Neuroendocrine Peptide this compound Is a Cutaneous Antimicrobial and Induced in the Skin after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroendocrine peptide this compound promotes clearance of cutaneous Staphylococcus aureus through mast cell Mrgpr activation | bioRxiv [biorxiv.org]
Wild-Type vs. Gly364Ser Catestatin: An In Vivo Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the differential in vivo effects of wild-type Catestatin and its Gly364Ser variant.
This compound (CST), a 21-amino acid peptide derived from chromogranin A, is a critical modulator of cardiovascular and metabolic functions. Its most common human variant, Gly364Ser, has been the subject of extensive research to understand its physiological implications. This guide provides a detailed comparison of the in vivo effects of wild-type this compound (WT-CST) and the Gly364Ser variant (Ser-CST), supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences observed in in vivo studies comparing WT-CST and Ser-CST, primarily in a rat model of hypertension.
Table 1: Cardiovascular Effects in a DOCA-Salt-Induced Hypertensive Rat Model
| Parameter | Effect of WT-CST | Effect of Ser-CST | Reference |
| Systolic Blood Pressure | Profound reduction (from ~211 mmHg to ~116 mmHg) | Significantly less effective reduction (from ~211 mmHg to ~176 mmHg) | [1][2][3][4] |
| Heart Rate | Significant reduction (from ~356 bpm to ~276 bpm) | No significant reduction (from ~356 bpm to ~314 bpm) | [1][2][3][4] |
| Diastolic Blood Pressure | Effective reduction | Diminished effect | [1][2][3] |
| Mean Arterial Pressure | Effective reduction | Diminished effect | [1][2][3] |
| Cardiac Contractility Index | Marked improvement (~84 s⁻¹) | Inefficient, no significant improvement (~22 s⁻¹) | [1][2][3] |
| End-Diastolic Pressure | Significant decrease (~14 mmHg) | Less potent decrease (~4 mmHg) | [1][2][3] |
Table 2: Molecular and Cellular Effects
| Parameter | Effect of WT-CST | Effect of Ser-CST | Reference |
| Anti-inflammatory Effects | Potent | Less potent | [1][2][3] |
| Nitric Oxide (NO) Production | Potent inducer | Lower NO-triggering ability | [4][5][6] |
| Anti-adrenergic Activity | Present | Absent | [1][5][6] |
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below.
Induction of Hypertension and Peptide Administration in a Rat Model
Objective: To evaluate the anti-hypertensive and cardioprotective effects of WT-CST and Ser-CST in vivo.
Animal Model: Uninephrectomized male Sprague-Dawley rats are commonly used.
Protocol:
-
Uninephrectomy: A single kidney is surgically removed to induce susceptibility to salt-induced hypertension.
-
DOCA-Salt Hypertension Induction: Following recovery from surgery, rats are treated with deoxycorticosterone-acetate (DOCA) and provided with a high-salt (e.g., 1% NaCl) drinking solution. This regimen reliably induces hypertension over several weeks.[1][2][3][4]
-
Peptide Administration: Once hypertension is established, the animals are randomly assigned to receive intraperitoneal injections of either:
-
Cardiovascular Monitoring: Blood pressure and heart rate are monitored throughout the study using methods such as tail-cuff plethysmography or telemetry.
-
Terminal Hemodynamic Assessment: At the end of the treatment period, invasive hemodynamic measurements can be performed. This involves catheterization of the left ventricle to directly measure parameters like left ventricular systolic pressure, end-diastolic pressure, and the maximal rates of pressure development and decline (+dP/dt and -dP/dt), which are indices of cardiac contractility and relaxation.[1][2][3]
-
Tissue Collection and Analysis: Following euthanasia, heart tissue is collected for histological and molecular analyses, such as assessing inflammation and fibrosis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Differential signaling pathways of WT-CST and Ser-CST.
Caption: In vivo experimental workflow for comparing CST variants.
References
- 1. researchgate.net [researchgate.net]
- 2. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Gly364Ser Variant Alters Systemic Blood Pressure and the Risk for Hypertension in Human Populations via Endo… [ouci.dntb.gov.ua]
- 5. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
A Functional Comparison of Catestatin with Other Key Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of Catestatin (CST), a peptide derived from Chromogranin A, with other well-characterized neuropeptides: Neuropeptide Y (NPY), Substance P (SP), and Vasoactive Intestinal Peptide (VIP). The information presented is supported by experimental data to aid in research and drug development endeavors.
Overview of Neuropeptide Functions
This compound and other neuropeptides are signaling molecules involved in a wide array of physiological processes. While their functions can be pleiotropic, they exhibit distinct primary roles and mechanisms of action.
-
This compound (CST) is primarily recognized as a potent endogenous inhibitor of catecholamine release from chromaffin cells and adrenergic neurons.[1][2][3] This inhibitory action is central to its role in cardiovascular regulation, where it acts as a "physiological brake" on sympathetic outflow, contributing to antihypertensive effects.[2][4][5] Beyond this, CST has demonstrated roles in modulating immune responses, metabolism, and angiogenesis.[1][6][7]
-
Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the central nervous system and is heavily involved in the regulation of appetite, energy homeostasis, and anxiety.[8] It also plays a significant role in the cardiovascular system, often acting as a potent vasoconstrictor alongside norepinephrine.[8]
-
Substance P (SP) , a member of the tachykinin family, is a key mediator of pain perception (nociception) and neurogenic inflammation.[9][10][11][12] It is released from the peripheral and central terminals of sensory nerves and is involved in the transmission of pain signals to the spinal cord and brain.[9][12]
-
Vasoactive Intestinal Peptide (VIP) exhibits a broad range of functions, with prominent roles in the gastrointestinal and cardiovascular systems.[13][14] It acts as a potent vasodilator, relaxes smooth muscle in the gut and airways, and stimulates the secretion of water and electrolytes.[13]
Comparative Data Summary
The following tables summarize the key functional and molecular characteristics of this compound and the selected neuropeptides for ease of comparison.
Table 1: General Properties and Primary Functions
| Feature | This compound (CST) | Neuropeptide Y (NPY) | Substance P (SP) | Vasoactive Intestinal Peptide (VIP) |
| Primary Function | Inhibition of catecholamine release, cardiovascular regulation[1][2][3] | Appetite stimulation, anxiety regulation, vasoconstriction[8] | Pain transmission, neurogenic inflammation[9][11][12] | Vasodilation, smooth muscle relaxation, intestinal secretion[13] |
| Peptide Family | Chromogranin A-derived peptide | Neuropeptide Y family | Tachykinin family | Glucagon/secretin superfamily[13] |
| Amino Acid Length | 21 (human)[5] | 36[8] | 11[11] | 28[13] |
Table 2: Receptor and Signaling Pathway Comparison
| Neuropeptide | Receptor(s) | Receptor Type | Primary Signaling Pathway(s) |
| This compound (CST) | Nicotinic Acetylcholine Receptors (nAChRs) - non-competitive antagonist[2][4][5][15] | Ligand-gated ion channel | Inhibition of ion influx (Na+, Ca2+), leading to decreased catecholamine exocytosis.[2][16] Can also involve G-proteins, PLC, and MAPK/ERK pathways in other cell types.[1] |
| Neuropeptide Y (NPY) | Y1, Y2, Y4, Y5[8] | G protein-coupled receptors (GPCRs) | Primarily Gi/o-coupled: Inhibition of adenylyl cyclase (↓cAMP), modulation of Ca2+ channels.[17][18][19] Can also activate PLC and MAPK pathways.[17][20] |
| Substance P (SP) | Neurokinin receptors (NK1, NK2, NK3)[11] | G protein-coupled receptors (GPCRs) | Gq/11-coupled: Activation of Phospholipase C (PLC) → IP3 + DAG → ↑Ca2+ and PKC activation.[10][11] Can also modulate cAMP levels and activate MAPK pathways.[10] |
| Vasoactive Intestinal Peptide (VIP) | VPAC1, VPAC2[14] | G protein-coupled receptors (GPCRs) | Gs-coupled: Activation of adenylyl cyclase → ↑cAMP → PKA activation.[14][21] Can also signal through PAC1 receptors at higher concentrations. |
Table 3: Comparative Cardiovascular, Immune, and Metabolic Effects
| Physiological System | This compound (CST) | Neuropeptide Y (NPY) | Substance P (SP) | Vasoactive Intestinal Peptide (VIP) |
| Cardiovascular | Antihypertensive, negative inotropic effect, cardioprotective.[3][16][22] | Vasoconstriction (often synergistic with norepinephrine), pro-hypertrophic.[8][17][20] | Vasodilation (via nitric oxide release), pro-inflammatory effects on vessels.[23] | Potent vasodilation, positive inotropic and chronotropic effects.[13] |
| Immune System | Modulates inflammation (can be pro- or anti-inflammatory depending on context), influences macrophage polarization.[1][24] | Modulates immune cell function.[17] | Pro-inflammatory, mediates neurogenic inflammation, stimulates immune cell proliferation and cytokine release.[10][23] | Modulates immune responses, generally considered anti-inflammatory.[13] |
| Metabolism | Inhibits lipogenesis, increases lipolysis, enhances leptin signaling, improves insulin sensitivity.[1][24][25] | Potent stimulator of food intake, regulates energy expenditure.[8] | Can influence metabolic processes, often linked to inflammatory states. | Stimulates glycogenolysis, regulates insulin and glucagon secretion.[13][21] |
Signaling Pathways
The signaling pathways initiated by these neuropeptides are crucial to their physiological effects. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound's primary signaling mechanism via nAChR antagonism.
Caption: Neuropeptide Y signaling through Gi/o-coupled receptors.
Caption: Substance P signaling via the Gq/11-PLC pathway.
Caption: Vasoactive Intestinal Peptide signaling through the Gs-cAMP pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate functional comparison of neuropeptides. Below are outlines of key experimental protocols.
Receptor Binding Assays
Objective: To determine the binding affinity (Kd) and specificity of a neuropeptide for its receptor(s).
General Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., PC12 cells for nAChRs, CHO cells transfected with NPY receptors).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a radiolabeled version of the neuropeptide (e.g., ¹²⁵I-Catestatin, ¹²⁵I-NPY).
-
For competition binding, include increasing concentrations of the unlabeled neuropeptide or other compounds to be tested.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
-
Analyze saturation binding data to determine Kd and Bmax (receptor density).
-
Analyze competition binding data to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which can be used to calculate the Ki (inhibitory constant).
-
Caption: General workflow for a neuropeptide receptor binding assay.
Cellular Signaling Assays
Objective: To quantify the downstream effects of neuropeptide-receptor interaction, such as changes in second messenger concentrations.
Example: cAMP Assay (for NPY and VIP)
-
Cell Culture and Treatment:
-
Plate cells expressing the relevant GPCR (e.g., NPY or VIP receptors) in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with varying concentrations of the neuropeptide for a specific time. For Gi-coupled receptors like NPY, co-stimulation with an adenylyl cyclase activator like forskolin is often used to measure the inhibition of cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample based on the standard curve.
-
Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the neuropeptide.
-
In Vivo Functional Assays
Objective: To assess the physiological effects of neuropeptides in a whole-animal model.
Example: Blood Pressure Measurement in Rodents
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and maintain anesthesia throughout the experiment.
-
Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement and into a major vein (e.g., jugular vein) for drug administration.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
-
Experimental Procedure:
-
Allow the animal's blood pressure to stabilize and record a baseline reading.
-
Administer a bolus injection or continuous infusion of the neuropeptide (e.g., this compound, NPY, SP, or VIP) via the venous catheter.
-
Continuously record the arterial blood pressure and heart rate.
-
-
Data Analysis:
-
Measure the change in mean arterial pressure (MAP) and heart rate from baseline following neuropeptide administration.
-
Construct dose-response curves to compare the potency and efficacy of different neuropeptides on cardiovascular parameters.
-
Conclusion
This compound, Neuropeptide Y, Substance P, and Vasoactive Intestinal Peptide are critical signaling molecules with distinct but sometimes overlapping functional profiles. This compound's unique role as a non-competitive antagonist of nAChRs sets it apart, particularly in its capacity to modulate the entire sympathochromaffin system. In contrast, NPY, SP, and VIP act through specific GPCR families to elicit their effects. Understanding these functional differences, from receptor binding and signaling pathways to their integrated physiological effects, is paramount for the targeted development of novel therapeutics for a range of disorders, including cardiovascular disease, metabolic syndrome, and inflammatory conditions. This guide provides a foundational framework for researchers to compare these important neuropeptides and to design further experiments to elucidate their complex biology.
References
- 1. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuropeptide this compound acts as a novel angiogenic cytokine via a basic fibroblast growth factor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 14. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]
- 17. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuronal Signaling | Neuropeptide Y Receptor | Inhibitor | Ambeed.com [ambeed.com]
- 19. embopress.org [embopress.org]
- 20. Intracellular signaling leads to the hypertrophic effect of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 22. This compound in Cardiovascular Diseases [mdpi.com]
- 23. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Catestatin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Catestatin, a bioactive peptide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
This compound Hazard Profile and Safety Considerations
This compound is a 21-amino acid peptide derived from chromogranin A.[1][2][3] Safety data sheets (SDS) for this compound show conflicting hazard classifications, which necessitates a cautious approach to its handling and disposal. One supplier classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another deems it a non-hazardous substance.[4][5]
Given this discrepancy, it is imperative to handle this compound with care and to err on the side of caution by following the more stringent disposal guidelines. Avoid releasing this compound into the environment.[4]
Table 1: Comparison of GHS Hazard Classifications for this compound
| Hazard Classification | Source: DC Chemicals SDS[4] | Source: MedchemExpress SDS[5] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not a hazardous substance or mixture |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | Not a hazardous substance or mixture |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | Not a hazardous substance or mixture |
| Signal Word | Warning | Not applicable |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Not applicable |
| Disposal Precaution | P501: Dispose of contents/ container to an approved waste disposal plant. | Conduct recycling or disposal in accordance with prevailing regulations. |
Handling and Storage Recommendations
Proper handling and storage are critical to maintaining peptide stability and ensuring safety. Because this compound contains a methionine residue, it is susceptible to oxidation.[3][6]
-
Handling: When handling lyophilized peptide powder, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid creating dust.[4][6] Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption, which can reduce stability.[6][7]
-
Storage: For long-term stability, peptides should be stored in their lyophilized form in a cool, dry, and dark place.[8][9] Storing peptide solutions is not recommended for long periods.[6] If a solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and kept frozen.[7][10]
Table 2: Recommended Storage Conditions for Peptides
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | 4°C (39°F) for several weeks[6][8] | -20°C to -80°C (-4°F to -112°F)[4][9][10] | Keep container tightly sealed and protected from light and moisture.[7][8] |
| In Solution | Not Recommended | -20°C (-4°F) or colder for a few weeks[6][10] | Use sterile, slightly acidic (pH 5-6) buffers.[9][10] Avoid freeze-thaw cycles.[7] |
Step-by-Step Disposal Protocol for this compound
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. Therefore, the following procedure is based on general best practices for bioactive and potentially hazardous peptide disposal, guided by the more stringent safety data sheet.[4]
Step 1: Identify the Waste Stream
-
Determine the form of the this compound waste:
-
Solid Waste: Unused or expired lyophilized powder, contaminated weighing paper.
-
Liquid Waste: Unused solutions, contaminated buffers, cell culture media containing this compound.
-
Contaminated Sharps: Needles, syringes, or glass vials used to handle this compound.
-
Contaminated Labware: Pipette tips, tubes, flasks, and gloves.
-
Step 2: Segregate and Collect Waste
-
Crucial Safety Precaution: Do not dispose of this compound or its containers in regular trash or down the drain.[4]
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be compatible with the waste type (e.g., a puncture-proof sharps container for needles).
-
Label the container as "Hazardous Chemical Waste" and list "this compound" as a component. Include hazard warnings for "Acute Toxicity" and "Environmental Hazard."
Step 3: Waste Deactivation (Optional, if required by institution)
-
While bioactive peptides are generally susceptible to degradation, specific chemical deactivation procedures for this compound are not well-documented.[11]
-
Hydrolysis via strong acids or bases could be effective but may create a more hazardous waste stream.
-
Autoclaving may be suitable for deactivating any biological activity, especially for waste from cell-based assays. After autoclaving, the waste must still be treated as chemical waste due to the aquatic toxicity hazard.[4][12]
-
Consult with your institution's Environmental Health and Safety (EHS) office before attempting any deactivation procedure.
Step 4: Final Disposal
-
Arrange for the disposal of the collected hazardous waste through your institution's approved waste disposal contractor.[4]
-
Ensure all paperwork and labeling are complete according to institutional and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (human) peptide [novoprolabs.com]
- 4. This compound|142211-96-9|MSDS [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. shrinebio.com [shrinebio.com]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flinnsci.com [flinnsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
